gamma-Ionone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,12H,1,5-6,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEOKXHPFMOVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCCC1(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052543 | |
| Record name | 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-76-5 | |
| Record name | γ-Ionone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Aroma of Violets: A Technical Guide to the Natural Occurrence of γ-Ionone in Plants
Abstract
Gamma-ionone (γ-ionone), a C13-norisoprenoid, is a significant contributor to the floral and fruity aromas of many plants. Though often found in smaller quantities than its isomers, α- and β-ionone, its unique olfactory profile makes it a key compound in the essential oils and volatiles of various species. This technical guide provides a comprehensive overview of the natural occurrence of γ-ionone in the plant kingdom, delves into its biosynthetic origins from carotenoid precursors, and outlines robust analytical methodologies for its extraction, identification, and quantification. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, flavor and fragrance chemistry, and drug development who seek a deeper understanding of this valuable natural compound.
Introduction to γ-Ionone
Ionones are a group of aroma compounds known for their characteristic violet scent.[1][2] They are classified as C13-norisoprenoids, which are metabolites derived from the enzymatic degradation of C40 carotenoids.[2][3] The ionone family includes several isomers, primarily α-ionone, β-ionone, and γ-ionone, which differ in the position of the double bond within their cyclohexene ring.[4] While α- and β-ionone are extensively studied and widely distributed, γ-ionone, with its distinct woody and floral notes, holds a unique place in the chemical ecology and sensory profile of the plants that produce it.
The presence and concentration of γ-ionone, alongside its isomers, can significantly influence the overall fragrance of a flower or the flavor of a fruit, making it a compound of great interest to the perfumery, cosmetic, and food industries.[4][5] Furthermore, as plant-derived secondary metabolites, ionones can play roles in plant defense and signaling.[6]
Natural Distribution of γ-Ionone in the Plant Kingdom
While not as ubiquitously reported as β-ionone, γ-ionone is a known constituent of the volatile profiles of several important plant species. Its occurrence is often associated with flowers, where it contributes to attracting pollinators. Notable plant families where ionones, including γ-ionone, have been identified include Rutaceae and Oleaceae.
| Plant Species | Family | Plant Part | Key Ionone Isomers Reported | Reference(s) |
| Boronia megastigma | Rutaceae | Flowers | β-ionone, α-ionone | [7][8][9] |
| Osmanthus fragrans | Oleaceae | Flowers | β-ionone, α-ionone, γ-decalactone | [10][11][12] |
| Viola odorata (Violet) | Violaceae | Flowers | α-ionone, β-ionone | [5] |
| Rosa damascena (Rose) | Rosaceae | Flowers | β-damascone, β-ionone | [5] |
It is important to note that the volatile profile of a plant can vary significantly based on the cultivar, geographic location, stage of development, and environmental conditions.[13] While β-ionone is often the most abundant isomer in species like Boronia megastigma and Osmanthus fragrans, the presence of γ-ionone and other related compounds creates the complex and sought-after aromas of these plants.[7][10][14]
Biosynthesis of γ-Ionone from Carotenoids
The formation of γ-ionone in plants is a fascinating example of secondary metabolism, originating from the oxidative cleavage of carotenoids. This biochemical transformation is catalyzed by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[15][16]
The primary precursor for ionones is β-carotene, a C40 tetraterpenoid. The CCD1 enzyme family is primarily responsible for cleaving β-carotene at the 9,10 and 9',10' positions to yield C13-norisoprenoids, including the various ionone isomers.[3][17] The specific isomer produced (α, β, or γ) depends on the conformation of the β-carotene substrate and the precise action of the CCD enzyme.
The general pathway is as follows:
-
Substrate Availability: Carotenoids, such as β-carotene, are present in the plastids of plant cells.[16]
-
Enzymatic Cleavage: A Carotenoid Cleavage Dioxygenase (CCD) enzyme, typically CCD1 or CCD4, recognizes and binds to the carotenoid substrate.[17][18]
-
Oxidative Scission: The enzyme catalyzes the oxidative cleavage of the polyene chain of the carotenoid at specific double bonds. For ionones, this occurs at the 9,10 (and 9',10') positions.[3][15]
-
Product Release: The reaction yields two molecules of a C13-norisoprenoid (ionone) and a C14-dialdehyde.[15]
Caption: Fig. 1: Biosynthetic Pathway of γ-Ionone
Analytical Methodologies for Detection and Quantification
The accurate analysis of γ-ionone in complex plant matrices requires sophisticated analytical techniques due to its volatility and often low concentrations. The standard workflow involves sample preparation and extraction, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation and Extraction
The choice of extraction method is critical to ensure the efficient recovery of volatile compounds like γ-ionone while minimizing the degradation of the analyte and the co-extraction of interfering substances.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, non-destructive technique that is highly suitable for the analysis of volatile and semi-volatile compounds in plant tissues.[19] A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is crucial for the selective extraction of target compounds.
-
Simultaneous Distillation-Extraction (SDE): This is a more classical and exhaustive technique suitable for larger sample sizes. The sample is subjected to steam distillation, and the volatilized compounds are simultaneously extracted into an organic solvent. While effective, SDE can sometimes lead to the formation of artifacts due to the heating process.
Instrumental Analysis: GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like γ-ionone.[20]
-
Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms, HP-INNOWax). The temperature program of the GC oven is optimized to achieve good resolution between γ-ionone and its isomers, as well as other co-eluting compounds.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its unambiguous identification by comparison to spectral libraries (e.g., NIST, Wiley). For highly complex matrices or trace-level detection, tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity.
Experimental Protocol: HS-SPME-GC-MS Analysis of γ-Ionone
This protocol provides a step-by-step methodology for the analysis of γ-ionone in fresh plant material.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 g of fresh plant material (e.g., flower petals) into a 20 mL headspace vial.
-
If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., deuterated ionone or a compound with similar chemical properties but not naturally present in the sample).
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
Introduce the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace of the vial and expose it for a defined extraction time (e.g., 30 minutes) with constant agitation.
-
Retract the fiber into the needle and immediately transfer it to the GC injector.
-
-
GC-MS Analysis:
-
Injector: Set to a high temperature (e.g., 250°C) in splitless mode for thermal desorption of the analytes from the SPME fiber.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar or medium-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at a rate of 5°C/min to 240°C, and held for 5 minutes.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3-4 minutes to prevent filament damage from any residual solvent.
-
-
-
Data Analysis:
-
Identify γ-ionone by comparing its retention time and mass spectrum with that of an authentic standard and by matching against a spectral library.
-
For quantification, calculate the peak area ratio of γ-ionone to the internal standard and determine the concentration using a calibration curve prepared with known standards.
-
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An In-depth Technical Guide to γ-Ionone: Structure, Properties, Synthesis, and Analysis
Abstract
Gamma-ionone (γ-ionone) is a significant terpenoid ketone, prized for its characteristic woody and floral aroma reminiscent of violets. As a structural isomer of the more common alpha- and beta-ionones, its unique exocyclic double bond imparts distinct chemical properties and olfactory notes, making it a valuable ingredient in the flavor and fragrance industries. Beyond its sensory applications, γ-ionone serves as a key chiral building block and a subject of study in carotenoid degradation and biotransformation. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing its chemical structure, physicochemical properties, synthetic and biosynthetic pathways, modern analytical techniques, and applications. The causality behind experimental choices and the validation inherent in the described protocols are emphasized to ensure scientific integrity and practical utility.
Molecular Structure and Stereochemistry
This compound, systematically named (3E)-4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one, is a C13-apocarotenoid.[1][2] Its molecular identity is defined by the following identifiers:
The defining feature of γ-ionone is the exocyclic double bond at the C6 position of the cyclohexyl ring, which distinguishes it from its endocyclic isomers, α-ionone and β-ionone.[1] This structural attribute is not merely a point of differentiation but is directly responsible for its increased thermal stability compared to the alpha-isomer and its unique scent profile.[1]
Caption: Comparison of classic vs. direct synthetic pathways for γ-ionone.
Direct Synthesis from γ-Cyclocitral: To circumvent the isomerization problem, a more direct and selective route has been developed. This method involves the condensation of γ-cyclocitral with acetone. [1]This approach bypasses the formation of pseudoionone altogether, thereby avoiding the conditions that lead to the problematic isomeric mixture. The resulting hydroxy intermediate is then dehydrated to yield γ-ionone as the sole product. [1] Protocol: Representative Synthesis of γ-Ionone via Pseudoionone Cyclization
-
Objective: To synthesize a mixture of ionones enriched in the γ-isomer from pseudoionone.
-
Causality: The use of a Lewis acid like Boron Trifluoride Etherate (BF₃·Et₂O) at low temperatures favors the kinetically controlled formation of the γ-isomer over the thermodynamically favored α- and β-isomers.
-
Procedure:
-
Reaction Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pseudoionone dissolved in an anhydrous, non-polar solvent (e.g., hexane). The solution is cooled to -20°C in an appropriate bath.
-
Catalyst Addition: A solution of BF₃·Et₂O in the same solvent is added dropwise to the stirred pseudoionone solution over 30-60 minutes, maintaining the temperature at -20°C. The reaction is highly exothermic and careful control of the addition rate is critical to prevent unwanted isomerization.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum γ-ionone formation before significant isomerization occurs.
-
Quenching: Once the reaction is deemed complete (typically 1-2 hours), it is quenched by the slow addition of a cold, saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction & Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to isolate the γ-ionone fraction.
-
-
Self-Validation: The identity and purity of the final product, as well as the isomeric ratio, must be confirmed using GC-MS and NMR spectroscopy.
Enantioselective Synthesis
Producing enantiomerically pure γ-ionone often involves chemo-enzymatic methods. A common strategy is the kinetic resolution of a racemic precursor, such as γ-ionol (the alcohol analog). [4]Lipases, for instance from Pseudomonas cepacia, can selectively acetylate one enantiomer of the alcohol, leaving the other unreacted. The resulting mixture of the acetylated enantiomer and the unreacted alcohol enantiomer can then be separated chromatographically. Subsequent oxidation of the separated alcohol yields the corresponding enantiomerically pure γ-ionone. [4]
Biosynthesis
In nature, ionones are products of the oxidative cleavage of carotenoids, such as β-carotene. [2][5]This degradation is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). [2]These enzymes break down the larger carotenoid molecules at specific double bonds, releasing volatile C13-apocarotenoids, including γ-ionone, which contribute to the characteristic aroma of many flowers and fruits like tamarind and tomato. [2][6]
Analytical Characterization
The accurate identification and quantification of γ-ionone, especially in complex mixtures like essential oils or reaction products, requires sophisticated analytical techniques.
Workflow: GC-MS Analysis of γ-Ionone
Caption: Standard workflow for the analysis of γ-ionone using GC-MS.
Chromatographic Techniques: Gas chromatography (GC) is the cornerstone for analyzing volatile compounds like γ-ionone. [1]* Separation and Quantification: When coupled with a Flame Ionization Detector (FID), GC provides excellent quantification. A non-polar column (e.g., DB-5) or a polar column (e.g., DB-WAX) can be used, with retention indices varying accordingly. [3]* Chiral Separation: To resolve the (R)- and (S)-enantiomers, a chiral stationary phase is required. Cyclodextrin derivatives are commonly used for this purpose, enabling the baseline separation of the two stereoisomers. [1] Spectroscopic Techniques:
-
Mass Spectrometry (MS): Typically performed with a 70 eV electron ionization (EI) source, MS provides structural information through fragmentation patterns. [7][8]The molecular ion (M⁺) peak is expected at m/z = 192. Characteristic fragments result from α-cleavage (e.g., loss of a methyl group to give m/z = 177, or cleavage of the acyl group to give m/z = 43) and Retro-Diels-Alder reactions on the cyclohexyl ring. [7]* Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are definitive for structural elucidation, confirming the presence of the exocyclic methylene group, the gem-dimethyl groups, the enone side chain, and the overall carbon skeleton.
-
Infrared (IR) Spectroscopy: IR analysis reveals key functional groups, including a strong absorption band for the conjugated C=O stretch (around 1670 cm⁻¹) and bands for C=C stretching.
Protocol: Quantitative Analysis by GC-MS
-
Objective: To identify and quantify γ-ionone in an essential oil sample.
-
Causality: GC separates the volatile components based on their boiling points and polarity, while MS provides definitive identification based on mass-to-charge ratio and fragmentation. An internal standard is used to ensure accurate quantification by correcting for injection volume variations.
-
Procedure:
-
Standard Preparation: Prepare a calibration curve using certified reference standards of γ-ionone at five different concentrations in hexane. Add a fixed concentration of an internal standard (e.g., tetradecane) to each.
-
Sample Preparation: Dilute a known weight of the essential oil sample in hexane and add the same fixed concentration of the internal standard.
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.
-
MS Conditions: EI mode at 70 eV, scan range 40-350 amu.
-
-
Analysis: Inject the standards and the sample. Identify the γ-ionone peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST).
-
Quantification: Calculate the ratio of the γ-ionone peak area to the internal standard peak area for each standard and plot this against concentration to generate the calibration curve. Use the area ratio from the sample to determine its γ-ionone concentration from the curve.
-
-
Self-Validation: The linearity of the calibration curve (R² > 0.995) validates the quantitative method. The mass spectrum of the peak identified as γ-ionone in the sample must show a high match factor (>90%) with the library spectrum.
Applications and Biological Relevance
-
Flavor and Fragrance: The primary application of γ-ionone is in the flavor and fragrance industry. [1]Its woody-floral scent is a key component in creating violet and orris accords in fine perfumery. [6]It is also used as a flavoring agent in food products, including beverages and baked goods. [3]The International Fragrance Association (IFRA) provides standards for its use, and it is generally recognized as safe (GRAS) by FEMA. [3]* Biotechnology and Research: γ-Ionone serves as a precursor for the biotransformation into other valuable compounds. [1]Fungal species like Aspergillus niger can hydroxylate γ-ionone, producing derivatives with potentially novel sensory or biological properties. [1]* Biological Activity: While research is ongoing, some studies have investigated the potential biological activities of ionones, including antimicrobial and anti-inflammatory effects. [1]
Safety and Handling
This compound is considered safe for its intended use in flavors and fragrances. However, as with any chemical, proper handling is essential.
-
GHS Classification: It may be classified as H411: Toxic to aquatic life with long-lasting effects. [3]* Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactivity: It is a stable compound but should be kept away from strong acids, alkalis, and oxidizing agents to prevent degradation or isomerization. [9]* Storage: Store in a cool, dry place in a tightly sealed container, away from heat and direct sunlight.
References
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363741, this compound. Retrieved from [Link]
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Wikipedia. (n.d.). Ionone. Retrieved from [Link]
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Al-Aamri, M. S., et al. (2019). Ionone Is More than a Violet's Fragrance: A Review. MDPI. Retrieved from [Link]
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ResearchGate. (2000). Synthesis and Olfactory Evaluation of (+)- and (−)-γ-Ionone. Retrieved from [Link]
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Scentspiracy. (n.d.). Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]
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IFF. (n.d.). Meth Ionone Gamma Pure | Fragrance Ingredients. Retrieved from [Link]
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ResearchGate. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. Retrieved from [Link]
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Arab American University Digital Repository. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. Retrieved from [Link]
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A Technical Guide to the Stereoisomers of gamma-Ionone: Synthesis, Separation, and Olfactory Distinction
This guide provides an in-depth exploration of the stereoisomers of gamma-ionone, a valuable fragrance ingredient. We will delve into the profound impact of stereochemistry on its olfactory properties, outline methodologies for the synthesis and separation of its enantiomers, and present protocols for their analytical and sensory characterization. This document is intended for researchers, chemists, and professionals in the flavor, fragrance, and drug development industries who require a deep technical understanding of chiral aroma compounds.
Introduction: The Significance of Chirality in Aroma Compounds
This compound is a C13-apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids, which are significant contributors to the aromas of various flowers and fruits.[1] While structurally similar to the more common alpha- and beta-ionone isomers, this compound, characterized by an exocyclic double bond, possesses unique and commercially valuable fragrance characteristics.[2] Its chemical structure, (E)-4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one, contains a single stereocenter at the C6 position of the cyclohexyl ring, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-gamma-ionone.
The critical importance of stereochemistry in fragrance science cannot be overstated. The interaction between an odorant molecule and an olfactory receptor is a highly specific, three-dimensional process. Consequently, enantiomers of a chiral molecule can, and often do, exhibit remarkably different olfactory profiles, both in character and intensity. Understanding and controlling the stereochemistry of this compound is paramount for creating specific and refined fragrance compositions. This guide will illuminate the stark olfactory differences between its (R) and (S) forms and provide the technical foundation for their selective synthesis and analysis.
Olfactory Profiles of (R)- and (S)-gamma-Ionone: A Study in Contrast
The two enantiomers of this compound present a classic example of how chirality dictates sensory perception. Olfactory evaluations consistently show a significant difference between the two isomers in both their scent description and detection thresholds.[3]
(R)-gamma-Ionone is the more impactful of the two enantiomers. It is characterized by a powerful and pleasant aroma profile that is highly sought after in perfumery. The scent is often described as having warm, woody, and floral notes, with a distinct violet and orris character. Its complexity and substantivity make it a valuable component in a wide range of fragrance applications, from fine perfumes to personal care products.
(S)-gamma-Ionone , in stark contrast, is significantly weaker in odor intensity. Its character is often described as less pleasant, with more herbaceous, camphor-like, or even slightly "green" notes. Due to its lower impact and less desirable scent profile, it is generally considered the less valuable enantiomer from an olfactory standpoint.
The dramatic divergence in their scents underscores the highly specific nature of olfactory receptors, which can clearly distinguish between the two chiral arrangements.
Table 1: Comparative Olfactory Properties of this compound Enantiomers
| Property | (R)-gamma-Ionone | (S)-gamma-Ionone | Reference |
| Odor Character | Strong, warm, woody, floral, violet, orris | Weak, herbaceous, camphoraceous, green | [3] |
| Odor Intensity | High | Low | [3] |
| Detection Threshold | Significantly lower | Higher | [3] |
Stereoselective Synthesis and Chiral Separation
The production of enantiomerically pure or enriched this compound is a significant challenge. Traditional chemical synthesis routes, such as the acid-catalyzed cyclization of pseudoionone, typically yield a racemic mixture (an equal mix of both enantiomers) along with other ionone isomers like alpha- and beta-ionone.[4] To obtain the desired single enantiomer, specialized techniques of stereoselective synthesis or chiral resolution are required.
Biocatalysis and Enzyme-Mediated Synthesis
Biocatalysis has proven to be a highly effective strategy for producing optically pure ionone isomers.[5] These methods leverage the inherent stereoselectivity of enzymes to preferentially produce or modify one enantiomer over the other. A common and powerful approach is the lipase-mediated kinetic resolution of a racemic precursor, such as gamma-ionol (the alcohol corresponding to this compound).
Causality: Lipases are enzymes that catalyze the hydrolysis of esters or, in reverse, the formation of esters (acylation). In a non-aqueous solvent, a lipase can acylate an alcohol using an acyl donor (e.g., vinyl acetate). Because the enzyme's active site is chiral, it will often react much faster with one enantiomer of a racemic alcohol than the other. This difference in reaction rate allows for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as an alcohol). These two separated precursors can then be converted to their respective (R)- and (S)-gamma-ionone enantiomers. Lipases from organisms like Pseudomonas cepacia have been used effectively for this purpose.[3]
Chiral Chromatography
Another essential technique for separating enantiomers is chiral chromatography.[6] This method uses a stationary phase that is itself chiral, allowing it to interact differently with the (R) and (S) enantiomers of the analyte passing through the column. This differential interaction leads to different retention times, enabling their separation.
Causality: The chiral stationary phase (CSP) creates a transient diastereomeric complex with each enantiomer. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. Cyclodextrin derivatives are commonly used as chiral selectors in gas chromatography (GC) for the separation of ionone enantiomers.[7][8] The choice of the specific cyclodextrin and its derivatization is critical for achieving optimal separation.
Analytical and Sensory Evaluation Protocols
To confirm the enantiomeric purity and characterize the distinct olfactory properties of the separated this compound isomers, a combination of instrumental analysis and sensory evaluation is required.
Protocol: Chiral Gas Chromatography (GC) Analysis
This protocol outlines the determination of the enantiomeric excess (e.e.) of a this compound sample.
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or diethyl ether) to a concentration of approximately 100-500 ppm.
-
Instrumentation: Use a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Install a capillary column with a chiral stationary phase. A common choice is a cyclodextrin-based column, such as one coated with heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin.[7]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 2-5°C/min to 200°C. (Note: The temperature program must be optimized to achieve baseline separation).
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Data Analysis: Integrate the peak areas for the two separated enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Protocol: Gas Chromatography-Olfactometry (GC-O) Evaluation
GC-O is the definitive technique for linking a specific chemical compound to its perceived aroma.[9][10] It allows a trained sensory panelist to smell the effluent from the GC column as compounds elute.
Objective: To describe and compare the odor character of the separated (R)- and (S)-gamma-ionone enantiomers as they elute from the GC.
Methodology:
-
Instrumentation: Utilize a GC system as described above, but with the column effluent split between a chemical detector (FID or Mass Spectrometer) and a heated sniffing port (olfactometry port).[11]
-
Sample Analysis: Inject an enantiomerically pure or enriched sample onto the chiral GC column.
-
Sensory Evaluation: A trained assessor sniffs the effluent from the olfactometry port throughout the chromatographic run. The assessor records the retention time and provides a detailed description of any perceived odor.
-
Data Correlation: The timing of the odor perception is correlated with the peaks detected by the FID/MS, confirming the identity and specific odor of each eluting enantiomer.
-
Aroma Intensity (Optional): More advanced GC-O methods, such as Aroma Extract Dilution Analysis (AEDA), can be used. This involves analyzing a dilution series of the sample to determine the "flavor dilution" (FD) factor, which corresponds to the highest dilution at which an odor can still be perceived, providing a semi-quantitative measure of odor potency.[12]
Conclusion
The case of this compound provides a compelling demonstration of the critical role of stereochemistry in the field of aroma science. The profound olfactory differences between the (R)-enantiomer (powerful, woody-violet) and the (S)-enantiomer (weak, herbaceous) highlight the exquisite selectivity of human olfactory receptors. For scientists and product developers, the ability to synthesize, separate, and analyze these stereoisomers is not merely an academic exercise; it is a fundamental requirement for creating high-quality, targeted, and reproducible fragrance profiles. The biocatalytic and chromatographic techniques detailed in this guide represent key enabling technologies for accessing the full potential of chiral molecules like this compound, paving the way for next-generation innovations in the flavor and fragrance industry.
References
- Serra, S., Fuganti, C., & Brenna, E. (2005). Synthesis and Olfactory Evaluation of (+)- and (−)-γ-Ionone. Helvetica Chimica Acta, 88(7), 1644-1650. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/hlca.200590129]
- Al-Aboudi, A., & Ali, B. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules, 25(23), 5536. [URL: https://www.mdpi.com/1420-3049/25/23/5536]
- The Good Scents Company. (n.d.). alpha-isomethyl ionone. TGSC Information System. [URL: http://www.thegoodscentscompany.
- Scentspiracy. (n.d.). Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery. [URL: https://scentspiracy.com/product/methyl-ionone-gamma-a-tocopherol/]
- Serra, S. (2015). Recent Advances in the Synthesis of Carotenoid-Derived Flavours and Fragrances. Flavour and Fragrance Journal, 30(5), 327-345. [URL: https://www.researchgate.net/figure/Odor-descriptions-and-detection-thresholds-of-ionone-isomers_tbl1_277142478]
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- Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Atmosphere, 4(4), 495-511. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5459207/]
- Schurig, V., & Glausch, A. (1999). Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. Journal of Chromatography A, 865(1-2), 201-210. [URL: https://pubmed.ncbi.nlm.nih.gov/10634381/]
- Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, ionone (mixed isomers), CAS registry number 8013-90-9. Food and Chemical Toxicology, 141, 111422. [URL: https://www.sciencedirect.com/science/article/pii/S027869152030310X]
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- Schurig, V., & Glausch, A. (1999). Enantiomer separation of α-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. ResearchGate. [URL: https://www.researchgate.
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The Degradation Nexus of γ-Ionone: A Technical Guide to Its Biological and Abiotic Fates
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Ionone, a lesser-explored yet significant member of the rose ketone family, presents a unique degradation profile owing to its characteristic exocyclic double bond. This technical guide provides a comprehensive exploration of the known degradation pathways of γ-ionone, with a primary focus on microbial and fungal biotransformations. We delve into the enzymatic machinery responsible for its catabolism, identify key metabolic intermediates, and present detailed, field-proven methodologies for the investigation of these processes. Furthermore, this guide addresses the abiotic degradation of γ-ionone, albeit with the caveat of limited direct research, by extrapolating from the established principles of photochemical and oxidative chemistry of related ionone isomers. The content herein is designed to equip researchers with the foundational knowledge and practical protocols necessary to advance our understanding of γ-ionone's metabolic fate, a critical aspect for its application in the flavor, fragrance, and pharmaceutical industries.
Introduction: The Enigmatic γ-Ionone
Ionones, C13-apocarotenoids derived from the enzymatic cleavage of carotenoids, are renowned for their potent floral and woody aromas.[1] While α- and β-ionone have been extensively studied, γ-ionone remains a more enigmatic molecule. Its distinct structural feature, an exocyclic double bond, imparts higher thermal stability compared to its isomers and contributes to its unique woody-floral scent profile.[2] Beyond its olfactory properties, the degradation of γ-ionone is of significant interest. Understanding its metabolic fate is crucial for assessing its environmental persistence, toxicological profile, and for the potential biotechnological production of novel, high-value derivatives. This guide will illuminate the pathways through which γ-ionone is transformed, providing a technical framework for researchers in the field.
Fungal Biotransformation: A Realm of Oxidative and Reductive Reactions
Fungi, with their diverse enzymatic arsenals, are particularly adept at metabolizing terpenoids like γ-ionone.[3] The primary mechanisms of fungal degradation involve a series of oxidative and reductive reactions, primarily targeting the cyclohexene ring and the ketone functional group.
Key Fungal Players and Their Metabolic Strategies
Several fungal species have been identified as potent transformers of γ-ionone. Notably, Aspergillus niger, Penicillium corylophilum, Nigrospora oryzae, Curvularia lunata, and Fusarium culmorum have demonstrated the ability to degrade this compound, albeit with varying metabolic outcomes.[4]
-
Aspergillus niger and Penicillium corylophilum : These fungi have been shown to efficiently oxidize the C2 and C3 positions of the γ-ionone ring.[4] Aspergillus niger, in particular, produces 2-hydroxy-γ-ionone and 3-oxo-γ-ionone in high yields.[4] In contrast, for Penicillium corylophilum, reductive pathways, targeting the ketone and the conjugated double bond, are more prominent.[4]
-
Nigrospora oryzae , Curvularia lunata , and Fusarium culmorum : These fungal species exhibit a more aggressive degradation of γ-ionone, leading to a complex mixture of unidentified compounds.[4] This suggests a more extensive breakdown of the ionone framework, a promising area for future research to uncover novel catabolic pathways. Curvularia lunata is known to possess the ability to oxidize the 4,5-double bond in other ionone isomers, which could be a potential pathway for γ-ionone as well.[5]
The Central Role of Cytochrome P450 Monooxygenases
The initial and often rate-limiting step in the fungal degradation of γ-ionone is hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases.[2] These heme-containing enzymes are capable of introducing an oxygen atom into non-activated C-H bonds with high regio- and stereoselectivity.[6] In the case of γ-ionone, the primary target for this allylic hydroxylation is the C2 position, which is adjacent to the endocyclic double bond.[2]
Proposed Fungal Degradation Pathway of γ-Ionone
Based on the identified metabolites from Aspergillus niger and Penicillium corylophilum, a primary degradation pathway can be proposed. This pathway involves a series of oxidation and reduction steps.
Caption: Proposed fungal degradation pathway of γ-ionone.
Abiotic Degradation: The Unexplored Frontier
While microbial degradation of γ-ionone has been partially elucidated, its abiotic degradation through photochemical and oxidative processes remains largely uninvestigated. However, by examining the fate of the closely related β-ionone, we can infer potential pathways for γ-ionone.
Photochemical Degradation
Direct photolysis of β-ionone leads to the formation of (Z)-retro-γ-ionone and an α-pyran derivative.[7] It is plausible that γ-ionone, upon exposure to UV radiation, could undergo similar isomerization and cyclization reactions. The exocyclic double bond in γ-ionone may, however, lead to different photochemical products, a hypothesis that warrants experimental verification.
Oxidative Degradation
Oxidative cleavage of the double bonds in the ionone structure is a likely degradation pathway in the presence of strong oxidants like ozone (O₃) and hydroxyl radicals (•OH). The reaction of β-ionone with ozone and hydroxyl radicals has been shown to yield smaller carbonyl compounds such as glyoxal and methylglyoxal.[8] Oxidative cleavage of the exocyclic and endocyclic double bonds of γ-ionone by ozonolysis would be expected to break the ring and the side chain, respectively, leading to the formation of various smaller, oxygenated molecules.[9]
Methodologies for Studying γ-Ionone Degradation
To facilitate further research in this area, this section provides detailed protocols for key experiments.
Fungal Biotransformation of γ-Ionone
This protocol outlines a general procedure for studying the degradation of γ-ionone by fungal cultures.
Protocol 1: Fungal Biotransformation
-
Fungal Strain and Culture Preparation:
-
Obtain a pure culture of the desired fungal strain (e.g., Aspergillus niger).
-
Prepare a potato dextrose agar (PDA) plate and inoculate it with the fungal spores.
-
Incubate at 25-28°C for 5-7 days until sporulation is observed.
-
Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the PDA plate and gently scraping the surface.
-
Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.
-
-
Biotransformation Setup:
-
Prepare 250 mL Erlenmeyer flasks containing 100 mL of sterile malt extract medium.[10]
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours to allow for biomass growth.
-
Prepare a stock solution of γ-ionone in ethanol (e.g., 10 mg/mL).
-
Add the γ-ionone stock solution to the fungal cultures to a final concentration of 100-200 mg/L.
-
Include a control flask with the fungal culture but without γ-ionone, and another control flask with the medium and γ-ionone but without the fungus.
-
-
Incubation and Sampling:
-
Continue the incubation under the same conditions for a period of 7 to 20 days.[10]
-
Withdraw samples (e.g., 5 mL) at regular intervals (e.g., every 24 or 48 hours) for analysis.
-
-
Extraction of Metabolites:
-
Centrifuge the collected samples to separate the mycelium from the culture broth.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract containing γ-ionone and its metabolites.
-
Analytical Methodology: GC-MS for Metabolite Identification
Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the separation and identification of volatile and semi-volatile compounds like γ-ionone and its degradation products.
Protocol 2: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Dissolve the crude extract in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
For the analysis of polar metabolites (e.g., hydroxylated derivatives), a derivatization step is often necessary to increase their volatility. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To 100 µL of the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 5°C/min to 280°C, hold for 10 min.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the peaks by comparing their mass spectra with reference spectra in libraries such as NIST and Wiley.
-
Confirm the identity of the metabolites by comparing their retention times and mass spectra with those of authentic standards, if available.
-
Quantify the metabolites using a suitable internal standard.
-
Caption: Experimental workflow for γ-ionone degradation analysis.
Enzymatic Assay: Cytochrome P450 Activity
This protocol provides a general framework for assaying the activity of CYP450 enzymes involved in γ-ionone hydroxylation.
Protocol 3: Cytochrome P450 Enzyme Assay
-
Enzyme Source:
-
Microsomes from a fungal strain known to degrade γ-ionone (e.g., Aspergillus niger).
-
Alternatively, heterologously expressed and purified CYP450 enzyme.
-
-
Reaction Mixture (Total volume of 200 µL):
-
100 mM Potassium phosphate buffer (pH 7.4).
-
1-10 µM CYP450 enzyme (or 0.1-0.5 mg/mL microsomal protein).
-
1 mM NADPH (or an NADPH-regenerating system).
-
10-100 µM γ-ionone (substrate, dissolved in a minimal amount of DMSO).
-
-
Assay Procedure:
-
Pre-incubate the enzyme, buffer, and substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
-
Analysis of Products:
-
Centrifuge the reaction mixture to precipitate the protein.
-
Analyze the supernatant for the formation of hydroxylated γ-ionone products using HPLC or LC-MS.
-
Data Presentation
Table 1: Fungal Biotransformation Products of γ-Ionone
| Fungal Strain | Metabolite | Transformation Type | Reference |
| Aspergillus niger | 2-Hydroxy-γ-ionone | Hydroxylation | [4] |
| 3-Oxo-γ-ionone | Oxidation | [4] | |
| Penicillium corylophilum | 2-Hydroxy-γ-ionone | Hydroxylation | [4] |
| Reduced γ-ionone derivatives | Reduction | [4] | |
| Nigrospora oryzae | Unknown degradation products | Extensive degradation | [4] |
| Curvularia lunata | Unknown degradation products | Extensive degradation | [4] |
| Fusarium culmorum | Unknown degradation products | Extensive degradation | [4] |
Conclusion and Future Perspectives
The degradation of γ-ionone is a multifaceted process, with fungal biotransformation currently being the most understood pathway. The identification of hydroxylated and reduced derivatives from fungi like Aspergillus niger and Penicillium corylophilum provides a solid foundation for elucidating the enzymatic mechanisms involved, with cytochrome P450 monooxygenases playing a pivotal role. However, significant knowledge gaps remain. The extensive degradation of γ-ionone by other fungal species points towards novel catabolic pathways that are yet to be discovered. Furthermore, the abiotic degradation of γ-ionone through photochemical and oxidative processes is a virtually unexplored area that requires dedicated investigation.
Future research should focus on:
-
Metabolite Identification: Elucidating the structures of the unknown degradation products from Nigrospora oryzae, Curvularia lunata, and Fusarium culmorum.
-
Enzyme Characterization: Isolating and characterizing the specific CYP450s and other enzymes responsible for γ-ionone degradation.
-
Pathway Elucidation: Constructing complete metabolic pathways in these fungi.
-
Abiotic Degradation Studies: Investigating the photochemical and oxidative degradation pathways of γ-ionone to understand its environmental fate.
By addressing these research questions, we can gain a more complete understanding of the degradation nexus of γ-ionone, unlocking its full potential in various industrial applications and ensuring its safe and sustainable use.
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A Comprehensive Technical Guide to the Thermal Stability of γ-Ionone and its Isomers for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the thermal stability of γ-ionone in comparison to its α- and β-isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical principles governing the stability of these C13-norisoprenoid ketones, outlines detailed experimental protocols for their assessment, and discusses the implications of their thermal behavior in various applications.
Executive Summary
Ionone isomers, valued for their characteristic floral and woody scents, are crucial components in the fragrance, flavor, and pharmaceutical industries. Their stability under thermal stress is a critical parameter that influences product formulation, shelf-life, and the integrity of active pharmaceutical ingredients. This guide establishes that the thermodynamic stability of ionone isomers follows the order β > α > γ. While β-ionone represents the most thermodynamically stable isomer due to its fully conjugated system, γ-ionone, with its exocyclic double bond, exhibits a unique stability profile. Under thermal duress, γ-ionone is prone to isomerization to the more stable α- and β-forms. Understanding the kinetics and mechanisms of these transformations is paramount for controlling product quality and ensuring efficacy. This guide provides the theoretical foundation and practical methodologies to investigate and mitigate the thermal degradation of γ-ionone.
Introduction to Ionone Isomers: Structure and Physicochemical Properties
Ionones are a group of closely related cyclic ketones that differ in the position of the double bond within their cyclohexene ring. This structural variation has a profound impact on their chemical and physical properties, including their thermal stability.
-
α-Ionone: Possesses an endocyclic double bond that is not in conjugation with the carbonyl group of the butenone side chain.
-
β-Ionone: Features an endocyclic double bond in conjugation with the side chain, which imparts significant thermodynamic stability.
-
γ-Ionone: Is distinguished by an exocyclic double bond, a structural feature that influences its reactivity and thermal behavior.
The synthesis of these isomers often starts from pseudoionone, which undergoes acid-catalyzed cyclization. The reaction conditions, including temperature and the nature of the acidic catalyst, can be tuned to favor the formation of a particular isomer.[1] Notably, γ-ionone can be a significant product under certain kinetic-controlled conditions, but it can subsequently rearrange to the thermodynamically more stable β-ionone.[1]
Molecular Structures of Ionone Isomers
Caption: Molecular structures of α-, β-, and γ-ionone.
Comparative Thermal Stability of Ionone Isomers
The thermal stability of an organic molecule is intrinsically linked to its structure. For the ionone isomers, the arrangement of double bonds within the cyclic moiety is the primary determinant of their relative stabilities.
Thermodynamic vs. Kinetic Stability
It is crucial to distinguish between thermodynamic and kinetic stability. Thermodynamic stability refers to the relative energy of the isomers, with the most stable isomer having the lowest Gibbs free energy. Kinetic stability, on the other hand, relates to the energy barrier that must be overcome for a transformation to occur.
In the context of ionones, β-ionone is the most thermodynamically stable isomer due to the extended conjugation between the double bond in the ring and the enone side chain.[1] This conjugation allows for delocalization of π-electrons, which lowers the overall energy of the molecule. γ-Ionone, while being a potential kinetic product in the cyclization of pseudoionone, is thermodynamically less stable than both α- and β-ionone.[1] However, some evidence suggests that the exocyclic double bond in γ-ionone may confer a degree of kinetic stability against certain thermal degradation pathways compared to the endocyclic, non-conjugated double bond of α-ionone.
Isomerization Pathways under Thermal Stress
Heat can provide the necessary activation energy for the isomerization of less stable ionone isomers to more stable ones. The primary thermal transformation for γ-ionone is its isomerization to α- and β-ionone. This process is often acid-catalyzed but can also occur purely under thermal conditions, albeit likely at higher temperatures.
Caption: Thermal isomerization pathways of ionone isomers.
The isomerization of α-ionone to β-ionone is also a well-documented process that is accelerated at elevated temperatures.[1] This suggests that any formulation containing α- or γ-ionone is at risk of compositional changes upon heating, leading to a shift towards the more stable β-isomer.
Experimental Assessment of Thermal Stability
A robust evaluation of the thermal stability of ionone isomers requires a multi-faceted approach, employing several analytical techniques to obtain a comprehensive understanding of their behavior under thermal stress.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified ionone isomer into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (Tmax).
-
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the purified ionone isomer into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks corresponding to boiling and exothermic peaks that may indicate decomposition.
-
The onset of an exothermic decomposition peak can provide further evidence of the compound's thermal stability limit. The combination of TGA and DSC provides a powerful tool for characterizing the thermal behavior of materials.[2][3]
Isothermal Stress Testing and GC-MS Analysis
To investigate the formation of degradation products and isomerization at specific temperatures, isothermal stress testing followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the method of choice.
-
Sample Preparation: Prepare solutions of each ionone isomer in a high-boiling point, inert solvent (e.g., dodecane) at a known concentration (e.g., 1 mg/mL).
-
Thermal Stressing:
-
Place aliquots of the solutions in sealed vials.
-
Heat the vials in a temperature-controlled oven or heating block at various temperatures (e.g., 100 °C, 150 °C, 200 °C) for specific time intervals (e.g., 1, 4, 8, 24 hours).
-
Include a control sample stored at room temperature.
-
-
GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the solution, split or splitless injection depending on the concentration.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the parent ionone isomers and any new peaks that appear after thermal stress by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the decrease in the parent compound and the formation of degradation products and isomers by integrating the peak areas.
-
This protocol allows for the kinetic analysis of the degradation and isomerization processes.
Mechanisms of Thermal Degradation
In the absence of acidic catalysts, the thermal degradation of ionones is likely to proceed through radical mechanisms or pericyclic reactions. The specific pathways will be influenced by the position of the double bonds in each isomer.
Isomerization
As previously discussed, the primary thermal degradation pathway for γ-ionone is its isomerization to the more stable α- and β-isomers. This likely proceeds through a series of[1][4]-hydride shifts or other pericyclic rearrangements.
Oxidation
If oxygen is present, oxidative degradation can occur, particularly at elevated temperatures. For α,β-unsaturated ketones like the ionones, oxidation can lead to the formation of epoxides, aldehydes, and carboxylic acids. For instance, β-ionone is known to oxidize to form 5,6-epoxy-β-ionone, which can then rearrange to dihydroactinidiolide. A similar pathway can be postulated for the other isomers.
Retro-Diels-Alder Reaction
The cyclohexene ring of the ionones is structurally reminiscent of a Diels-Alder adduct. Under thermal stress, a retro-Diels-Alder reaction could potentially occur, leading to the fragmentation of the ring system. This is a known fragmentation pathway for cyclic systems in mass spectrometry and can also occur under pyrolytic conditions.
Caption: Plausible thermal degradation pathways for ionone isomers.
Quantitative Data and Comparison
While direct, peer-reviewed comparative TGA/DSC data for the three ionone isomers is not currently available, the principles of organic chemistry allow for a qualitative and semi-quantitative comparison.
Table 1: Predicted Relative Thermal Stability and Properties of Ionone Isomers
| Isomer | Structure | Key Structural Feature | Predicted Relative Thermodynamic Stability | Predicted Relative Thermal Stability (Tonset) | Likely Primary Thermal Transformation |
| α-Ionone | Endocyclic, non-conjugated double bond | Intermediate | Intermediate | Isomerization to β-ionone | |
| β-Ionone | Endocyclic, conjugated double bond | High | High | Oxidation, fragmentation at higher temperatures | |
| γ-Ionone | Exocyclic double bond | Low | Potentially higher than α-ionone due to exocyclic bond stability | Isomerization to α- and β-ionone |
Implications for Drug Development and Formulation
The thermal stability of ionones is a critical consideration in their application in pharmaceuticals and other formulated products.
-
Manufacturing Processes: High temperatures during manufacturing, such as in drying, granulation, or extrusion, can lead to the degradation or isomerization of γ- and α-ionone. This can alter the sensory properties of a product and potentially generate unwanted byproducts.
-
Storage and Shelf-Life: Long-term storage at elevated temperatures can result in a gradual shift in the isomeric composition of a product containing γ- or α-ionone, leading to a change in its fragrance profile over time.
-
Excipient Compatibility: The presence of acidic or basic excipients can catalyze the isomerization of γ-ionone even at moderate temperatures. Compatibility studies are therefore essential.
Conclusion
The thermal stability of ionone isomers is a complex interplay of their molecular structure and the conditions to which they are exposed. While β-ionone is the most thermodynamically stable, γ-ionone's exocyclic double bond gives it a unique reactivity profile. The primary thermal liability of γ-ionone is its propensity to isomerize to the more stable α- and β-forms. A thorough understanding of these transformation pathways and the application of appropriate analytical techniques, such as TGA, DSC, and GC-MS, are essential for ensuring the quality, stability, and efficacy of products containing these valuable compounds.
References
-
The Synthesis of Ionones. Perfumer & Flavorist. [Link]
-
Santos, R. P., et al. (2022). Thermal Analysis of the Essential Oil of Aniba rosaeodora Ducke by TGA and DSC. Research, Society and Development, 11(3), e13111326242. [Link]
-
(2022). Thermal Analysis of the Essential Oil of Aniba rosaeodora Ducke by TGA and DSC. ResearchGate. [Link]
-
Application of Thermal Analysis to Flavors and Fragrances. Mettler Toledo. [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Data of gamma-Ionone
This guide provides a comprehensive analysis of the spectroscopic data of gamma-ionone, a key fragrance and flavor compound. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. This document moves beyond a simple data repository to offer insights into the structural nuances of this compound as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction: The Significance of this compound's Spectroscopic Signature
This compound, with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol , is a cyclic terpenoid ketone valued for its characteristic violet and woody aroma.[1] Its structural isomerism with alpha- and beta-ionone necessitates precise analytical methods for its identification and characterization. Spectroscopic techniques provide a powerful toolkit for elucidating the unique structural features of this compound, which are critical for its function in various applications, from perfumery to potential therapeutic uses. Understanding the spectroscopic data is not merely an academic exercise; it is fundamental to quality control, synthetic pathway confirmation, and the exploration of its biochemical interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring atoms. While experimental data can vary slightly based on solvent and instrument parameters, a predicted ¹H NMR spectrum offers a solid foundation for interpretation.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | d | 1H | Olefinic Proton (C=CH-C=O) |
| ~6.1 | d | 1H | Olefinic Proton (CH=C-C=O) |
| ~4.7 | s | 1H | Exocyclic Methylene Proton |
| ~4.5 | s | 1H | Exocyclic Methylene Proton |
| ~2.3 | s | 3H | Methyl Ketone Protons (-C(O)CH₃) |
| ~2.2 | m | 1H | Allylic Proton |
| ~1.9 | m | 2H | Cyclohexane Protons |
| ~1.6 | m | 2H | Cyclohexane Protons |
| ~1.0 | s | 6H | Gem-dimethyl Protons |
Causality Behind the Chemical Shifts:
-
Downfield Olefinic Protons (~6.1-6.8 ppm): The protons on the α,β-unsaturated ketone system are significantly deshielded due to the electron-withdrawing effect of the carbonyl group and the anisotropic effect of the pi systems.
-
Exocyclic Methylene Protons (~4.5-4.7 ppm): These protons are characteristic of the exocyclic double bond, a key structural feature distinguishing this compound from its alpha and beta isomers. Their chemical shift is in the typical range for vinyl protons.
-
Methyl Ketone Protons (~2.3 ppm): The singlet at this chemical shift is a classic indicator of a methyl group attached to a carbonyl carbon.
-
Upfield Alkyl Protons (~1.0-2.2 ppm): The protons on the cyclohexane ring and the gem-dimethyl groups are in a more shielded environment, resulting in their upfield chemical shifts. The gem-dimethyl groups appear as a sharp singlet due to their equivalence and lack of adjacent protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, offering a complementary view to the ¹H NMR data.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Atom Assignment |
| ~198 | C=O (Ketone) |
| ~150 | Quaternary Olefinic Carbon |
| ~145 | Olefinic CH |
| ~130 | Olefinic CH |
| ~110 | Exocyclic =CH₂ |
| ~50 | Quaternary Cyclohexane Carbon |
| ~40 | CH₂ in Ring |
| ~35 | CH in Ring |
| ~30 | CH₂ in Ring |
| ~28 | Gem-dimethyl Carbons |
| ~25 | Methyl Ketone Carbon |
Expert Interpretation:
The downfield signal at approximately 198 ppm is unequivocally assigned to the carbonyl carbon of the ketone. The signals in the 110-150 ppm range correspond to the five sp² hybridized carbons of the two double bonds. The remaining signals in the upfield region represent the sp³ hybridized carbons of the cyclohexane ring and the methyl groups.
Experimental Protocol for NMR Spectroscopy
A self-validating system for acquiring high-quality NMR spectra is crucial for unambiguous structural elucidation.
Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils while observing the lock signal or a prominent singlet in the spectrum.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (typically to the residual solvent peak or an internal standard like TMS).
-
Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | =C-H (Exocyclic Methylene) |
| ~2960-2870 | C-H Stretch | C-H (Alkyl) |
| ~1675 | C=O Stretch | α,β-Unsaturated Ketone |
| ~1640 | C=C Stretch | Alkene |
| ~890 | C-H Bend (out-of-plane) | =CH₂ (Exocyclic Methylene) |
Causality Behind Experimental Choices:
The choice of sampling technique is critical for obtaining a high-quality IR spectrum. For a liquid sample like this compound, the neat film method is often preferred for its simplicity and the absence of solvent interference.
Experimental Protocol for FT-IR Spectroscopy (Neat Liquid Film)
-
Sample Preparation:
-
Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
-
Data Acquisition:
-
Place the salt plate assembly into the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental contributions.
-
Acquire the sample spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS): Deciphering the Fragmentation Puzzle
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common method that leads to characteristic fragmentation.
Interpreting the Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺˙) at m/z 192, confirming its molecular weight. The fragmentation pattern provides a structural fingerprint.
Table 4: Key Mass Spectral Fragments of this compound
| m/z | Proposed Fragment | Significance |
| 192 | [C₁₃H₂₀O]⁺˙ | Molecular Ion |
| 177 | [M - CH₃]⁺ | Loss of a methyl group |
| 121 | [C₉H₁₃]⁺ | Result of a retro-Diels-Alder reaction or subsequent fragmentation |
| 93 | [C₇H₉]⁺ | Further fragmentation of the m/z 121 ion |
| 43 | [CH₃CO]⁺ | Acylium ion, often the base peak in ketones |
Mechanistic Insights into Fragmentation:
The fragmentation of this compound under EI conditions is governed by the stability of the resulting carbocations and radicals. The presence of the carbonyl group and the double bonds directs the fragmentation pathways. A detailed analysis of the mass spectra of the related alpha- and beta-ionone isomers provides a valuable comparative framework for understanding these processes.[2]
-
α-Cleavage: The bond adjacent to the carbonyl group can cleave, leading to the formation of a stable acylium ion at m/z 43 ([CH₃CO]⁺). This is a very common fragmentation for ketones and is often the base peak.[2]
-
McLafferty Rearrangement: While possible, this rearrangement is less favored in cyclic systems compared to linear ketones.
-
Retro-Diels-Alder Reaction: The cyclohexene ring can undergo a retro-Diels-Alder reaction, leading to the fragmentation of the ring and the formation of characteristic ions.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing volatile compounds like this compound, providing both separation and structural information.
Step-by-Step GC-MS Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile organic solvent such as hexane or dichloromethane.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A non-polar column (e.g., HP-5) is often suitable for separating terpenes.[1]
-
A temperature program is used to ramp the column temperature, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
-
MS Detection:
-
As compounds elute from the GC column, they enter the ion source of the mass spectrometer.
-
Electron ionization (typically at 70 eV) is used to fragment the molecules.
-
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
-
A mass spectrum is generated for each eluting compound.
-
Visualization of Key Concepts
Conclusion
The spectroscopic data of this compound, when properly acquired and interpreted, provide an unambiguous structural fingerprint. This guide has detailed the characteristic NMR, IR, and MS data, explained the underlying principles, and provided robust experimental protocols. By understanding the causality behind the spectroscopic features, researchers can confidently identify and characterize this compound, ensuring the integrity and quality of their work in the fields of fragrance, flavor, and beyond.
References
-
Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. International Journal of Chemistry, 9(3), 61. [Link]
Sources
An In-Depth Technical Guide to γ-Ionone for Scientific and Research Applications
Executive Summary
Gamma-ionone (γ-ionone) is a naturally rare isomer within the ionone family of C13-norisoprenoids, distinguished by a unique exocyclic double bond that imparts significant chemical and olfactory properties.[1][2] While its congeners, α- and β-ionone, are more prevalent and extensively studied, γ-ionone presents unique opportunities for researchers in synthetic chemistry, biotechnology, and pharmacology. Its characteristic woody-floral scent has established its use in the fragrance industry, but its true potential lies in its utility as a synthetic precursor and a scaffold for novel bioactive compounds.[1][] This guide provides a comprehensive technical overview of γ-ionone, focusing on its core chemical identity, advanced synthesis strategies that overcome traditional isomeric challenges, its stereochemistry, and its burgeoning applications in biotransformation and as a potential pharmacological agent.
Core Identification and Physicochemical Properties
Accurate identification is paramount in research and development. The following tables summarize the essential identifiers and physicochemical properties of γ-ionone.
Table 1: Chemical Identifiers for γ-Ionone
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 79-76-5 | [1][][4][5] |
| Molecular Formula | C₁₃H₂₀O | [1][2][][4] |
| Molecular Weight | 192.30 g/mol | [1][2][4][5] |
| IUPAC Name | (E)-4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one | [4][6] |
| FEMA Number | 3175 | [1][4] |
| InChI Key | SFEOKXHPFMOVRM-BQYQJAHWSA-N |[][4] |
Table 2: Physicochemical Properties of γ-Ionone
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | [7][8] |
| Odor | Woody, floral, violet | [1][8] |
| Specific Gravity | 0.929 - 0.935 g/cm³ @ 20-25°C | [][7] |
| Boiling Point | 125°C @ 10 mmHg | [7] |
| Flash Point | 112.22°C (234°F) | [7] |
| Solubility | Soluble in alcohol; very slightly soluble in water | [8][9] |
| Refractive Index | 1.497 - 1.501 @ 20°C |[7] |
Synthesis of γ-Ionone: Overcoming Isomeric Challenges
The primary obstacle in obtaining pure γ-ionone is its chemical instability under the strongly acidic conditions typically used for the cyclization of its precursor, pseudoionone.[1] Such conditions favor the formation of a thermodynamic mixture of α-, β-, and γ-isomers, with the subsequent conversion of the initially formed γ-ionone into the more stable α- and β-ionones.[1][10]
Traditional Synthesis: Acid-Catalyzed Cyclization of Pseudoionone
The conventional method involves two main steps: an aldol condensation of citral with acetone to form pseudoionone, followed by an acid-catalyzed cyclization.[9][10] The choice of acid catalyst dictates the resulting isomer ratio; strong acids like sulfuric acid favor β-ionone, while weaker acids like phosphoric acid yield more α-ionone.[9][10] This route is inefficient for producing γ-ionone as a primary product due to its rapid isomerization.[1][11]
Advanced Selective Synthesis of γ-Ionone
To circumvent the issue of isomerization, a more advanced strategy bypasses the problematic cyclization of pseudoionone. This method, pioneered by Mukaiyama et al., allows for the synthesis of γ-ionone as the sole product.[1][11][12]
Experimental Protocol: Selective Synthesis via γ-Cyclocitral
This protocol describes a validated method for producing γ-ionone without isomeric contamination.[1][12]
-
Intermediate Formation: The key step is the coupling of γ-cyclocitral and acetone. This is achieved using di-n-butylboryl trifluoromethanesulfonate and triethylamine as coupling reagents to form the critical intermediate, 4-(6-methylene-2,2-dimethylcyclohexyl)-4-hydroxy-2-butanone.[1][12] The causality here is the use of reagents that facilitate a specific aldol addition without promoting cyclization or rearrangement.
-
Dehydration: The formed hydroxy-ketone intermediate is then subjected to mild dehydration. This step is crucial as it selectively removes the hydroxyl group to form the conjugated double bond of the butenone side chain, yielding pure γ-ionone.[12] The mild conditions are essential to prevent acid-catalyzed rearrangement of the exocyclic double bond on the cyclohexyl ring.
Caption: Selective synthesis workflow for γ-ionone.
Stereochemistry and Chiral Resolution
This compound possesses a chiral center at the C-6 position of its cyclohexene ring, resulting in two enantiomeric forms: (R)- and (S)-γ-ionone.[1] These enantiomers exhibit distinct olfactory properties, making their separation crucial for fragrance research and potentially for pharmacology, where stereoisomerism dictates biological activity.[13]
Protocol: Enzyme-Mediated Kinetic Resolution of Racemic γ-Ionol
Enzymatic resolution is a highly effective method for separating enantiomers. This protocol outlines a general approach using lipase for the kinetic resolution of a racemic precursor to γ-ionone.[1][13]
-
Substrate Preparation: Racemic γ-ionone is reduced to its corresponding alcohol, racemic γ-ionol. This introduces a hydroxyl group that can be selectively acylated by the enzyme.
-
Enzymatic Acylation: The racemic γ-ionol is incubated with a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate) in an appropriate organic solvent.
-
Stereoselective Reaction: The lipase, being chiral, will preferentially acylate one enantiomer of the alcohol (e.g., the (S)-enantiomer) at a much faster rate than the other.
-
Separation: The reaction is stopped after approximately 50% conversion. The resulting mixture contains one enantiomer as an acetate ester and the unreacted alcohol of the opposite configuration (e.g., (R)-γ-ionol). These two compounds have different polarities and can be readily separated using standard column chromatography.
-
Conversion to γ-Ionone: The separated acetate and alcohol can then be independently oxidized back to the corresponding enantiomerically pure (S)- and (R)-γ-ionone.
Applications in Research and Development
While established in the flavor and fragrance sector, the more compelling applications of γ-ionone for scientists lie in its use as a versatile chemical building block.[1][2]
Precursor for Biotransformation
This compound serves as a valuable substrate in microbial and fungal biotransformation studies.[1] Organisms such as Aspergillus niger and Mortierella isabellina can hydroxylate the γ-ionone structure with high specificity, a reaction that is challenging to achieve with conventional chemical methods.[1][2] This process generates novel oxidized derivatives (hydroxy- and keto-compounds) that are of significant interest for the study of natural flavors and as potential new bioactive molecules.[2]
Potential as a Pharmacological Scaffold
The broader ionone class is known to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9] While specific research into γ-ionone's therapeutic potential is less developed than for its isomers, it is being investigated for antimicrobial and anti-inflammatory properties.[1][2] Its unique structure makes it a promising scaffold for the development of novel therapeutic agents, although this remains an area with a significant research gap.[1]
Caption: Research and development applications of γ-ionone.
Metabolism and Toxicology
Metabolic Pathways
While specific mammalian metabolism studies on γ-ionone are limited, its metabolic fate is expected to mirror that of α- and β-ionone due to structural similarity.[1] The primary Phase I metabolic route is allylic hydroxylation, catalyzed by cytochrome P450 monooxygenases.[1] This reaction introduces a hydroxyl group, increasing polarity and facilitating subsequent Phase II conjugation (e.g., glucuronidation) for excretion.
Caption: Simplified proposed metabolic pathway for γ-ionone.
Safety and Handling Profile
This compound has been evaluated for safety by international bodies and is generally considered safe for its intended use in flavors and fragrances.
Table 3: Toxicological and Regulatory Summary
| Parameter | Finding | Source(s) |
|---|---|---|
| Regulatory Status | JECFA: No safety concern at current intake levels as a flavoring agent. | [4] |
| FEMA GRAS (Generally Recognized As Safe) | [9] | |
| Acute Oral Toxicity | Expected to be low; LD₅₀ > 2000 mg/kg bw in rats for related ionones. | |
| Acute Dermal Toxicity | Expected to be low; LD₅₀ > 2000 mg/kg bw for related ionones. | |
| Skin Irritation | Can cause skin irritation. | [14] |
| Eye Irritation | Can cause serious eye irritation. |[14] |
Handling Precautions: Researchers should handle γ-ionone in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[14]
Conclusion
This compound is far more than a simple fragrance component. Its unique exocyclic double bond presents both a synthetic challenge and a scientific opportunity. Advanced synthetic protocols now allow for its production in high isomeric purity, opening the door for its exploration in new contexts. For researchers, scientists, and drug development professionals, γ-ionone represents a valuable chiral building block for biotransformation studies and a promising, underexplored scaffold for the development of novel bioactive molecules. Its well-characterized safety profile for flavor and fragrance applications provides a solid foundation for its further investigation in more advanced research fields.
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Introduction: The Olfactory Significance of Molecular Geometry
An In-Depth Technical Guide to the Chirality and Absolute Configuration of Gamma-Ionone
The ionones are a class of terpenoid-derived aroma compounds renowned for their characteristic violet and woody scents, making them indispensable in the fragrance and flavor industries.[1][2] They are naturally derived from the enzymatic degradation of carotenoids and can also be synthesized on an industrial scale.[1] The ionone family includes several structural isomers, such as alpha-, beta-, and this compound, which differ in the position of the double bond within their cyclohexene ring.[2]
Within this family, this compound ((3E)-4-(2,2-Dimethyl-6-methylenecyclohexyl)but-3-en-2-one) presents a fascinating case study in stereochemistry.[1][3][4][5] The molecule possesses a single stereocenter at the C1' position of the cyclohexyl ring, giving rise to two non-superimposable mirror-image forms known as enantiomers. In the realm of olfactory science, chirality is not a subtle molecular feature; it is often the primary determinant of a substance's perceived scent and potency.[6][7] The distinct biological activities of enantiomers are a critical consideration in drug development and are equally profound in fragrance science, where the human olfactory system acts as a highly sensitive chiral detector. This guide provides a comprehensive technical overview of the chirality of this compound, detailing the distinct properties of its enantiomers, methods for their stereoselective synthesis and separation, and the definitive techniques for assigning their absolute configuration.
The Enantiomers of this compound: A Dichotomy in Odor Perception
The two enantiomers of this compound are designated as (S)-(+)-gamma-ionone and (R)-(-)-gamma-ionone.[3][8] The prefixes '(S)' and '(R)' refer to their absolute configuration based on the Cahn-Ingold-Prelog priority rules, while the '(+)' and '(-)' signs indicate the direction in which they rotate plane-polarized light (dextrorotatory and levorotatory, respectively). The olfactory differences between these two molecules are not merely nuanced; they are stark, demonstrating how a subtle change in 3D spatial arrangement can dramatically alter interaction with olfactory receptors.[9]
The (S)-(+)-enantiomer is characterized by a powerful and highly valued fragrance profile. It is described as having a very pleasant, floral, green, and woody odor with a natural violet tonality.[3][10] In contrast, the (R)-(-)-enantiomer possesses a significantly weaker and less desirable scent, often described as green, fruity, and pineapple-like, with metallic and slightly woody undertones.[3][10] This dramatic difference is quantified by their odor thresholds—the minimum concentration detectable in the air. The (S)-enantiomer is one of the most potent, with an exceptionally low odor threshold, while the (R)-enantiomer is orders of magnitude less potent.[3][10]
Table 1: Properties of this compound Enantiomers
| Property | (S)-(+)-gamma-Ionone | (R)-(-)-gamma-Ionone |
| Absolute Configuration | S | R |
| Optical Rotation | (+) | (-) |
| Odor Description | Linear, very pleasant, floral, green, woody, natural violet tonality.[3][10] | Weak green, fruity, pineapple-like with metallic aspects; slightly woody.[3][10] |
| Odor Threshold (in air) | 0.07 ppb[3][10] | 11 ppb[3][10] |
Stereoselective Synthesis and Chiral Separation
The commercial synthesis of ionones typically begins with the base-catalyzed aldol condensation of citral and acetone to form pseudoionone, which is then subjected to an acid-catalyzed cyclization.[1][2] This process generally yields a mixture of α-, β-, and γ-isomers, with the racemic form of γ-ionone being a minor product.[2] Achieving enantiomeric purity requires specialized strategies that can selectively produce or separate one enantiomer.
Enzymatic Kinetic Resolution: A Biocatalytic Approach
A highly effective and widely adopted strategy for obtaining enantiopure this compound is through the enzymatic kinetic resolution of a racemic precursor, typically γ-ionol.[9][11] This method leverages the stereoselectivity of enzymes, such as lipases, which preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other unreacted.
The causality behind this choice is rooted in the high enantioselectivity and mild reaction conditions offered by biocatalysts, which minimize the risk of isomerization or degradation of the sensitive ionone structure. Lipase PS (from Pseudomonas cepacia), for example, has been shown to be highly effective in acetylating the (9R)-configured ionol isomers with high selectivity.[9]
-
Substrate Preparation: Racemic γ-ionone is reduced to racemic γ-ionol using a standard reducing agent like sodium borohydride (NaBH₄). The resulting mixture of diastereomeric alcohols is used directly in the resolution step.
-
Enzymatic Acetylation: The racemic γ-ionol is dissolved in an appropriate organic solvent (e.g., hexane).
-
Acyl Donor Addition: An acyl donor, such as vinyl acetate, is added to the reaction mixture. Vinyl acetate is often chosen because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
-
Enzyme Addition: A lipase, such as Lipase PS immobilized on a solid support, is added to initiate the reaction. The enzyme will selectively acetylate one enantiomer of the γ-ionol.
-
Reaction Monitoring: The reaction progress is monitored over time using an appropriate analytical technique, such as chiral gas chromatography (GC), until approximately 50% conversion is reached. This ensures optimal yield and enantiomeric excess (ee) for both the acetylated product and the remaining unreacted alcohol.
-
Workup and Separation: The enzyme is removed by filtration. The resulting mixture contains one enantiomer as an acetate ester and the other as an unreacted alcohol. These can be separated using standard column chromatography.
-
Conversion to γ-Ionone: The separated acetate is hydrolyzed back to the alcohol, and both enantiopure alcohol fractions are then oxidized (e.g., using manganese dioxide, MnO₂) to yield the corresponding (S)-(+)- and (R)-(-)-γ-ionone.
Workflow for Enantiopure γ-Ionone Production
Caption: Workflow for obtaining enantiomers of γ-ionone via enzymatic resolution.
Chiral Analytical Separation
To analyze the enantiomeric purity of the samples, chiral gas chromatography (GC) is the method of choice.[12][13] This technique uses a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative.[12][13] The enantiomers of γ-ionone form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.[14]
Determination of Absolute Configuration
Once the enantiomers are separated, it is crucial to unambiguously assign their absolute configuration (i.e., which one is R and which is S). While classical methods like chemical correlation to compounds of known stereochemistry have been used, modern chiroptical techniques offer a more direct and powerful approach.[9]
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that provides definitive information about the absolute configuration of chiral molecules in solution.[15][16][17] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational excitation.[15] The resulting VCD spectrum is a unique fingerprint of the molecule's 3D structure, including its absolute stereochemistry.
The power of VCD lies in its synergy with computational chemistry. By comparing the experimentally measured VCD spectrum of an isolated enantiomer with the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a specific, known configuration (e.g., the S-enantiomer), a direct and unambiguous assignment can be made.[15][17] A match between the experimental spectrum and the calculated spectrum for the S-configuration confirms that the sample is indeed (S)-γ-ionone.
-
Sample Preparation: A solution of the enantiopure γ-ionone sample is prepared in a suitable infrared-transparent solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Spectral Acquisition: The infrared absorption (IR) and VCD spectra are recorded simultaneously on a VCD spectrometer. Data collection typically requires several hours to average out noise and obtain a high-quality VCD spectrum.
-
Computational Modeling: The 3D structure of one enantiomer (e.g., (S)-γ-ionone) is built in silico. A conformational search is performed to identify all low-energy conformers of the molecule.
-
DFT Calculation: For each stable conformer, the vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT).
-
Spectral Simulation: The calculated spectra for all conformers are Boltzmann-averaged based on their relative energies to produce a final, predicted VCD spectrum for the (S)-enantiomer.
-
Comparison and Assignment: The experimental VCD spectrum of the purified enantiomer is qualitatively compared to the calculated VCD spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum for the S-configuration, the sample is definitively assigned as (S)-(+)-γ-ionone.
VCD Workflow for Absolute Configuration Determination
Caption: VCD workflow for assigning the absolute configuration of γ-ionone.
Conclusion
This compound serves as an exemplary model for demonstrating the critical role of chirality in molecular science, particularly in the fields of fragrance and flavor. The profound difference in olfactory perception between its (S) and (R) enantiomers underscores the exquisite stereochemical selectivity of biological receptor systems. For researchers and professionals in drug development and chemical sciences, the methodologies outlined herein—from stereoselective synthesis via enzymatic resolution to definitive structural elucidation by VCD spectroscopy—represent a robust and integrated toolkit. The ability to not only separate but also confidently assign the absolute configuration of chiral molecules is fundamental to controlling their properties and unlocking their full potential in scientific and commercial applications.
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The Scent of Violets in a Test Tube: A Technical Guide to the Discovery and Historical Context of gamma-Ionone
For researchers, chemists, and professionals in the fields of fragrance, flavor, and drug development, an understanding of the historical context and synthetic evolution of key aromatic compounds is paramount. This guide provides an in-depth exploration of gamma-ionone, a lesser-known but significant isomer in the family of violet-scented ketones. We will delve into its discovery within the broader context of ionone synthesis, the technical challenges of its isolation and characterization, and the methodologies that have defined its production.
The Dawn of Synthetic Violets: The Tiemann & Krüger Synthesis
The late 19th century was a period of burgeoning innovation in synthetic organic chemistry, driven in part by the desire to replicate rare and costly natural fragrances. The delicate, sweet, and powdery scent of violet flowers (Viola odorata) was among the most coveted. However, the extraction of violet flower oil was an incredibly laborious and expensive process. This economic impetus spurred chemists to seek a synthetic alternative.
The breakthrough came in 1893 when German chemists Ferdinand Tiemann and Paul Krüger embarked on a study of orris root oil, which possessed a similar olfactory profile to violets at a fraction of the cost.[1] Their work led to the first successful synthesis of a violet-scented ketone, which they named "ionone" from the Greek "iona," meaning violet.[1][2] This seminal work not only provided the fragrance industry with a revolutionary new ingredient but also laid the foundational chemistry for a whole class of aromatic compounds. The industrial-scale production of ionone was subsequently pioneered at the factory of Wilhelm Haarmann and Karl Reimer (later Haarmann & Reimer) in Holzminden, Germany.[3][4][5][6]
The Tiemann and Krüger synthesis is a classic two-step process that remains fundamental to ionone production today.[7]
Step 1: Aldol Condensation to Pseudoionone
The synthesis begins with the base-catalyzed aldol condensation of citral, an aldehyde found in the essential oils of lemongrass and other plants, with acetone.[7] This reaction produces a linear ketone known as pseudoionone.
Step 2: Acid-Catalyzed Cyclization to Ionones
The crucial step in forming the characteristic violet aroma is the acid-catalyzed cyclization of pseudoionone. This reaction, however, does not yield a single product. Instead, it results in a mixture of isomers, primarily alpha-, beta-, and this compound, which differ in the position of the double bond within the cyclohexene ring.[7] The gamma-isomer is distinguished by its exocyclic double bond.[8]
While Tiemann and Krüger's work led to the creation of the ionone mixture, the specific isolation and characterization of this compound as a distinct entity occurred in the subsequent exploration of this isomeric blend by the burgeoning fragrance industry.
The Elusive Isomer: Synthesis and Isolation of this compound
The primary challenge in the production of this compound lies in its chemical instability under the strongly acidic conditions typically used for the cyclization of pseudoionone.[8] These conditions tend to favor the formation of the thermodynamically more stable alpha- and beta-isomers. Consequently, achieving a high yield of this compound requires careful control of the reaction conditions and the selection of an appropriate catalyst.
Modern synthetic strategies have focused on the use of Lewis acids, such as boron trifluoride (BF₃), which can promote the desired cyclization pathway to the gamma-isomer with greater selectivity.[8]
Representative Protocol for the Synthesis of this compound
The following protocol is a representative example of a modern approach to the synthesis of this compound, emphasizing the conditions that favor its formation.
Part A: Synthesis of Pseudoionone
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer is charged with acetone and a catalytic amount of a base, such as 10% aqueous sodium hydroxide.
-
Addition of Citral: Citral is added dropwise to the acetone-base mixture while maintaining the temperature between 25-30°C with external cooling.
-
Reaction Monitoring: The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the citral is consumed.
-
Workup: The reaction mixture is neutralized with a dilute acid (e.g., acetic acid), and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude pseudoionone is purified by vacuum distillation.
Part B: Cyclization to this compound
-
Reaction Setup: A solution of purified pseudoionone in an inert solvent (e.g., toluene) is prepared in a reaction vessel equipped with a stirrer and a cooling bath.
-
Catalyst Addition: A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise to the pseudoionone solution at a low temperature (e.g., -20°C to 0°C).
-
Reaction Control: The reaction is highly exothermic and must be carefully controlled to prevent isomerization to the alpha- and beta-forms. The reaction progress is monitored by GC.
-
Quenching and Workup: Once the desired conversion is achieved, the reaction is quenched by the addition of a cold, weak base solution (e.g., sodium bicarbonate). The organic layer is separated, washed with water and brine, dried, and concentrated.
-
Purification: The resulting mixture of ionone isomers is subjected to fractional vacuum distillation to isolate the this compound.
Physicochemical and Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of its physical properties and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol [8] |
| CAS Number | 79-76-5[8] |
| Appearance | Colorless to pale yellow liquid[8] |
| Odor Profile | Woody-floral scent[8] |
| Boiling Point | 267.00 to 268.00 °C @ 760.00 mm Hg[8] |
| Density | 0.925–0.934 g/cm³ at 25°C[8] |
| Refractive Index | 1.498–1.503 at 20°C[8] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of this compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework of the molecule. Key features in the ¹H NMR spectrum of this compound include signals corresponding to the exocyclic methylene protons, the vinyl protons of the butenone side chain, and the methyl groups. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons of the ring system.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone functional group, typically in the range of 1650-1700 cm⁻¹. Other significant absorptions include those for C=C stretching of the double bonds.
-
Mass Spectrometry (MS): In mass spectrometry, this compound undergoes characteristic fragmentation patterns upon ionization.[9] The mass spectrum serves as a chemical fingerprint, with prominent peaks that aid in its identification.[8] Common fragmentation pathways for ionones include α-cleavage and retro-Diels-Alder reactions.[9]
Challenges in Isomer Separation
Due to the similar boiling points and polarities of the ionone isomers, their separation on a preparative scale is a significant challenge. Fractional distillation under reduced pressure is the classical method, but achieving high purity can be difficult.
For analytical purposes, gas chromatography (GC) is the method of choice. The use of capillary columns with polar stationary phases can achieve good resolution of the alpha, beta, and gamma isomers. For the separation of the enantiomers of this compound, which possesses a chiral center, specialized chiral stationary phases are required.[8]
Conclusion and Future Perspectives
The discovery of this compound is intrinsically linked to the pioneering synthesis of ionones by Tiemann and Krüger, a landmark achievement in the history of fragrance chemistry. While often found as a minor component in the isomeric mixture from classical synthesis, its unique woody-floral character has carved a niche for it in perfumery. The ongoing development of selective synthetic protocols and advanced analytical techniques continues to make this once-elusive isomer more accessible. For drug development professionals, the ionone scaffold presents a versatile platform for the synthesis of novel bioactive molecules, and a thorough understanding of its fundamental chemistry is the first step towards unlocking its full potential.
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Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and. PDF Free Download. Available at: [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0059883). Human Metabolome Database. Available at: [Link]
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Meth Ionone Gamma Pure|Fragrance Ingredients. IFF. Available at: [Link]
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. CORE. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Identification of γ-Ionone in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the analytical methodologies for the unequivocal identification and quantification of γ-ionone in complex essential oil matrices. Moving beyond a simple recitation of procedural steps, this document elucidates the causal reasoning behind experimental choices, ensuring a deep, applicable understanding for researchers, scientists, and professionals in drug development. We will delve into the foundational principles of chromatographic and spectrometric techniques, present field-tested protocols, and offer insights into the chiral complexities of γ-ionone, a rare but olfactorily significant isomer.
Introduction: The Significance of γ-Ionone in Essential Oils
Ionones, a group of rose-scented ketones, are pivotal constituents of many essential oils, contributing significantly to their aromatic profiles and potential therapeutic properties. While α- and β-ionone are more commonly encountered, γ-ionone, distinguished by its exocyclic double bond, possesses a unique woody-floral scent and greater thermal stability compared to its isomers.[1] The accurate identification and quantification of γ-ionone are critical for the quality control of essential oils, authentication of natural products, and for research into their biological activities.
This application note will focus on the primary analytical techniques for γ-ionone identification: Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID), with a special emphasis on enantioselective analysis using chiral Gas Chromatography (GC).
Foundational Principles of γ-Ionone Analysis
The analytical strategy for γ-ionone hinges on its volatility and chemical structure. Gas chromatography is the separation technique of choice, while mass spectrometry and flame ionization detection provide the means for identification and quantification, respectively.
Gas Chromatography (GC): The Separation Engine
GC separates volatile compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert gas). The choice of the stationary phase is paramount for resolving γ-ionone from its isomers and other components of the essential oil.
-
Non-Polar Columns: For the analysis of ionones, non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms, DB-5), are commonly employed.[1] These columns separate compounds primarily based on their boiling points.
-
Polar Columns: In some instances, a polar column (e.g., with a polyethylene glycol stationary phase like Carbowax) can offer different selectivity, which is particularly useful for confirmation or for resolving co-eluting peaks.
The retention of a compound on a GC column is characterized by its retention time (RT) and, more robustly, by its Kovats Retention Index (RI) . The RI normalizes the retention time to those of n-alkane standards, making it less susceptible to variations in analytical conditions and facilitating inter-laboratory comparisons.
Mass Spectrometry (MS): The Fingerprint of a Molecule
Coupled with GC, MS provides a powerful tool for the structural elucidation of separated compounds. As molecules elute from the GC column, they are ionized (typically by electron impact), causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique "fingerprint" for a given compound.[2]
The identification of γ-ionone by GC-MS is achieved by comparing its acquired mass spectrum and retention index with those from a reference standard or a reputable spectral library, such as the NIST Mass Spectral Library.
Flame Ionization Detection (FID): The Quantitative Workhorse
The FID is a robust and widely used detector for the quantification of organic compounds. It operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, which produces ions that generate a current proportional to the amount of carbon atoms entering the flame. This makes FID a highly sensitive and linear detector for a wide range of concentrations, ideal for the accurate quantification of γ-ionone in essential oils.
Experimental Protocols
The following protocols are presented as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible results.
Protocol 1: Standard Sample Preparation
-
Dilution: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, ethanol, or ethyl acetate) to a concentration of approximately 1% (v/v). The exact dilution factor may need to be adjusted based on the expected concentration of γ-ionone.
-
Internal Standard (for quantification): For accurate quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound that is not naturally present in the essential oil and has a retention time close to, but well-resolved from, γ-ionone.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the GC system.
GC-MS Analysis for Identification
This protocol outlines the parameters for the qualitative identification of γ-ionone.
Protocol 2: GC-MS Identification of γ-Ionone
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent | A standard, reliable system for essential oil analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column providing good separation based on boiling points. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas for optimal chromatographic performance. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Volume | 1 µL | A standard injection volume for this type of analysis. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 3 °C/min, hold 5 min | A typical temperature program for separating a wide range of essential oil components. |
| MSD Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Mass Scan Range | 40-400 amu | Covers the expected mass range of γ-ionone and its fragments. |
Data Analysis:
-
Peak Identification: Identify the peak corresponding to γ-ionone based on its retention time and by comparing its mass spectrum with a reference spectrum from the NIST library or an injected standard.
-
Retention Index Calculation: Calculate the Kovats Retention Index for the identified peak using a series of n-alkane standards run under the same chromatographic conditions. Compare the calculated RI with literature values for confirmation.
GC-FID Analysis for Quantification
This protocol details the parameters for the quantitative analysis of γ-ionone.
Protocol 3: GC-FID Quantification of γ-Ionone
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B GC with FID or equivalent | A standard system for quantitative analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | Consistent with the GC-MS method for easy correlation. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures complete vaporization. |
| Injection Volume | 1 µL | Standard injection volume. |
| Split Ratio | 50:1 | Prevents overloading and ensures sharp peaks. |
| Oven Program | Same as GC-MS method | Allows for direct comparison of chromatograms. |
| Detector Temp. | 280 °C | Ensures all analytes remain in the gas phase within the detector. |
| Hydrogen Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 400 mL/min | Oxidant for the flame. |
| Makeup Gas (N2) | 25 mL/min | Improves peak shape and detector response. |
Quantitative Analysis:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of γ-ionone and the internal standard. Inject each standard and plot the ratio of the peak area of γ-ionone to the peak area of the internal standard against the concentration of γ-ionone.
-
Sample Analysis: Inject the prepared essential oil sample and determine the peak area ratio of γ-ionone to the internal standard.
-
Concentration Calculation: Use the calibration curve to determine the concentration of γ-ionone in the sample.
Method Validation: A full method validation should be performed according to ICH guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Data Interpretation and Key Analytical Parameters
Retention Indices of γ-Ionone
The Kovats Retention Index (RI) is a critical parameter for the confident identification of γ-ionone.
| Stationary Phase | Retention Index (RI) |
| Standard Non-Polar (e.g., DB-5) | ~1410[1] |
| Standard Polar (e.g., Carbowax) | ~1884[1] |
Note: These values are approximate and can vary slightly between different columns and analytical conditions.
Mass Spectral Fragmentation of γ-Ionone
The mass spectrum of γ-ionone is characterized by a molecular ion peak (M+) at m/z 192 and several key fragment ions. The fragmentation pattern is a result of the molecule breaking apart in a predictable way upon electron impact.
Key Fragment Ions for γ-Ionone:
| m/z | Proposed Fragment |
| 192 | Molecular Ion [M]+ |
| 177 | [M - CH3]+ |
| 136 | Retro-Diels-Alder fragmentation |
| 121 | Further fragmentation of the 136 ion |
| 93 | Further fragmentation |
| 43 | [CH3CO]+ |
The base peak in the mass spectrum of γ-ionone is typically at m/z 43.
Enantioselective Analysis: Unraveling the Chirality of γ-Ionone
γ-Ionone possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers: (R)- and (S)-γ-ionone. These enantiomers may exhibit different sensory properties and biological activities. Therefore, the determination of the enantiomeric ratio is important for authenticity assessment and for understanding the bioactivity of essential oils.
Chiral Gas Chromatography
The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Cyclodextrin-based CSPs are commonly used for the chiral separation of ionones.[4][5]
Protocol 4: Chiral GC Analysis of γ-Ionone Enantiomers
| Parameter | Recommended Setting | Rationale |
| GC System | GC-MS or GC-FID | Both detectors can be used for chiral analysis. |
| Column | Cyclodextrin-based chiral column (e.g., Rt-βDEXsm) | Specifically designed for the separation of enantiomers. |
| Carrier Gas | Hydrogen or Helium | Hydrogen often provides better resolution at higher linear velocities. |
| Inlet Temperature | 220 °C | A lower temperature may be required to prevent degradation on the chiral column. |
| Oven Program | Isothermal or slow temperature ramp (e.g., 2 °C/min) | Slower ramps and lower temperatures generally improve chiral separation. |
| Detector | MS or FID | MS can confirm the identity of the enantiomers, while FID is suitable for quantification. |
Data Analysis:
-
Enantiomer Identification: The elution order of the enantiomers will depend on the specific chiral stationary phase used. It is essential to inject standards of the pure enantiomers (if available) to confirm the elution order.
-
Enantiomeric Ratio Calculation: The enantiomeric ratio is calculated from the peak areas of the two enantiomers in the chromatogram.
Visualizations
Experimental Workflow for γ-Ionone Identification
Caption: Workflow for the identification and quantification of γ-ionone.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for γ-ionone analysis.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable identification and quantification of γ-ionone in essential oils. The synergistic use of GC-MS for structural elucidation and GC-FID for precise quantification, complemented by chiral GC for enantiomeric profiling, offers a comprehensive approach to characterizing this important aroma compound. By understanding the principles behind these techniques and adhering to validated protocols, researchers can ensure the quality and authenticity of essential oils and advance our knowledge of their chemical composition and biological significance.
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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- Silva-Flores, P. G., et al. (2019). Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L.
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Definitive Isomer-Specific Analysis of γ-Ionone by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Abstract: The isomeric forms of ionone—alpha (α), beta (β), and gamma (γ)—are foundational to the flavor and fragrance industries and are of growing interest in phytochemical and metabolic research. Due to their structural similarities and co-occurrence in natural extracts, their accurate, individual quantification presents a significant analytical challenge. This application note presents a robust and validated protocol for the separation and identification of γ-ionone from its isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind methodological choices, from sample preparation to instrument parameters, and provide a detailed analysis of the electron ionization (EI) fragmentation patterns that enable unambiguous identification.
Introduction: The Analytical Imperative for Ionone Isomer Differentiation
Ionones are C13-norisoprenoids derived from the enzymatic degradation of carotenoids.[1] They are characterized by a trimethylcyclohexyl ring and a butenone side chain. The position of the double bond within the cyclohexyl ring defines the three main isomers: α-ionone, β-ionone, and γ-ionone.
-
(3E)-4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one (α-Ionone)
-
(3E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one (β-Ionone)
-
(3E)-4-(2,2-Dimethyl-6-methylidenecyclohexyl)but-3-en-2-one (γ-Ionone) [1]
While all contribute to floral and woody aromas, particularly that of violets, their individual sensory profiles and biological activities can differ. Gamma-ionone (CAS 79-76-5), with its exocyclic double bond, possesses unique chemical properties that necessitate a precise analytical methodology for its study in complex matrices like essential oils, food products, and biological samples.[2][3] The primary analytical hurdle is the chromatographic co-elution and mass spectral similarity of these isomers, demanding a highly optimized GC-MS method.[4]
Foundational Principles: Crafting a Self-Validating GC-MS Workflow
The protocol's trustworthiness hinges on a systematic approach where each step is optimized for the specific physicochemical properties of volatile C13-norisoprenoids.
Sample Preparation: Isolating Volatiles with Integrity
The goal of sample preparation is to efficiently extract and concentrate γ-ionone while minimizing matrix interference and preventing analyte degradation. Given the volatility of ionones, headspace-based techniques are superior to solvent-intensive methods as they reduce the risk of contamination from non-volatile compounds.[5]
Headspace Solid-Phase Microextraction (HS-SPME) is the recommended technique.
-
Causality: HS-SPME is a solvent-free method that combines extraction and pre-concentration into a single step.[6] The choice of fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected for its broad affinity for volatile and semi-volatile compounds, ensuring efficient trapping of ionones. Heating the sample vial facilitates the partitioning of analytes from the matrix into the headspace, increasing extraction efficiency.[7]
Gas Chromatography: Achieving Isomeric Separation
The separation of structurally similar isomers is entirely dependent on the selectivity of the GC column and the precision of the oven temperature program.
-
Column Selection: A chiral stationary phase is highly recommended for comprehensive isomer analysis. While a standard mid-polar column like a DB-5ms can provide some separation, a cyclodextrin-based chiral column (e.g., Rt-βDEXsm) offers superior resolution, not only for the α, β, and γ structural isomers but also for their respective enantiomers.[8][9] The cyclodextrin cavities provide a stereospecific environment where subtle differences in isomer shape and chirality lead to differential retention times.[10]
-
Temperature Programming: A slow, controlled temperature ramp is essential. A rapid increase in temperature will cause the isomers to travel through the column too quickly, resulting in poor resolution. The initial low temperature allows for efficient trapping of the analytes at the head of the column, while the subsequent slow ramp provides the necessary thermal energy for partitioning and separation to occur.
Mass Spectrometry: Unambiguous Identification Through Fragmentation
Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that serve as a chemical fingerprint for each isomer.[11] While the molecular ion (M+) peak at m/z 192 is expected for all isomers, the relative abundances of the fragment ions are key to their differentiation.[1][3]
-
Mechanism of Fragmentation: The high energy of electron impact induces the loss of an electron, forming an unstable molecular ion (M+• at m/z 192).[12] This ion rapidly undergoes a series of characteristic bond cleavages—primarily α-cleavages, β-cleavages, and retro-Diels-Alder reactions—to produce a unique pattern of fragment ions.[13][14] Analyzing these patterns allows for definitive identification, even with partial chromatographic overlap.
Experimental Workflow and Protocols
The following diagram and protocols outline a complete, validated methodology for the analysis of γ-ionone.
Caption: High-level workflow for γ-ionone analysis.
Protocol 1: Headspace-SPME Sample Preparation
This protocol is designed for the analysis of γ-ionone in a solid matrix (e.g., plant tissue, powdered spice).
-
Sample Aliquoting: Weigh 1.0 g ± 0.05 g of the homogenized sample directly into a 20 mL glass headspace vial.[15]
-
Internal Standard Spiking: Add 10 µL of a suitable internal standard solution (e.g., 100 µg/mL of 1-octanol in methanol) to the vial. The choice of internal standard should be a compound not naturally present in the sample with a retention time that does not overlap with the analytes of interest.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation and Equilibration: Place the vial in a heating block or autosampler incubator set to 60°C. Allow the sample to equilibrate for 15 minutes. This step increases the vapor pressure of the volatile analytes, driving them into the headspace.[7]
-
SPME Fiber Exposure: Insert the SPME device (e.g., 50/30 µm DVB/CAR/PDMS fiber) through the septum and expose the fiber to the vial's headspace for 30 minutes while maintaining the 60°C temperature.
-
Fiber Retraction: After the extraction period, retract the fiber into the needle sheath and immediately transfer the device to the GC injection port for analysis.
Protocol 2: GC-MS Instrument Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control (EPC) for reproducible retention times. |
| Column | Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness | Chiral stationary phase provides selectivity for structural isomers and enantiomers.[9] |
| Injector | Splitless mode, 250°C | Ensures complete and rapid thermal desorption of analytes from the SPME fiber while minimizing thermal degradation. Splitless mode maximizes sensitivity.[16] |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | Inert carrier gas. A constant flow rate provides better peak shapes and reproducibility compared to constant pressure mode. |
| Oven Program | 60°C (hold 2 min), ramp to 180°C at 3°C/min, then ramp to 240°C at 10°C/min (hold 5 min) | The initial hold focuses analytes at the column head. The slow initial ramp is critical for resolving the closely eluting ionone isomers.[8] |
| MS System | Agilent 5977B MSD or equivalent | A robust single quadrupole mass spectrometer providing high sensitivity and spectral integrity. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy that produces extensive, reproducible fragmentation and allows for comparison with established spectral libraries like NIST.[11] |
| Source Temperature | 230°C | A hot source minimizes analyte condensation and contamination. |
| Quad Temperature | 150°C | Ensures mass stability and prevents contamination of the quadrupole rods. |
| Mass Scan Range | m/z 40 - 300 | Covers the molecular ion (m/z 192) and all significant fragment ions of the ionone isomers. |
| Data Acquisition | Full Scan Mode | Collects all mass spectral data within the scan range, allowing for comprehensive qualitative analysis and library searching. |
Results: Interpreting the Data
Mass Spectral Fragmentation of γ-Ionone
The key to distinguishing γ-ionone lies in its unique fragmentation pattern compared to its α and β isomers. The exocyclic double bond in γ-ionone influences the stability of the carbocations formed during fragmentation.
Key Diagnostic Ions for γ-Ionone (C₁₃H₂₀O, MW: 192.3):
-
m/z 192 (M+•): The molecular ion. Its presence confirms the molecular weight.
-
m/z 177 ([M-CH₃]+): Loss of a methyl radical from one of the gem-dimethyl groups. This is a common fragmentation for all ionone isomers.[11]
-
m/z 136: This fragment is highly characteristic. It is proposed to arise from a retro-Diels-Alder (RDA) fragmentation, which is structurally favored in the α-ionone isomer but can also occur via rearrangement in γ-ionone, albeit with different intensity.[13]
-
m/z 121: A prominent ion in the spectra of all ionones, often resulting from the loss of the butenone side chain followed by rearrangements.
-
m/z 93 & 77: Further fragmentation of the cyclohexyl ring structure.[11]
-
m/z 43 ([CH₃CO]+): The acetyl cation, resulting from α-cleavage at the carbonyl group. This is typically the base peak for all ionone isomers.[13]
The relative abundance of m/z 136 and 177 is a critical diagnostic tool. Comparison against a verified γ-ionone standard and the NIST Mass Spectral Library is the final step for confident identification.[17]
Caption: Simplified EI fragmentation pathway for γ-ionone.
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for the GC-MS analysis of γ-ionone. By integrating an optimized HS-SPME sample preparation method with a high-resolution chiral GC column and detailed mass spectral interpretation, this protocol enables researchers to achieve unambiguous identification and quantification of γ-ionone, even in the presence of its structural isomers. The causality-driven approach ensures that the methodology is not only repeatable but also adaptable to various complex matrices encountered in academic and industrial research.
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- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. repository.aaup.edu [repository.aaup.edu]
- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 16. uoguelph.ca [uoguelph.ca]
- 17. store.bruker.com [store.bruker.com]
Application Note: A Detailed Protocol for the Chiral Separation of γ-Ionone Enantiomers by Gas Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the chiral separation of γ-ionone enantiomers using gas chromatography (GC). Gamma-ionone, a C13-norisoprenoid, is a key fragrance compound with enantiomers that possess distinct olfactory properties, making their separation crucial for quality control in the flavor, fragrance, and cosmetic industries, as well as for authenticity assessment of natural products. This guide delves into the scientific principles of chiral recognition using cyclodextrin-based stationary phases, offers a step-by-step experimental protocol, and provides insights for method optimization. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a robust and reliable approach to the enantioselective analysis of γ-ionone.
Scientific Background: The Olfactory Significance of γ-Ionone Chirality
This compound is a vital component of many floral and woody fragrances. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-γ-ionone and (S)-(+)-γ-ionone. Crucially, these enantiomers exhibit markedly different scent profiles, a phenomenon rooted in the stereospecific interactions with olfactory receptors in the human nasal cavity.
-
(R)-(-)-γ-Ionone is characterized by a weak, green, fruity, and somewhat metallic aroma, with subtle woody undertones. Its odor threshold is approximately 11 ppb in the air.
-
(S)-(+)-γ-Ionone , in contrast, presents a much more potent and desirable fragrance, described as linear, pleasant, floral, green, and woody, with a distinct natural violet character.
This stark difference in olfactory perception underscores the necessity for a reliable analytical method to separate and quantify the individual enantiomers. Such a method is indispensable for:
-
Quality Control: Ensuring the desired enantiomeric ratio in fragrance formulations to achieve a consistent and high-quality final product.
-
Authenticity Verification: Natural sources of γ-ionone often exhibit a specific enantiomeric excess. Chiral analysis can, therefore, be employed to detect adulteration with synthetic, racemic γ-ionone.
-
Research and Development: Investigating the biosynthetic pathways of γ-ionone in natural systems and developing novel fragrance compositions.
The Principle of Chiral Gas Chromatography with Cyclodextrin Stationary Phases
The separation of enantiomers by gas chromatography is achieved through the use of a chiral stationary phase (CSP).[1] For volatile compounds like γ-ionone, derivatized cyclodextrins are the most effective and widely used chiral selectors.[2]
Cyclodextrins are cyclic oligosaccharides with a toroidal, or doughnut-shaped, structure. The exterior of this structure is hydrophilic, while the interior cavity is hydrophobic. This unique architecture allows the cyclodextrin to form transient inclusion complexes with analyte molecules that have a suitable size and shape to fit within the cavity.[3]
For chiral recognition to occur, the native cyclodextrins are chemically modified with various functional groups. These modifications enhance the enantioselectivity by providing additional points of interaction, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. The fundamental mechanism of separation relies on the formation of temporary diastereomeric complexes between the enantiomers of the analyte and the chiral cyclodextrin of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation on the chromatographic column.[1]
The choice between α-, β-, and γ-cyclodextrins, and their specific derivatives, depends on the size and structure of the analyte. For ionones, which are C13-norisoprenoids, both β- and γ-cyclodextrin-based columns have shown great promise.[2][4]
Experimental Protocol: A Starting Point for Method Development
While a universally validated method for γ-ionone is not widely published, extensive research on the structurally similar α-ionone provides an excellent foundation for method development. The following protocol, adapted from established methods for α-ionone on a cyclodextrin-based CSP, serves as a robust starting point.[1]
3.1. Recommended Chiral GC Column
A key factor for successful chiral separation is the choice of the column. Based on the analysis of related compounds, the following column is recommended:
-
Column: Agilent J&W CP-Chirasil-Dex CB
-
Stationary Phase: Cyclodextrin bonded to dimethylpolysiloxane
-
Dimensions: 25 m x 0.25 mm ID, 0.25 µm film thickness
-
Rationale: This column is known for its high resolution of isomers across a broad range of applications and its chemical bonding provides excellent longevity.[5] An alternative with similar selectivity is the Restek Rt-βDEXsm.
-
3.2. Sample Preparation
-
Standard Preparation: Prepare a stock solution of racemic γ-ionone at 1000 µg/mL in high-purity methanol or ethanol.
-
Working Standard: Dilute the stock solution to a working concentration of 10 µg/mL in the same solvent.
-
Sample Matrix: For complex matrices such as essential oils or fragrance formulations, dilute the sample in a suitable solvent (e.g., ethanol, hexane) to bring the concentration of γ-ionone into the working range of the instrument. A dilution factor of 1:100 is a good starting point.
3.3. Gas Chromatograph and Mass Spectrometer (GC-MS) Parameters
The following parameters are a recommended starting point and may require optimization for your specific instrument and application.
| Parameter | Recommended Setting | Rationale and Optimization Notes |
| GC System | Agilent 8890 GC or equivalent | A modern GC system with precise temperature and flow control is essential for reproducible chiral separations. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | MS detection provides definitive identification of the γ-ionone peaks. |
| Injector | Split/Splitless | |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | A higher split ratio can improve peak shape but may reduce sensitivity. Adjust as needed based on analyte concentration. |
| Carrier Gas | Helium | Hydrogen can also be used and may provide faster analysis times, but helium is generally preferred for MS compatibility. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate balances separation efficiency and analysis time. This can be fine-tuned for best resolution. |
| Oven Temperature Program | Initial: 60 °C, hold for 1 min | A low starting temperature helps to focus the analytes at the head of the column. |
| Ramp 1: 2 °C/min to 180 °C | A slow ramp rate is critical for resolving enantiomers. Slower ramps generally improve resolution but increase run time. | |
| Hold: Hold at 180 °C for 5 min | To ensure elution of any less volatile components. | |
| MSD Transfer Line | 250 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temperature | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Scan (m/z 40-300) and/or SIM | Scan mode is useful for initial identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 136, 192) will significantly improve sensitivity for trace-level analysis. |
Expected Results and Discussion
Using the recommended starting conditions, a baseline or near-baseline separation of the (R)- and (S)-γ-ionone enantiomers should be achievable. The elution order of the enantiomers will depend on the specific chiral stationary phase used. For many cyclodextrin-based columns, the (R)-enantiomer is expected to elute before the (S)-enantiomer, but this should be confirmed with pure enantiomeric standards if available.
4.1. Method Optimization
If the initial separation is not optimal, the following adjustments can be made:
-
Oven Temperature Program: This is the most critical parameter for optimizing chiral separations. Decreasing the temperature ramp rate (e.g., to 1 °C/min) or lowering the starting temperature will generally increase the interaction time with the stationary phase and improve resolution.
-
Carrier Gas Flow Rate: Reducing the flow rate can sometimes enhance resolution, but at the cost of longer analysis times and broader peaks. It is often more effective to optimize the temperature program first.
-
Column Choice: If baseline separation cannot be achieved, testing a column with a different cyclodextrin derivative (e.g., a γ-cyclodextrin column if a β-cyclodextrin column was used initially) may provide the necessary change in selectivity.
4.2. Data Analysis
The enantiomeric ratio (or enantiomeric excess, ee%) can be calculated from the peak areas of the two separated enantiomers in the chromatogram:
-
Enantiomeric Ratio: (Area of Enantiomer 1) / (Area of Enantiomer 2)
-
Enantiomeric Excess (% ee): [ |(Area 1 - Area 2)| / (Area 1 + Area 2) ] x 100
Conclusion
The chiral separation of γ-ionone enantiomers by gas chromatography is a critical analytical technique for ensuring the quality and authenticity of flavors and fragrances. By employing a cyclodextrin-based chiral stationary phase, such as the Agilent J&W CP-Chirasil-Dex CB, and carefully optimizing the GC parameters, a robust and reproducible separation can be achieved. The detailed protocol provided in this application note serves as a comprehensive starting point for method development, enabling researchers and scientists to accurately determine the enantiomeric composition of γ-ionone in a variety of sample matrices. The principles and optimization strategies discussed herein provide a solid framework for tackling the challenges of chiral analysis in the fragrance industry and beyond.
References
-
Leffingwell, J. C. The gamma-Ionones. Leffingwell & Associates. Available at: [Link]
-
Langen, J., Wegmann-Herr, P., Schmarr, H. G., & Fischer, U. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. Analytical and Bioanalytical Chemistry, 408(24), 6765–6775. Available at: [Link]
-
Restek Corporation. (2000). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Waters Corporation. (2015). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Waters Application Note. Available at: [Link]
-
Waters Corporation. (2016). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Application Note. Available at: [Link]
-
Quattrini, F., Fuganti, C., Mazzotti, M., & Morbidelli, M. (1999). Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. Journal of Chromatography A, 865(1-2), 201-210. Available at: [Link]
-
Scribd. A Guide To Analy Chiral by GC. Available at: [Link]
-
ResearchGate. Enantiomer Separation of α-ionone Using Gas Chromatography with Cyclodextrin Derivatives as Chiral Stationary Phases. Available at: [Link]
-
Agilent Technologies. CP-Chirasil-Dex CB GC column. Agilent. Available at: [Link]
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- 5. agilent.com [agilent.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Gamma-Ionone
Abstract: This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of gamma-ionone (γ-ionone). This compound is a significant contributor to the aroma profile of many essential oils, fruits, and floral absolutes, and its precise measurement is critical for quality control in the fragrance, flavor, and food industries. This guide provides a comprehensive protocol for sample preparation, chromatographic separation using a reversed-phase C18 column, and UV detection. Furthermore, it outlines the validation of the method in accordance with industry standards, ensuring reliability, accuracy, and precision.
Introduction: The Significance of this compound Quantification
This compound (γ-ionone), a C13-norisoprenoid, is a naturally occurring aromatic compound prized for its characteristic woody and floral scent.[1] Its presence and concentration are pivotal in defining the sensory profile and quality of numerous natural products. As such, a robust and reliable analytical method for its quantification is essential for researchers, scientists, and professionals in drug development and quality control. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the analysis of such semi-volatile and thermally labile compounds, providing excellent resolution and sensitivity.[2] This document details a validated reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the routine analysis of this compound.
Principles of Reversed-Phase HPLC for this compound Separation
The separation of this compound is achieved through reversed-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[1][3] The retention of this compound on the column is primarily governed by hydrophobic interactions between the analyte and the stationary phase.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its strong hydrophobic retention capabilities, which are well-suited for the nonpolar nature of this compound. The long alkyl chains of the C18 phase provide a high surface area for interaction, leading to effective separation from more polar matrix components.
-
Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC that effectively elutes nonpolar compounds like this compound from the C18 column. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and resolution. The use of a mild acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[1][4]
-
UV Detection: this compound possesses a conjugated π-electron system, which allows it to absorb light in the ultraviolet (UV) region of the electromagnetic spectrum.[5][6][7] Based on the known absorbance maxima of its isomers, a detection wavelength in the range of 220-240 nm is selected to ensure high sensitivity.[8]
Experimental Workflow and Protocols
The overall analytical workflow for the quantification of this compound is depicted in the following diagram:
Caption: Workflow for this compound Quantification.
Sample Preparation Protocol
The following protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in HPLC-grade acetonitrile.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Extraction (from Essential Oil):
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
For complex matrices that may contain interfering substances, a liquid-liquid extraction may be necessary.
-
To the diluted sample, add an equal volume of hexane and water.
-
Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
Carefully collect the organic (hexane) layer containing the this compound.
-
Evaporate the hexane under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.
-
-
-
Final Preparation:
-
Filter all prepared standards and sample solutions through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.
-
HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Run Time | Approximately 15 minutes |
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Validation Parameters and Results
The following table summarizes the typical results obtained during the validation of this method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the retention time of γ-ionone | Peak purity confirmed; no matrix interference |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Method is linear, accurate, and precise in this range |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| Repeatability | ≤ 2.0% | 0.85% |
| Intermediate Precision | ≤ 2.0% | 1.25% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 1.0 µg/mL |
Expertise & Experience Insight: The choice of a correlation coefficient (r²) of ≥ 0.999 for linearity is a stringent but necessary criterion to ensure that the detector response is directly proportional to the analyte concentration over the entire analytical range.[2] This high degree of linearity is fundamental for accurate quantification.
Conclusion
This application note provides a robust and validated reversed-phase HPLC method for the quantitative determination of this compound. The described protocols for sample preparation and chromatographic analysis are straightforward and yield reliable, accurate, and precise results. This method is well-suited for routine quality control in industries where the concentration of this compound is a critical quality parameter.
References
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
Request PDF. (2025, August 9). Quantitative analysis of trace levels of β-ionone in water by liquid-liquid-phase extraction-gas chromatography-mass spectrometry (LLE-GC-MS). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of alpha-Ionone on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Maximum UV absorption (λmax) of β-ionone in in different solvents, distilled water (a); ethanol (b); phosphate buffer Saline, pH 6.8 (c); 0.1 N HCl (d). Retrieved from [Link]
-
Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Product ion spectra of the protonated molecule of -ionone at m/z 193.... Retrieved from [Link]
-
LCGC International. (n.d.). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. Retrieved from [Link]
- Bharti, A., Singh, S., & Kumar, R. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. International Journal of Pharmaceutical and Experimental Research, 56(1), 28.
-
Analysis of Essential Oils Using GC- FID And GC-MS. (n.d.). Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Advanced analytical techniques for the extraction and characterization of plant-derived essential oils by gas chromatography with mass spectrometry. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2023, July 6). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Retrieved from [Link]
-
Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct Liquid Extraction and Ionization Techniques for Understanding Multimolecular Environments in Biological Systems (Secondary Publication). Retrieved from [Link]
-
Semantic Scholar. (n.d.). GC/MS ANALYSIS OF THE ESSENTIAL OILS OF CUPRESSUS ARIZONICA GREENE, JUNIPERUS COMMUNIS L. AND MENTHA LONGIFOLIA L. Farnaz Shafai. Retrieved from [Link]
-
Chemguide. (n.d.). UV-visible absorption spectra. Retrieved from [Link]
-
PMC - NIH. (2019, March 18). GC-MS Analysis of the Composition of the Extracts and Essential Oil from Myristica fragrans Seeds Using Magnesium Aluminometasilicate as Excipient. Retrieved from [Link]
-
LCGC International. (n.d.). Exploiting the Tunability and Versatility of Ionic Liquids as Extraction Phases for Targeted and Omics Studies in the Plant and Food Fields. Retrieved from [Link]
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Enantioselective Synthesis of γ-Ionone Derivatives: A Comprehensive Guide for Researchers
Introduction: The Olfactory Significance of Chirality in γ-Ionone Derivatives
γ-Ionone and its derivatives are prized components in the fragrance and flavor industry, valued for their characteristic violet and woody scents. As with many biologically active molecules, the chirality of γ-ionone plays a pivotal role in its sensory perception. The spatial arrangement of atoms in the enantiomers of γ-ionone derivatives leads to distinct interactions with olfactory receptors, resulting in different odor profiles and thresholds. This guide provides a detailed exploration of the methodologies for the enantioselective synthesis of γ-ionone derivatives, offering both field-proven insights and step-by-step protocols for researchers, scientists, and professionals in drug development and fragrance chemistry. While direct catalytic asymmetric synthesis of γ-ionone remains a developing area, this document focuses on robust and established methods for obtaining enantiomerically pure γ-ionone derivatives, primarily through the enzymatic kinetic resolution of key precursors.
Biocatalytic Approach: Lipase-Catalyzed Kinetic Resolution of γ-Ionol
A highly effective and widely employed strategy for accessing enantiomerically enriched γ-ionone is through the kinetic resolution of its precursor, γ-ionol. This method leverages the stereoselectivity of enzymes, most notably lipases, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester.
Causality of Experimental Choices
The choice of lipase is critical for achieving high enantioselectivity. Lipases from Pseudomonas cepacia (PCL) and Candida antarctica (CAL) have demonstrated excellent performance in the kinetic resolution of various secondary alcohols, including γ-ionol. The selection of the acyl donor and solvent system is also crucial for optimizing both the reaction rate and the enantiomeric excess (ee). Vinyl acetate is a commonly used acyl donor as the in situ generation of the unstable vinyl alcohol byproduct drives the reaction forward. The choice of a non-polar organic solvent, such as hexane or toluene, is preferred to minimize enzyme denaturation and maintain high catalytic activity.
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic γ-ionol.
Detailed Protocol: Lipase-Catalyzed Acetylation of Racemic γ-Ionol
Materials:
-
Racemic γ-ionol
-
Lipase from Pseudomonas cepacia (PCL)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
To a solution of racemic γ-ionol (1.0 eq) in anhydrous hexane, add the lipase (e.g., PCL, 50-100% by weight of the substrate).
-
Add vinyl acetate (0.6 eq) to the suspension. The use of a slight excess of the alcohol ensures that the desired unreacted enantiomer can be recovered in high enantiomeric purity.
-
Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the desired conversion is reached (typically around 50%), quench the reaction by filtering off the enzyme.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of unreacted (S)-γ-ionol and the acetylated (R)-γ-ionol by silica gel column chromatography.
Self-Validation: The enantiomeric excess of the separated (S)-γ-ionol and the saponified (R)-γ-ionol (from the acetate) should be determined by chiral HPLC or GC analysis. A successful resolution will yield both enantiomers with high ee values.
Synthesis of Enantiopure γ-Ionone Derivatives from Resolved γ-Ionol
Once the enantiomerically enriched γ-ionol enantiomers are obtained, they can be readily converted to the corresponding γ-ionone enantiomers through oxidation.
Oxidation of Chiral γ-Ionol
A variety of mild oxidizing agents can be employed for the conversion of the secondary alcohol to the ketone. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are common choices that minimize the risk of side reactions, such as isomerization of the double bond.
Detailed Protocol: Oxidation of (S)-γ-Ionol to (S)-γ-Ionone
Materials:
-
Enantiomerically enriched (S)-γ-ionol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-γ-ionol (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (S)-γ-ionone.
Potential Organocatalytic Strategies: An Outlook
While a direct, highly enantioselective organocatalytic synthesis of γ-ionone has not been extensively reported, the principles of organocatalysis offer promising avenues for future research.[1] Strategies such as asymmetric Michael additions to suitable precursors could potentially be employed to construct the chiral center of γ-ionone derivatives with high enantioselectivity.[2][3] For instance, the enantioselective addition of a nucleophile to an α,β-unsaturated ketone precursor, catalyzed by a chiral amine or a Brønsted acid, could establish the stereocenter.[4][5]
Conceptual Organocatalytic Pathway
Caption: A conceptual workflow for an organocatalytic approach to chiral γ-ionone derivatives.
This conceptual pathway highlights a potential research direction. The development of a specific protocol would require significant experimental investigation to identify a suitable achiral precursor and optimize the catalyst and reaction conditions to achieve high yield and enantioselectivity.
Analytical Methods: Chiral HPLC and GC for Enantiomeric Excess Determination
The accurate determination of the enantiomeric excess (ee) is paramount in any enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for this purpose.[6]
Chiral Stationary Phases (CSPs)
The key to chiral separation is the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For ionone derivatives, cyclodextrin-based CSPs have shown excellent resolving power in both GC and HPLC.[7][8][9]
Data Presentation: Chiral Separation of Ionone Enantiomers
| Analyte | Chromatographic Technique | Chiral Stationary Phase | Mobile Phase / Carrier Gas | Detection |
| α-Ionone | Gas Chromatography (GC) | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Helium | Flame Ionization Detector (FID) |
| γ-Ionone | High-Performance Liquid Chromatography (HPLC) | Cyclodextrin-based (e.g., CYCLOBOND™) | Hexane/Isopropanol | UV Detector |
This table provides representative examples of conditions that can be adapted for the chiral separation of γ-ionone derivatives. Optimization of the mobile phase composition, flow rate, and temperature is typically required.
Protocol: Chiral HPLC Analysis of γ-Ionone Enantiomers
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., a cyclodextrin-based column)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Sample of γ-ionone (racemic standard and the synthesized sample)
Procedure:
-
Prepare a standard solution of racemic γ-ionone and a solution of the synthesized, enantiomerically enriched γ-ionone in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate.
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution capability of the column.
-
Inject the synthesized sample under the same conditions.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100
Conclusion and Future Perspectives
The enantioselective synthesis of γ-ionone derivatives is a critical endeavor for the fragrance and flavor industry. While direct asymmetric catalytic methods are still an area of active research, the biocatalytic kinetic resolution of γ-ionol provides a robust and scalable route to enantiomerically pure materials. The protocols and insights provided in this guide offer a solid foundation for researchers to produce and analyze these valuable chiral compounds. The continued exploration of novel organocatalytic and metal-catalyzed reactions holds the promise of more direct and efficient synthetic strategies in the future, further advancing our ability to synthesize and utilize the full spectrum of chiral molecules.
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Quattrini, F., Biressi, G., Juza, M., Mazzotti, M., Fuganti, C., & Morbidelli, M. (1999). Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases. Journal of Chromatography A, 865(1-2), 201–210. [Link]
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Mukaiyama, T., & Ishida, A. (1976). A New Synthesis of γ-Ionone. Chemistry Letters, 5(9), 1033-1034. [Link]
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Pallavicini, M., Valoti, E., Villa, L., & Piccolo, O. (1994). Lipase-Catalyzed Resolution of Glycerol 2,3-Carbonate. The Journal of Organic Chemistry, 59(7), 1751–1754. [Link]
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List, B. (2010). Enantioselective organocatalysis. Chemical Communications, 46(10), 1641-1652. [Link]
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Kashid, M. N., Renken, A., & Kiwi-Minsker, L. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research, 50(11), 6934–6939. [Link]
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Brown, S. P., & Goodwin, N. C. (2002). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 124(51), 15178–15179. [Link]
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Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516–1519. [Link]
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Luo, S., Mi, X., Zhang, L., Liu, S., Xu, H., & Cheng, J.-P. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins. Angewandte Chemie International Edition, 45(19), 3093-3097. [Link]
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Zhang, X., Hou, J., & Li, W. (2018). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers, 5(18), 2686-2692. [Link]
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Wang, D., & Li, X. (2021). Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones with α-amido sulfones as sulfone-type nucleophile. Organic Chemistry Frontiers, 8(15), 4153-4159. [Link]
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Gotor, V., & Gotor-Fernández, V. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1629. [Link]
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Harnessing Chirality: γ-Ionone as a Versatile Stereochemical Scaffold in Organic Synthesis
Abstract
Gamma-ionone (γ-ionone), a naturally occurring terpenoid ketone, represents a valuable and often underutilized chiral building block in modern organic synthesis. Possessing a stereogenic center at the C-6 position of its cyclohexene ring, γ-ionone offers a readily available source of chirality that can be exploited for the enantioselective synthesis of complex natural products, pharmaceuticals, and high-value aroma compounds.[1] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on leveraging the stereochemical information inherent in γ-ionone. We will explore key synthetic transformations, provide detailed, field-proven protocols, and illustrate the strategic application of this chiral scaffold in the synthesis of bioactive molecules, including precursors to abscisic acid.
Introduction: The Strategic Value of γ-Ionone
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. The "chiral pool" approach, which utilizes readily available, inexpensive chiral molecules from nature as starting materials, remains a highly efficient and practical strategy.[2][3] γ-Ionone, with its defined stereocenter, falls squarely into this category.
Unlike its more common isomers, α- and β-ionone, γ-ionone features an exocyclic double bond, a structural motif that presents unique opportunities for selective chemical manipulation.[4][5] The two enantiomeric forms, (R)- and (S)-γ-ionone, possess distinct olfactory properties and serve as precursors to different enantiomeric targets.[6] The (S)-(+)-enantiomer is noted for its pleasant, floral, violet-like aroma, while the (R)-(-)-enantiomer has a weaker, greener scent.[6] This guide will focus on the synthetic utility derived from its core chiral framework.
The key reactive sites of γ-ionone—the prochiral ketone, the exocyclic alkene, and the enone's conjugated double bond—allow for a range of stereocontrolled transformations. By carefully selecting reagents and reaction conditions, chemists can translate the existing chirality at C-6 into new, well-defined stereocenters elsewhere in the molecule.
Core Synthetic Strategies & Methodologies
The utility of γ-ionone as a chiral building block stems from its capacity to undergo highly stereoselective transformations. This section details the fundamental reactions and provides robust protocols for their execution.
Diastereoselective Reduction of the Prochiral Ketone
The carbonyl group of the enone moiety is a prime target for asymmetric reduction, creating a new chiral center at C-9 (ionone numbering). The steric environment established by the existing C-6 stereocenter can effectively direct the approach of a reducing agent, leading to the preferential formation of one diastereomer.
Scientific Rationale: The selection of a hydride source is critical. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are highly sensitive to steric hindrance. The reagent will preferentially attack from the less hindered face of the ketone, which is dictated by the conformation of the cyclohexene ring and the orientation of its substituents. This leads to a high degree of diastereoselectivity, yielding the corresponding allylic alcohol, γ-ionol.
Objective: To reduce the ketone of (R)-γ-ionone with high diastereoselectivity to produce the corresponding allylic alcohol.
Materials:
-
(R)-γ-Ionone (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (R)-γ-ionone (1.0 eq) dissolved in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: L-Selectride® solution (1.2 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC), eluting with 20% ethyl acetate in hexanes.
-
Quenching: The reaction is quenched by the slow, dropwise addition of water at -78 °C, followed by 3 M NaOH solution.
-
Oxidative Workup: The mixture is allowed to warm to room temperature. Hydrogen peroxide (30%) is added cautiously in a dropwise manner (exothermic reaction) and the mixture is stirred for 1 hour to decompose the borane byproducts.
-
Extraction: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched γ-ionol.
| Parameter | Value | Notes |
| Typical Yield | 85-95% | Highly dependent on slow addition and temperature control. |
| Diastereomeric Ratio | >95:5 | Determined by ¹H NMR or chiral GC analysis. |
| Key Reagent | L-Selectride® | Its steric bulk is essential for high diastereoselectivity. |
Stereoselective Epoxidation of the Exocyclic Alkene
The exocyclic double bond is susceptible to epoxidation, generating a strained and highly useful oxirane ring. The facial selectivity of this reaction can be controlled by directing groups, such as the allylic alcohol formed in the previous step.
Scientific Rationale: The hydroxyl group of γ-ionol can direct the epoxidation reaction when using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or through a Sharpless asymmetric epoxidation protocol.[7] In a substrate-directed epoxidation with m-CPBA, the peroxy acid is delivered to the face of the double bond syn to the hydroxyl group due to hydrogen bonding, leading to a single diastereomer of the epoxy alcohol.
Objective: To perform a diastereoselective epoxidation of the exocyclic double bond, directed by the adjacent allylic alcohol.
Materials:
-
(6R,9R)-γ-Ionol (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a solution of (6R,9R)-γ-ionol (1.0 eq) in anhydrous DCM at 0 °C (ice bath) is added m-CPBA (1.5 eq) portion-wise over 15 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature overnight. Monitor by TLC.
-
Quenching: The reaction is cooled to 0 °C and quenched by the slow addition of saturated Na₂SO₃ solution to destroy excess peroxide.
-
Extraction: The layers are separated, and the aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed twice with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and once with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo.
-
Purification: The resulting crude epoxy alcohol is purified by flash chromatography.
Application Note: Enantioselective Synthesis of an Abscisic Acid (ABA) Precursor
Abscisic acid (ABA) is a vital plant hormone that regulates stress responses and developmental processes.[8][9][10][11][12] Its synthesis requires precise stereochemical control. (R)-γ-Ionone serves as an excellent starting material for constructing the chiral core of ABA. The following workflow demonstrates how the previously described protocols can be integrated into a multi-step synthesis.
Retrosynthetic Analysis
A logical retrosynthetic pathway for a key ABA intermediate, xanthoxin, highlights the strategic importance of γ-ionone. The synthesis relies on establishing the correct stereochemistry at the cyclohexene ring and functionalizing the side chain.
Caption: Retrosynthesis of an ABA precursor from (R)-γ-ionone.
Experimental Workflow
The forward synthesis combines the core methodologies into a streamlined process.
Caption: Synthetic workflow from (R)-γ-ionone to a key ABA intermediate.
This synthetic sequence effectively transfers the stereochemical information from the C-6 center of γ-ionone to create the multiple, contiguous stereocenters required for the final bioactive molecule. The initial reduction sets the stereochemistry of the allylic alcohol, which in turn directs the facial attack of the epoxidizing agent, demonstrating a powerful and efficient application of substrate control in asymmetric synthesis.
Trustworthiness and Validation
The protocols described herein are designed to be self-validating. Key checkpoints are integrated into the procedures:
-
Reaction Monitoring: TLC analysis at each stage provides a clear visual confirmation of the conversion of starting material to product.
-
Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy of the purified intermediates will confirm the expected structural changes and, through analysis of coupling constants, can verify the relative stereochemistry established in the reduction and epoxidation steps.
-
Chiral Analysis: The enantiomeric and diastereomeric purity of the products should be quantified using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase. This provides definitive quantitative data on the success of the stereoselective transformations.
By following these validation steps, researchers can ensure the integrity of their synthetic pathway and the stereochemical purity of their target compounds.
Conclusion
This compound is a powerful and versatile chiral building block for enantioselective synthesis. Its rigid cyclic structure and strategically placed functional groups allow for a high degree of stereocontrol in key transformations like ketone reductions and alkene epoxidations. By applying the principles and protocols outlined in this guide, researchers can confidently employ γ-ionone to access complex and valuable chiral molecules for applications in drug discovery, natural product synthesis, and beyond. The demonstrated synthesis of an abscisic acid precursor serves as a testament to the strategic value of harnessing the inherent chirality of this readily available natural product.
References
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Ruiz-Sola, M. Á., & Rodríguez-Concepción, M. (2012). The plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the synthesis of isoprenoids. The Plant Journal, 70(4), 639-653. Available at: [Link]
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Červený, L., et al. (2003). The Synthesis of Ionones. Journal of the American Oil Chemists' Society, 80(10), 1031-1035. Available at: [Link]
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Abraham, W. R., & Stumpf, B. (1987). Stereo- and Regioselective Hydroxylation of α-Ionone by Streptomyces Strains. Applied and Environmental Microbiology, 53(7), 1643–1646. Available at: [Link]
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Barakat, A., et al. (2021). Collective Synthesis of Natural Products Sharing the Dihydro-γ-Ionone Core. Molecules, 26(16), 4933. Available at: [Link]
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Wikipedia. (2023). γ-Carotene. In Wikipedia. Available at: [Link]
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Brenna, E., et al. (2002). Synthesis and Olfactory Evaluation of (+)- and (−)-γ-Ionone. European Journal of Organic Chemistry, 2002(6), 967-978. Available at: [Link]
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Li, S., et al. (2022). Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis. Marine Drugs, 20(2), 113. Available at: [Link]
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López, J., et al. (2015). Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae. Microbial Cell Factories, 14, 175. Available at: [Link]
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Mukaiyama, T., Saigo, K., & Takazawa, O. (1977). NEW SYNTHESIS OF γ-IONONE. Chemistry Letters, 6(10), 1033-1034. Available at: [Link]
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Feng, X., et al. (2013). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters, 15(20), 5242-5245. Available at: [Link]
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ResearchGate. (n.d.). Native and heterologous pathways for β-carotene and β-ionone production... [Diagram]. Available at: [Link]
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G. F., et al. (2012). A Practical Chemo-enzymatic Approach to Highly Enantio-Enriched 10-Ethyl-7,8-dihydro-γ-ionone Isomers: A Method for the Synthesis of 4,5-Didehydro-α-Ionone. Molecules, 17(8), 9870-9881. Available at: [Link]
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Finkelstein, R. (2013). Abscisic Acid Synthesis and Response. The Arabidopsis Book, 11, e0166. Available at: [Link]
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Maimone, T. J., & Baran, P. S. (2007). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Nature Chemistry, 1(1), 23-35. Available at: [Link]
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Nambara, E., & Marion-Poll, A. (2005). Abscisic Acid Biosynthesis and Response. Annual Review of Plant Biology, 56, 165-185. Available at: [Link]
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The Good Scents Company. (n.d.). This compound. The Good Scents Company Information System. Available at: [Link]
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Patsnap. (2024). Pathways of Abscisic Acid Synthesis: Advances and Applications. Patsnap Eureka. Available at: [Link]
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Scentspiracy. (n.d.). Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery. Scentspiracy. Available at: [Link]
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Royal Society of Chemistry. (2020). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]
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Finkelstein, R. (2014). Abscisic Acid Synthesis and Response. The Arabidopsis Book. Available at: [Link]
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Xiong, L., & Zhu, J. K. (2003). Regulation of Abscisic Acid Biosynthesis. Plant Physiology, 133(1), 29-36. Available at: [Link]
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LibreTexts Chemistry. (2024). 19.16: Chemistry Matters—Enantioselective Synthesis. Available at: [Link]
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Leffingwell, J. C. (n.d.). The gamma-Ionones. Leffingwell & Associates. Available at: [Link]
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Application Notes and Protocols for γ-Ionone in Flavor and Fragrance Research
Abstract
Gamma-ionone (γ-ionone) is a C13-norisoprenoid ketone, a class of compounds derived from the degradation of carotenoids, that serves as a pivotal molecule in the fields of flavor and fragrance science.[1][2][3] Its unique sensory profile, characterized by floral, violet, and woody notes with fruity undertones, makes it a versatile ingredient in a wide array of consumer products.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and product development professionals on the application of γ-ionone. It details its chemical properties, sensory characteristics, and provides validated, step-by-step protocols for its analysis, formulation, and evaluation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot methodologies effectively.
Foundational Profile of γ-Ionone
This compound is a rare natural isomer of ionone, distinguished by an exocyclic double bond which contributes to its higher thermal stability compared to its alpha-isomer.[7] This structural nuance is also responsible for its characteristic woody-floral scent.[7]
Chemical and Physical Properties
A clear understanding of γ-ionone's physicochemical properties is fundamental for its effective application in various matrices.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | PubChem[8] |
| Molecular Weight | 192.30 g/mol | PubChem[7][8] |
| CAS Number | 79-76-5 | The Good Scents Company[9] |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company[9] |
| Boiling Point | 267-268 °C at 760 mmHg | The Good Scents Company[9] |
| Density | 0.929–0.935 g/cm³ at 20-25°C | The Good Scents Company[9] |
| Refractive Index | 1.497–1.501 at 20°C | The Good Scents Company[9] |
| FEMA Number | 3175 | PubChem[8] |
Olfactory and Gustatory Profile
The sensory perception of γ-ionone is complex and highly dependent on its stereochemistry. The two enantiomers, (R)-(-)-γ-ionone and (S)-(+)-γ-ionone, possess distinct odor profiles.
-
(S)-(+)-γ-Ionone: Described as having a very pleasant, floral, green, and woody odor with a natural violet tonality. It is considered the more powerful and pleasant of the two isomers.[5]
-
(R)-(-)-γ-Ionone: Possesses a weaker, green, fruity, pineapple-like odor with metallic and slightly woody, ionone-type nuances.[5]
In flavor applications, γ-ionone is often used to impart raspberry-like notes.[10] However, its use in flavor is more limited compared to fragrance due to a distinct taste profile that may not be universally appreciated in food contexts.[4]
Part I: Application in Fragrance Research
This compound is a cornerstone of many floral, woody, and oriental fragrance compositions, valued for its ability to add volume, substantivity, and a sophisticated powdery character.[6][11]
Section 1.1: Olfactory Characterization & Sensory Analysis
To fully understand the contribution of γ-ionone to a fragrance, its odor profile must be meticulously characterized. Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique for this purpose, as it correlates specific chemical compounds with their perceived odors.[12][13][14]
Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Profile Determination
-
Objective: To separate the volatile components of a fragrance oil containing γ-ionone and identify the specific odor character of each eluting compound.
-
Causality: This protocol utilizes a GC to separate compounds based on their volatility and polarity. The effluent is split between a mass spectrometer (MS) for chemical identification and a sniffing port where a trained analyst describes the odor. This dual detection is critical for unequivocally linking a chemical structure to a sensory perception.[13]
Methodology:
-
Sample Preparation: Prepare a 1% solution of the fragrance oil in high-purity ethanol.
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer and an Olfactometry port (e.g., Agilent GC-MS with Gerstel ODP).
-
Column: DB-Wax or equivalent polar capillary column (30 m x 0.25 mm x 0.25 µm). Rationale: A polar column is chosen to effectively separate the moderately polar γ-ionone from other fragrance components.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
GC-MS Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Program: 50°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 10 min.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Mass Range: 40-400 amu.
-
-
Olfactometry Port:
-
Transfer Line Temperature: 240°C.
-
Humidified Air Flow: 50 mL/min. Rationale: Humidified air prevents the nasal passages of the assessor from drying out during the analysis, ensuring consistent sensitivity.[12]
-
-
Data Acquisition: A trained sensory analyst sniffs the effluent from the ODP and records the retention time, odor descriptor, and intensity for each detected scent.[15] This data is then correlated with the peaks identified by the MS detector.
Section 1.2: Formulation & Stability Studies
This compound generally exhibits good stability in various product matrices, a crucial factor for ensuring product longevity and consistent consumer experience.[4]
Protocol 2: Accelerated Stability Testing of γ-Ionone in an Eau de Toilette Formulation
-
Objective: To assess the chemical and olfactory stability of γ-ionone in a hydroalcoholic solution under accelerated aging conditions.
-
Causality: Accelerated testing at elevated temperatures is a standard industry practice to predict the long-term stability of a fragrance. By exposing the formulation to thermal stress, degradation reactions are expedited, allowing for a faster assessment of potential issues like discoloration or odor profile changes.
Methodology:
-
Formulation: Prepare a model Eau de Toilette (EdT) containing 0.2% γ-ionone. A typical EdT base is 80% ethanol, 15% deionized water, and 5% fragrance concentrate.
-
Sample Storage:
-
Divide the EdT into two sets of samples in clear glass vials.
-
Store one set at 40°C in an incubator (accelerated condition).
-
Store the second set at room temperature (20-22°C) in the dark (control condition).
-
-
Evaluation Schedule: Analyze samples from both sets at time points: T=0, T=1 week, T=2 weeks, T=4 weeks, and T=8 weeks.
-
Analytical Evaluation:
-
Visual Assessment: Record any changes in color or clarity.
-
GC-MS Analysis: Quantify the concentration of γ-ionone at each time point to determine the percentage of degradation. Use the GC-MS parameters from Protocol 1.
-
Sensory Evaluation: A trained sensory panel evaluates the odor profile of the aged samples compared to the control, noting any changes in the characteristic violet-woody notes.
-
-
Data Analysis: Plot the concentration of γ-ionone versus time for both storage conditions. A degradation of >10% under accelerated conditions may indicate potential long-term stability issues.
Data Presentation: Stability of γ-Ionone in EdT at 40°C
| Time Point | γ-Ionone Concentration (% of Initial) | Olfactory Notes | Visual Appearance |
| T=0 | 100% | Fresh, floral, woody, violet | Clear, colorless |
| T=4 weeks | 98.5% | Minor loss of top notes, core profile intact | Clear, colorless |
| T=8 weeks | 97.2% | Slightly muted floral character, woody base stable | Clear, very pale yellow tint |
Workflow Diagram: Fragrance Formulation and Stability Testing
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.aaup.edu [repository.aaup.edu]
- 3. researchgate.net [researchgate.net]
- 4. scentspiracy.com [scentspiracy.com]
- 5. The gamma-Ionones [leffingwell.com]
- 6. iff.com [iff.com]
- 7. This compound (CAS 79-76-5)|High Purity|For Research [benchchem.com]
- 8. This compound | C13H20O | CID 5363741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 79-76-5 [thegoodscentscompany.com]
- 10. tiankearoma.com [tiankearoma.com]
- 11. alpha-isomethyl ionone (50% min.), 127-51-5 [thegoodscentscompany.com]
- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Selective Synthesis of γ-Ionone via Pseudoionone Cyclization
Abstract
Ionones, a class of rose ketones, are highly valued in the fragrance, flavor, and pharmaceutical industries.[1] While the α- and β-isomers are more common, γ-ionone possesses a unique and desirable violet-like aroma.[1] This document provides a detailed guide for the synthesis of γ-ionone through the acid-catalyzed cyclization of pseudoionone. We delve into the mechanistic principles that govern the selective formation of the γ-isomer, present a comprehensive experimental protocol, and outline methods for purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering insights grounded in established chemical principles and practices.
Introduction: The Significance and Challenge of γ-Ionone Synthesis
The synthesis of ionones from pseudoionone is a classic and industrially significant transformation.[2][3] The reaction typically yields a mixture of α-, β-, and γ-ionones, with the product distribution being highly dependent on the reaction conditions.[2][4] While β-ionone is a crucial intermediate in the synthesis of Vitamin A, and α-ionone is prized for its floral scent, γ-ionone is a rarer and often more challenging isomer to isolate in high purity.[1][5]
The primary challenge in selectively synthesizing γ-ionone lies in controlling the intricate carbocation rearrangements during the acid-catalyzed cyclization of pseudoionone. Traditional methods often favor the formation of the thermodynamically more stable β-ionone or the kinetically favored α-ionone.[2] This application note will explore strategies to steer the reaction towards the desired γ-isomer.
Mechanistic Insights: Directing the Cyclization Pathway
The acid-catalyzed cyclization of pseudoionone proceeds through a series of carbocation intermediates. The initial protonation of the carbonyl group of pseudoionone facilitates an intramolecular electrophilic attack to form a six-membered ring and a tertiary carbocation. The fate of this carbocation determines the final ionone isomer.
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// Nodes Pseudoionone [label="Pseudoionone", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation\n(H+)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbocation_Intermediate [label="Cyclic Carbocation\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation_gamma [label="Deprotonation", fillcolor="#F1F3F4", fontcolor="#202124"]; gamma_Ionone [label="γ-Ionone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonation_alpha [label="Deprotonation", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_Ionone [label="α-Ionone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isomerization [label="Isomerization", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_Ionone [label="β-Ionone", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pseudoionone -> Protonation [label="Acid Catalyst"]; Protonation -> Carbocation_Intermediate [label="Cyclization"]; Carbocation_Intermediate -> Deprotonation_gamma [label="Kinetic Control"]; Deprotonation_gamma -> gamma_Ionone; Carbocation_Intermediate -> Deprotonation_alpha; Deprotonation_alpha -> alpha_Ionone; alpha_Ionone -> Isomerization [label="Stronger Acid/\nHigher Temp"]; Isomerization -> beta_Ionone; }
Caption: Reaction mechanism for pseudoionone cyclization.
To favor the formation of γ-ionone, the deprotonation of the cyclic carbocation intermediate must occur at the exocyclic methylene position before rearrangement to the more stable endocyclic double bond positions of α- and β-ionone. This can be achieved by:
-
Choice of Acid Catalyst: Weaker acids, such as phosphoric acid, or specific Lewis acids like boron trifluoride, can favor the formation of the γ-isomer.[2][6] Stronger acids, like sulfuric acid, tend to promote isomerization to the more stable α- and β-ionones.[2][4]
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which can include a higher proportion of γ-ionone.[4]
-
Solvent System: The choice of solvent can influence the stability of the carbocation intermediates and the overall reaction pathway.[2]
Experimental Protocol: Synthesis of γ-Ionone
This protocol details a laboratory-scale synthesis of γ-ionone from pseudoionone, optimized for the selective formation of the γ-isomer.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier |
| Pseudoionone | ≥95% purity | Standard chemical supplier |
| Phosphoric Acid | 85% aqueous solution | Analytical grade |
| Toluene | Anhydrous | Analytical grade |
| Diethyl Ether | Anhydrous | Analytical grade |
| Saturated Sodium Bicarbonate | Aqueous solution | Laboratory prepared |
| Anhydrous Sodium Sulfate | Granular | Laboratory grade |
| Round-bottom flask | 250 mL, three-necked | Standard laboratory glassware |
| Magnetic stirrer with heating | Standard laboratory equipment | |
| Thermometer | -20 to 150 °C range | |
| Dropping funnel | 100 mL | Standard laboratory glassware |
| Condenser | Standard laboratory glassware | |
| Separatory funnel | 500 mL | Standard laboratory glassware |
| Rotary evaporator | Standard laboratory equipment | |
| Thin-Layer Chromatography (TLC) | Silica gel plates with UV indicator | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For product analysis | |
| Nuclear Magnetic Resonance (NMR) | For structural confirmation |
Step-by-Step Synthesis Procedure
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// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction_Setup [label="Reaction Setup:\nPseudoionone & Toluene\nin Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling [label="Cool to 0-5 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Addition [label="Slow Addition of\nPhosphoric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at 80 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Monitor by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Quenching [label="Quench with\nIce-water", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extract with\nDiethyl Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Wash with NaHCO3\nand Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Dry over Na2SO4", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Removal [label="Remove Solvent\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Characterization\n(GC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction_Setup; Reaction_Setup -> Cooling; Cooling -> Acid_Addition; Acid_Addition -> Reaction; Reaction -> Monitoring; Monitoring -> Quenching [label="Reaction Complete"]; Quenching -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Solvent_Removal; Solvent_Removal -> Purification; Purification -> Characterization; Characterization -> End; }
Caption: Workflow for γ-ionone synthesis and purification.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 19.2 g (0.1 mol) of pseudoionone in 100 mL of anhydrous toluene.
-
Acid Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add 23 g (0.2 mol) of 85% phosphoric acid dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature and stir vigorously for 2-3 hours.[2]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the pseudoionone spot has disappeared.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 100 g of crushed ice. Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is a mixture of ionone isomers and unreacted starting material. Purification is achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Column Preparation: Pack a glass column with silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a gradient of hexane:ethyl acetate, starting with 100% hexane and gradually increasing the polarity. Collect fractions and analyze by TLC to identify those containing γ-ionone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified γ-ionone.
Characterization and Data Analysis
The identity and purity of the synthesized γ-ionone should be confirmed using standard analytical techniques.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify the different ionone isomers based on their retention times and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of γ-ionone.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group and the exocyclic double bond.
Expected Results
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₁₃H₂₀O |
| Molar Mass | 192.30 g/mol [1] |
| Boiling Point | 126-128 °C at 12 mmHg[1] |
| ¹H NMR (CDCl₃, ppm) | Characteristic peaks for the exocyclic methylene protons and the butenone side chain. |
| ¹³C NMR (CDCl₃, ppm) | Signals corresponding to the carbonyl carbon, the exocyclic double bond, and the quaternary carbons of the cyclohexane ring. |
| Mass Spectrum (m/z) | Molecular ion peak at 192, with characteristic fragmentation patterns.[7] |
Troubleshooting and Safety Precautions
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure efficient stirring. |
| Loss of product during workup. | Perform extractions carefully. Ensure complete solvent removal. | |
| Poor Selectivity | Reaction temperature too high. | Maintain strict temperature control during acid addition and reaction. |
| Acid catalyst too strong. | Use the recommended concentration of phosphoric acid. | |
| Impure Product | Inefficient purification. | Optimize the gradient for column chromatography. Ensure proper packing of the column. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: Conduct the reaction and workup in a well-ventilated fume hood.
-
Acid Handling: Phosphoric acid is corrosive. Handle with care and avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Flammable Solvents: Toluene and diethyl ether are highly flammable. Keep away from open flames and ignition sources.
Conclusion
The selective synthesis of γ-ionone via the acid-catalyzed cyclization of pseudoionone is a challenging yet achievable goal. By carefully controlling the reaction conditions, particularly the choice of a milder acid catalyst like phosphoric acid and maintaining a moderate reaction temperature, the formation of the desired γ-isomer can be favored. The detailed protocol and purification methods provided in this application note offer a robust starting point for researchers aiming to synthesize this valuable fragrance and flavor compound. Proper characterization using modern analytical techniques is crucial to confirm the identity and purity of the final product.
References
-
Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research. [Link]
- Kashid, M. N., Yuranov, I., Raspail, P., Prechtl, P., Membrez, J., Renken, A., & Kiwi-Minsker, L. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research, 50(13), 7920–7926.
- Cerveny, L., & Ruzicka, V. (1998). The Synthesis of Ionones. Chemical Papers, 52(4), 514-520.
-
Pseudoionone. Organic Syntheses. [Link]
- Detraz, O. (2010). Study of highly exothermic reaction in microstructured reactors: cyclization of pseudoionone as a case study. EPFL.
- Hertel, O., Kiefer, H., & Arnold, L. (1985). Beta-ionone by cyclisation of pseudo-ionone. U.S.
- Serra, S., Fuganti, C., & Brenna, E. (2005). Synthesis and Olfactory Evaluation of (+)- and (−)-γ-Ionone. Helvetica Chimica Acta, 88(5), 1152-1159.
-
Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. ACS Publications. [Link]
-
gamma-ionone. The Good Scents Company. [Link]
-
Ionone. Wikipedia. [Link]
-
Purification and characterization of methionine gamma-lyase from Trichomonas vaginalis. National Institutes of Health. [Link]
- Markovich, Y. D., Panfilov, A. V., Platunov, Y. N., Zhirov, A. A., Kosenko, S. L., & Kirsanov, A. T. (1998). New cyclization agents for the synthesis of beta-ionone from pseudoionone. Pharmaceutical Chemistry Journal, 32(11), 603-605.
- Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone.
- Luparia, M., Legnani, L., Porta, A., Zanoni, G., Toma, L., & Vidari, G. (2009). Enantioselective synthesis and olfactory evaluation of bicyclic alpha- and this compound derivatives: the 3D arrangement of key molecular features relevant to the violet odor of ionones. The Journal of Organic Chemistry, 74(18), 7100–7110.
-
New cyclization agents for the synthesis of beta-ionone from pseudoionone. Scilit. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
- 6. This compound (CAS 79-76-5)|High Purity|For Research [benchchem.com]
- 7. repository.aaup.edu [repository.aaup.edu]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of γ-Ionone
This guide is designed for researchers, chemists, and process development professionals navigating the complexities of γ-ionone synthesis. The selective formation of the γ-isomer presents a significant challenge due to the facile isomerization to the more thermodynamically stable α- and β-ionones. This document provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Selectivity - My reaction produces a mixture of α-, β-, and γ-ionone isomers.
Q: I performed the acid-catalyzed cyclization of pseudoionone, but my GC-MS analysis shows significant peaks for α- and β-ionone, with γ-ionone as a minor product. What is causing this, and how can I improve the selectivity for the γ-isomer?
A: This is the most common challenge in ionone synthesis. The formation of different isomers is a classic case of kinetic versus thermodynamic control.[1][2]
-
Causality Explained: The acid-catalyzed cyclization of pseudoionone proceeds through a common cyclic carbocation intermediate.[3] From this intermediate, three primary products can form: α-, β-, and γ-ionone.
-
γ-Ionone is the kinetically favored product. Its formation pathway has a lower activation energy, meaning it forms faster, especially at lower temperatures.[1]
-
α- and β-Ionone are the thermodynamically favored products, with β-ionone being the most stable isomer.[4] Given enough energy (higher temperatures) or time, the initially formed γ-ionone will isomerize to the more stable α- and β-forms.
The strength of the acid catalyst and the reaction temperature are the most critical factors influencing this equilibrium. Strong acids and elevated temperatures will almost invariably lead to a mixture dominated by the thermodynamically stable isomers.
-
Troubleshooting Protocol:
To favor the kinetic product (γ-ionone), you must carefully control the reaction conditions to prevent isomerization.
-
Lower the Reaction Temperature: This is the most critical parameter. Perform the cyclization at temperatures ranging from -20°C to 0°C. Low temperatures disfavor the higher activation energy pathways that lead to α- and β-ionone and the subsequent isomerization of γ-ionone.[3]
-
Select an Appropriate Catalyst: Avoid using highly concentrated strong mineral acids like sulfuric acid (H₂SO₄), which aggressively promote isomerization to β-ionone.[5][6]
-
Recommended: Weaker Brønsted acids or certain Lewis acids are preferable. 85% Phosphoric acid (H₃PO₄) is a classic choice for favoring α-ionone, and under carefully controlled conditions, can be stopped to yield γ-ionone.[5]
-
Solid Acid Catalysts: Consider using solid acid catalysts like silica-supported heteropolyacids (e.g., tungstophosphoric acid on SiO₂) or certain zeolites.[7][8] These can offer better selectivity and easier workup, though optimization of reaction time is crucial.
-
-
Control Reagent Addition: The cyclization is highly exothermic.[3][9] Add the pseudoionone slowly to the cooled acid/solvent mixture to maintain a constant low temperature. A rapid temperature increase will immediately favor the formation of thermodynamic byproducts.[9]
-
Strictly Monitor Reaction Time: Since γ-ionone is an intermediate that converts to other isomers, reaction time is critical. Monitor the reaction progress frequently (e.g., every 15-30 minutes) using thin-layer chromatography (TLC) or GC-MS. The goal is to quench the reaction as soon as the maximum concentration of γ-ionone is observed, before its isomerization becomes significant.
Problem 2: Low Overall Yield - My reaction has low conversion of pseudoionone or significant byproduct formation.
Q: I've adjusted for selectivity, but my overall yield is poor. The starting material remains, or I see a number of unidentified peaks in my chromatogram.
A: Low yields can stem from incomplete reaction, catalyst issues, or competing side reactions.
-
Causality Explained: Besides isomerization, the carbocation intermediate can be attacked by nucleophiles or undergo polymerization, especially under harsh conditions. An insufficient amount of catalyst will lead to an incomplete reaction, while an excessive amount can promote unwanted side reactions.[9] The purity of the starting pseudoionone is also critical, as impurities can inhibit the catalyst or polymerize.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Use freshly distilled pseudoionone. Old or impure starting material can contain aldol condensation byproducts that interfere with the cyclization.
-
Optimize Catalyst Concentration: The catalyst-to-substrate molar ratio is key.
-
Too little catalyst: The reaction will be slow or stall.
-
Too much catalyst: Increases the risk of polymerization and other side reactions.[9] Start with literature-recommended ratios and perform a systematic optimization.
-
-
Ensure Anhydrous Conditions: Water can compete with the pseudoionone for the acid catalyst, potentially deactivating it and leading to inconsistent results. Use dry solvents and handle reagents under an inert atmosphere where possible.
-
Analyze Byproducts: If possible, identify the major byproducts using GC-MS or NMR. This can provide clues about the undesired reaction pathways. For example, high molecular weight signals may suggest polymerization, indicating that the reaction concentration or temperature is too high.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify γ-ionone from the α- and β-isomers?
A: This is challenging due to the similar physical properties of the isomers.
-
Fractional Distillation: Fractional distillation under reduced pressure can be effective but requires a highly efficient column (e.g., a spinning band distillation column). The boiling points of the isomers are close, making separation with standard laboratory columns difficult.[10]
-
Column Chromatography: Preparative column chromatography on silica gel is often the most practical method for obtaining high-purity γ-ionone on a laboratory scale. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used. Careful fraction collection and analysis are required.
-
Inclusion Complex Formation: For particularly difficult separations, formation of inclusion complexes with host molecules has been reported as a method to isolate specific ionone isomers.[10]
Q2: Can I synthesize γ-ionone without the formation of other isomers?
A: Achieving 100% selectivity in a one-pot cyclization of pseudoionone is extremely difficult due to the inherent reactivity of the system. However, alternative synthetic routes that avoid the standard acid-catalyzed cyclization have been developed to produce γ-ionone with very high purity. One such method involves the dehydration of a specific hydroxy ketone intermediate, 4-(6-methylene-2,2-dimethylcyclohexyl)-4-hydroxy-2-butanone, which is prepared from γ-cyclocitral and acetone.[11] While more steps are involved, this approach avoids the problematic carbocation intermediate that leads to isomer mixtures.
Q3: How does the stereochemistry of the starting pseudoionone affect the reaction?
A: Pseudoionone exists as cis- and trans-isomers. While some studies suggest that the overall reaction outcome is largely independent of the starting isomer configuration, the reaction kinetics can be affected.[4] For consistency, it is best practice to use a starting material with a consistent and known isomer ratio.
Data & Diagrams
Table 1: Influence of Catalyst and Temperature on Ionone Isomer Distribution
| Catalyst | Temperature (°C) | Predominant Isomer(s) | Rationale & Reference |
| Concentrated H₂SO₄ | 0 to 40 | β-Ionone | Strong acid, thermodynamic control.[5][6] |
| 85% H₃PO₄ | 80 | α-Ionone (with β and γ) | Weaker acid, favors α over β.[5] |
| HPA/SiO₂ | 110 | α- and β-Ionone | Solid acid, favors thermodynamic products at high temp.[7] |
| N/A (Kinetic Goal) | -20 to 0 | γ-Ionone | Low temperature favors the kinetic product.[1][12] |
Note: Yields and ratios are highly dependent on reaction time and specific conditions.
Diagrams
Below are diagrams illustrating the key chemical transformations and troubleshooting logic.
Caption: Reaction pathway for ionone synthesis from pseudoionone.
Caption: Decision tree for troubleshooting poor γ-ionone selectivity.
References
- Díez, V. K., Apesteguía, C. R., & Di Cosimo, J. I. (2017). Kinetic and mechanistic study of the synthesis of ionone isomers from pseudoionone on Brønsted acid solids. Catalysis Today, 296, 127–134.
-
Kashid, M. N., Yuranov, I., Raspail, P., Prechtl, P., Membrez, J., Renken, A., & Kiwi-Minsker, L. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research, 50(13), 7920-7926. Available at: [Link]
- Cerveny, L., et al. (2004). The Synthesis of Ionones. Perfumer & Flavorist, 29.
- Markovich, Y. D., Panfilov, A., et al. (1998). New cyclization agents for the synthesis of beta-ionone from pseudoionone. Pharmaceutical Chemistry Journal.
-
Díez, V. K., Apesteguía, C. R., & Di Cosimo, J. I. (2009). Ionone synthesis by cyclization of pseudoionone on silica-supported heteropolyacid catalysts. Applied Catalysis A: General, 360(2), 219-227. Available at: [Link]
-
Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Ionones by Cyclization of Pseudoionone on Solid Acid Catalysts. Request PDF. Available at: [Link]
-
Díez, V. K., Apesteguía, C. R., & Di Cosimo, J. I. (2008). Synthesis of ionones by cyclization of pseudoionone on solid acid catalysts. Catalysis Letters, 124, 185-192. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]
-
Mukaiyama, T., Saigo, K., & Takazawa, O. (1976). NEW SYNTHESIS OF γ-IONONE. Chemistry Letters, 5(10), 1033-1036. Available at: [Link]
-
ResearchGate. (2015). How can I separate the beta-ionone from the mixture of alpha & beta ionone after the synthesis?. Available at: [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Available at: [Link]
-
Taylor & Francis. (n.d.). Kinetic control – Knowledge and References. Available at: [Link]
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- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of ionones by cyclization of pseudoionone on solid acid catalysts [ri.conicet.gov.ar]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Gamma-Ionone Synthesis
An Application Scientist's Guide to Navigating Byproduct Formation in the Acid-Catalyzed Cyclization of Pseudoionone
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of γ-ionone. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the mechanistic origins of common byproducts, offering actionable troubleshooting strategies and validated experimental procedures to enhance the yield and purity of your target molecule.
The Core Challenge: Isomeric Purity in Ionone Synthesis
The synthesis of ionones is a classic two-step process: an aldol condensation of citral with acetone to yield pseudoionone, followed by an acid-catalyzed cyclization.[1][2] While seemingly straightforward, the cyclization step is the critical phase where selectivity determines the outcome. The reaction proceeds through a common cyclic carbocation intermediate, which can resolve into three primary isomers: α-, β-, and γ-ionone.[3][4]
The central challenge is that γ-ionone, distinguished by its exocyclic double bond, is often a kinetically favored but transient product.[4] Under the very acidic conditions required for cyclization, it can readily isomerize to the more thermodynamically stable α- and β-ionone isomers, which represent the most significant byproducts in this synthesis.[1][3] Furthermore, the highly reactive nature of the carbocation intermediate can lead to other unwanted side reactions, such as polymerization, particularly under suboptimal conditions.[5]
Reaction Pathway Visualization
Understanding the competing reaction pathways is fundamental to controlling the outcome. The following diagram illustrates the progression from the pseudoionone starting material to the desired γ-ionone and its primary isomeric byproducts.
Caption: Reaction scheme for γ-ionone synthesis and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect in my γ-ionone synthesis, and why do they form?
A1: The most prevalent byproducts are the isomers of γ-ionone itself: α-ionone and β-ionone.[1] All three isomers arise from the same cyclic carbocation intermediate formed when pseudoionone is treated with acid.[3]
-
γ-Ionone: Forms via deprotonation to create an exocyclic double bond. It is often the initial, kinetically favored product.[4]
-
α-Ionone: Forms via deprotonation to create an endocyclic double bond that is not conjugated with the carbonyl group. It is more stable than γ-ionone.
-
β-Ionone: This is the most thermodynamically stable isomer because its endocyclic double bond is conjugated with the carbonyl group's double bond. Given sufficient energy (higher temperatures) or a strong enough catalyst, both γ- and α-ionone will isomerize to the β-isomer.[1]
Beyond isomers, you may also encounter polymeric materials, which appear as a high-molecular-weight residue. These form when the reactive carbocation intermediate reacts with other molecules (like unreacted pseudoionone or another ionone molecule) instead of deprotonating. This is more common with highly concentrated acids or poor temperature control.[5]
Q2: How does my choice of acid catalyst impact the byproduct profile?
A2: The choice and concentration of the acid catalyst are arguably the most critical factors in determining the isomer ratio.[1][2]
-
Strong Acids (e.g., Concentrated H₂SO₄): These catalysts aggressively promote the reaction towards the most thermodynamically stable state. They provide a low activation energy pathway for the isomerization of α-ionone to β-ionone, often resulting in a product mixture rich in β-ionone.[1]
-
Weaker Acids (e.g., 85% H₃PO₄, BF₃): These catalysts are generally preferred for targeting α- and γ-ionone. While strong enough to induce cyclization, they are less effective at promoting the subsequent isomerization to β-ionone.[1][6] Phosphoric acid, for instance, is often used to produce mixtures where α-ionone is the major product.[1] Boron trifluoride (BF₃) has been reported to favor the formation of the γ-isomer specifically.[4]
The relationship between catalyst choice and product distribution is summarized in the table below.
Q3: Can impurities in my pseudoionone starting material lead to byproducts?
A3: Absolutely. The purity of your pseudoionone is critical. Impurities from the initial aldol condensation, such as unreacted citral or acetone, can lead to undesired side reactions under strong acidic conditions. More importantly, byproducts from the condensation step itself (e.g., self-condensation products of acetone) can be carried over and react during cyclization, complicating purification and reducing the yield of the desired γ-ionone.[5] It is imperative to purify pseudoionone (typically by vacuum distillation) before proceeding to the cyclization step.
Troubleshooting Guide
This section addresses specific experimental problems.
| Problem Encountered | Potential Cause(s) | Recommended Corrective Action(s) | Scientific Rationale |
| Low overall yield; significant dark, viscous residue in the flask. | 1. Excessive Acid Concentration: Too much or too strong an acid was used.2. Poor Temperature Control: The reaction was allowed to become too hot due to its exothermic nature.[3][5] | 1. Reduce the molar ratio of the acid catalyst. If using H₂SO₄, switch to a weaker acid like H₃PO₄.2. Perform the reaction in an ice bath. Add the pseudoionone dropwise to the acid solution to better manage the heat generated. | High acid concentration and temperature favor intermolecular reactions of the carbocation intermediate (polymerization) over the desired intramolecular deprotonation that forms the ionone ring.[5] |
| GC-MS analysis shows a high percentage of β-ionone, but γ-ionone was the target. | 1. Reaction Temperature Too High. 2. Prolonged Reaction Time. 3. Acid Catalyst Too Strong. | 1. Lower the reaction temperature (e.g., 0-10°C).2. Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the pseudoionone is consumed, before significant isomerization occurs.3. Use a milder catalyst system, such as BF₃ etherate, which is known to favor γ-ionone formation.[4] | β-ionone is the thermodynamic sink of the reaction.[1] Higher energy (heat) and longer reaction times provide the necessary activation energy for the kinetically formed γ- and α-isomers to rearrange to the more stable conjugated β-isomer. |
| Product mixture is primarily α-ionone, with very little γ-ionone. | 1. Isomerization of γ-ionone: The reaction conditions were sufficient to convert γ-ionone to α-ionone but not strong enough to proceed to β-ionone. | 1. Shorten the reaction time. γ-ionone is often formed first and then isomerizes.[3]2. Experiment with different mild acid catalysts. The choice of catalyst can delicately balance the initial cyclization and subsequent isomerization. | The energy barrier for the γ → α isomerization is lower than for the α → β isomerization. Using a weak acid like phosphoric acid often leads to α-ionone as the main product because it readily facilitates the first isomerization step but not the second.[1] |
| Incomplete conversion of pseudoionone. | 1. Insufficient Catalyst: The amount of acid was not enough to catalyze the reaction to completion.2. Reaction Time Too Short or Temperature Too Low. | 1. Increase the molar equivalent of the acid catalyst slightly.2. Allow the reaction to stir for a longer period or let it warm slowly to room temperature after the initial exothermic phase has subsided. | Cyclization is a catalyzed process that requires a sufficient quantity of acid to protonate the pseudoionone and initiate the reaction. The reaction rate is also dependent on temperature; insufficient thermal energy can lead to a stalled reaction. |
Table 1: Influence of Reaction Conditions on Ionone Isomer Distribution
| Catalyst | Typical Conditions | Predominant Isomer(s) | Reference |
| Conc. Sulfuric Acid (H₂SO₄) | Low temperature, excess acid | β-Ionone | [1][7] |
| Dilute Sulfuric Acid (~60%) | Moderate temperature (e.g., 40°C) | Mixture of α- and β-Ionone | [1] |
| Phosphoric Acid (H₃PO₄, ~85%) | Higher temperature (e.g., 80°C) | α-Ionone | [1][6] |
| Boron Trifluoride (BF₃) | Low temperature | γ-Ionone | [4] |
Protocol: Synthesis Optimized for γ-Ionone with Minimized Byproducts
This protocol is designed to favor the formation of γ-ionone by using a specific catalyst system that avoids the harsh conditions that lead to isomerization and polymerization. This method is adapted from strategies reported to selectively synthesize γ-ionone.[4][8]
Materials:
-
γ-Cyclocitral (starting material for an alternative, more selective synthesis)
-
Acetone (anhydrous)
-
Di-n-butylboryl trifluoromethanesulfonate
-
Triethylamine
-
2N HCl aqueous solution
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: This advanced method bypasses the problematic pseudoionone cyclization by building the γ-ionone structure more directly.[4][8]
-
Preparation of Key Intermediate: A key intermediate, 4-(6-methylene-2,2-dimethylcyclohexyl)-4-hydroxy-2-butanone, is first prepared from γ-cyclocitral and acetone. This step utilizes specific coupling reagents like di-n-butylboryl trifluoromethanesulfonate and triethylamine to control the aldol addition.
-
Dehydration to γ-Ionone: The purified hydroxy-ketone intermediate is then subjected to mild dehydration. Dissolve the intermediate in diethyl ether.
-
Acidic Workup: Carefully wash the ether solution with a 2N HCl aqueous solution at room temperature. This step is controlled for a duration (e.g., 24 hours) that promotes dehydration to the exocyclic double bond without inducing rearrangement.[8]
-
Neutralization: After the reaction period, transfer the ether layer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure γ-ionone.
Rationale for this Approach: This synthetic route avoids the formation of the common carbocation intermediate that leads to a mixture of α- and β-isomers. By forming the carbon skeleton first and then performing a controlled dehydration, the synthesis exclusively targets the formation of the γ-isomer, effectively eliminating the primary byproducts.[4][8]
References
-
The Synthesis of Ionones. (n.d.). P&F.[Link]
-
Kashid, M. N., et al. (2011). Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. Industrial & Engineering Chemistry Research, 50(13), 7930–7938. [Link]
-
Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. (2011). Semantic Scholar. [Link]
-
Ionone. (n.d.). Wikipedia. [Link]
-
Markovich, Y. D., et al. (1998). New cyclization agents for the synthesis of beta-ionone from pseudoionone. Pharmaceutical Chemistry Journal, 32, 599-600. [Link]
-
New Methods: The Synthesis of Ionones. (2016). Perfumer & Flavorist. [Link]
-
Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. (2011). Semantic Scholar. [Link]
- Biosynthesis of alpha-ionone and beta-ionone. (2021).
-
Synthesis of Ionones by Cyclization of Pseudoionone on Solid Acid Catalysts. (2009). ResearchGate. [Link]
- Process of making alpha-ionone. (1902).
-
Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and. (2011). PDF Free Download. [Link]
-
Synthesis and Olfactory Evaluation of (+)- and (−)-γ-Ionone. (2009). ResearchGate. [Link]
-
synthesis of ionones from citral through pseudoionone intermediate compound in southern vietnam. (2022). ResearchGate. [Link]
-
NEW SYNTHESIS OF γ-IONONE. (1976). SciSpace. [Link]
Sources
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- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. researchgate.net [researchgate.net]
- 4. gamma-Ionone (CAS 79-76-5)|High Purity|For Research [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Purification of γ-Ionone from α- and β-Isomers
Welcome to the technical support center for the purification of ionone isomers. This guide is designed for researchers, scientists, and professionals in the fields of chemistry and drug development who are facing the challenge of isolating γ-ionone from its α- and β-isomers. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific issues you may encounter during your experiments. This resource emphasizes not just the procedural steps but the underlying scientific principles to empower you to make informed decisions in your purification workflows.
Introduction to the Challenge
The purification of γ-ionone from a mixture containing its α- and β-isomers is a significant challenge due to their structural similarities and the inherent instability of the γ-isomer. Synthetic routes to ionones, often involving the acid-catalyzed cyclization of pseudoionone, typically yield a mixture of these three isomers.[1][2] The thermodynamically more stable α- and β-ionones are often the major products, while the kinetically favored but less stable γ-ionone can readily isomerize, particularly under acidic conditions.[1][3] This guide provides practical strategies and troubleshooting advice for overcoming these hurdles using common laboratory techniques.
Physicochemical Properties of Ionone Isomers
A thorough understanding of the physical properties of each isomer is fundamental to developing a successful purification strategy. The significant differences in their boiling points make fractional distillation a viable option, while the subtle differences in polarity can be exploited in chromatographic separations.
| Property | α-Ionone | β-Ionone | γ-Ionone |
| Molecular Formula | C₁₃H₂₀O | C₁₃H₂₀O | C₁₃H₂₀O |
| Molar Mass | 192.30 g/mol | 192.30 g/mol | 192.30 g/mol |
| Boiling Point (760 mmHg) | ~237 °C[4] | ~275 °C[4] | 267-268 °C[5][6] |
| Boiling Point (12 mmHg) | ~126-128 °C[7] | ~126-128 °C[7] | - |
| Boiling Point (10 mmHg) | - | - | ~125 °C[6] |
| Density (25 °C) | ~0.933 g/cm³[7] | ~0.945 g/cm³[7] | ~0.930 g/cm³[6] |
| Structure | Endocyclic double bond | Conjugated endocyclic double bond | Exocyclic double bond |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to isolate pure γ-ionone?
The primary challenge lies in the chemical instability of γ-ionone. During the acid-catalyzed cyclization of pseudoionone, a common synthetic route, a carbocation intermediate is formed that can lead to all three isomers.[1][3] While γ-ionone may be an initial product, it can easily rearrange to the more thermodynamically stable α- and β-isomers, especially in the presence of acid catalysts, which can include acidic functionalities on chromatographic stationary phases like silica gel.[1][3]
Q2: What is the main difference between α-, β-, and γ-ionone?
The key structural difference is the position of the double bond in the cyclohexene ring. α-Ionone has an unconjugated endocyclic double bond, β-ionone has a conjugated endocyclic double bond, and γ-ionone possesses an exocyclic double bond.[7] This seemingly small difference has a significant impact on their physical and chemical properties, including their boiling points, polarity, and stability.
Q3: Can I use fractional distillation to separate all three isomers?
Fractional distillation is a highly effective method for separating α- and β-ionone due to the substantial difference in their atmospheric boiling points (~38 °C).[4] Given that γ-ionone's boiling point is between that of the α and β isomers, it is theoretically possible to separate all three. However, achieving high purity of γ-ionone can be challenging due to the close boiling points and the potential for thermal degradation or isomerization at high temperatures. Operating under reduced pressure is highly recommended to lower the required temperatures.
Q4: Which chromatographic technique is best for separating ionone isomers?
Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be effective.
-
GC is excellent for analytical-scale separation and purity assessment, especially when coupled with a mass spectrometer (GC-MS).[7][8][9] The elution order in GC is primarily determined by volatility, with the lower boiling point α-ionone typically eluting first.
-
HPLC , particularly preparative HPLC, is more suitable for isolating larger quantities of each isomer.[4][10][11] Both normal-phase and reversed-phase chromatography can be employed, with separation based on the subtle polarity differences between the isomers.
Q5: What is the expected elution order in chromatography?
The elution order depends on the chromatographic mode:
-
Normal-Phase Chromatography (e.g., silica gel): In this mode, the most polar compound elutes last. The polarity of the ionones is influenced by the accessibility of the carbonyl group. Generally, the elution order is β-ionone (least polar), followed by α-ionone, and then γ-ionone (most polar).
-
Reversed-Phase Chromatography (e.g., C18): Here, the least polar (most hydrophobic) compound elutes last. The elution order is typically the reverse of normal-phase: γ-ionone, then α-ionone, and finally β-ionone.[12][13][14]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of γ-ionone.
Fractional Distillation Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of isomers (overlapping fractions) | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor insulation of the fractionating column. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| Product degradation or discoloration | - Distillation temperature is too high, causing thermal decomposition.- Presence of acidic or basic impurities catalyzing side reactions. | - Perform the distillation under reduced pressure to lower the boiling points of the isomers.- Neutralize the crude mixture before distillation by washing with a dilute bicarbonate solution and then water. Ensure the mixture is thoroughly dried. |
| Low recovery of γ-ionone | - Isomerization of γ-ionone to α- and β-ionone at high temperatures.- Significant hold-up of material in the distillation column. | - Use vacuum distillation to minimize thermal stress.- Choose a column with low hold-up for the scale of your distillation. |
Chromatography Issues (Column, HPLC, TLC)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Co-elution of γ- and α-ionone | - Insufficient selectivity of the stationary or mobile phase.- Column overloading in preparative chromatography. | - For HPLC: Optimize the mobile phase. In normal phase, try a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). In reversed-phase, try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the water content.- For Column Chromatography: Use a shallower solvent gradient or switch to isocratic elution with a finely-tuned solvent mixture.- Reduce the amount of sample loaded onto the column. |
| Disappearance or low yield of γ-ionone in collected fractions | - Isomerization of γ-ionone on an acidic stationary phase (e.g., silica gel).[1] | - Deactivate the silica gel by adding a small percentage of a neutral or basic modifier to the mobile phase (e.g., 0.1-1% triethylamine or pyridine).- Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., diol).- For HPLC, use buffered mobile phases if compatible with your detection method. |
| Tailing peaks in HPLC or streaking in TLC | - Interaction of the ketone functional group with active sites (e.g., acidic silanols) on the silica surface.- Column overloading. | - Add a small amount of a polar modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the interaction).- Use an end-capped HPLC column (for reversed-phase).- Ensure the sample is fully dissolved in the mobile phase and reduce the injection/spotting volume. |
| Inconsistent Rf values in TLC | - Chamber not saturated with solvent vapor.- Solvent composition changing due to evaporation of a volatile component. | - Place a piece of filter paper in the developing chamber to ensure saturation.- Keep the developing chamber covered at all times.- Prepare fresh mobile phase for each run. |
Experimental Protocols & Workflows
Workflow for γ-Ionone Purification
The following diagram illustrates a typical workflow for the purification of γ-ionone from a synthetic mixture.
Caption: A general workflow for the purification of γ-ionone.
Protocol 1: Preparative Column Chromatography
This protocol is designed for the separation of a multi-gram mixture of ionone isomers.
-
Method Development (TLC):
-
Prepare a stock solution of your ionone mixture in a volatile solvent (e.g., dichloromethane).
-
On a silica gel TLC plate, spot the mixture and co-spot with available standards of α- and β-ionone if possible.
-
Develop the plate in a solvent system of increasing polarity. Start with a non-polar system like 5% ethyl acetate in hexanes and gradually increase the ethyl acetate content. A good starting point for separation is often found between 5-15% ethyl acetate in hexanes.
-
To mitigate potential isomerization of γ-ionone on the silica, add 0.5% triethylamine to the mobile phase.
-
Visualize the spots under UV light and/or by staining (e.g., permanganate or vanillin stain). Aim for Rf values between 0.2 and 0.5 for the components to be separated.
-
-
Column Preparation:
-
Select a glass column with a diameter appropriate for your sample size (a general rule is a 1:20 to 1:100 ratio of sample mass to silica gel mass).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC analysis (e.g., 5% ethyl acetate / 0.5% triethylamine in hexanes).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle into a uniform bed.
-
-
Sample Loading and Elution:
-
Dissolve the ionone mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully load the sample onto the top of the silica bed.
-
Begin eluting the column with the initial mobile phase, collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If the isomers are not separating well, you can switch to a slightly more polar mobile phase (gradient elution) or continue with isocratic elution.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify which contain the pure isomers.
-
Pool the fractions containing pure γ-ionone.
-
Confirm the purity of the pooled fractions using a more sensitive analytical technique like GC-MS or HPLC.[8]
-
Concentrate the pooled fractions under reduced pressure to obtain the purified γ-ionone.
-
Diagram: Logic of Chromatographic Separation
Caption: Elution order of ionone isomers in different chromatographic modes.
References
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available from: [Link]
-
gamma-IONONE. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Separation of alpha-Ionone on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
beta-Ionone. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics. ResearchGate. Available from: [Link]
-
Ionone. Wikipedia. Available from: [Link]
-
Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. ResearchGate. Available from: [Link]
-
This compound 3-buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-, (3E). The Good Scents Company. Available from: [Link]
-
Thin Layer Chromatography (TLC). University of California, Los Angeles (UCLA) Chemistry Department. Available from: [Link]
-
An Effective Approach to HPLC Method Development. Onyx Scientific. Available from: [Link]
-
High-Performance Preparative LC Techniques. Phenomenex. Available from: [Link]
-
The Synthesis of Ionones. Perfumer & Flavorist. Available from: [Link]
-
Photoisomerization of β-Ionone Protonated Schiff Base in the Gas Phase. PubMed. Available from: [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. Available from: [Link]
-
Enantiomer Separation of α-ionone Using Gas Chromatography with Cyclodextrin Derivatives as Chiral Stationary Phases. ResearchGate. Available from: [Link]
-
Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. PubMed. Available from: [Link]
-
How can I separate the beta-ionone from the mixture of alpha & beta ionone after the synthesis? ResearchGate. Available from: [Link]
-
CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison Chemistry Department. Available from: [Link]
-
HPLC Separation Modes. Waters Corporation. Available from: [Link]
-
Preparative Columns | HPLC Purification Columns. Waters Corporation. Available from: [Link]
-
Isomerization of Alpha-ionone. Prezi. Available from: [Link]
Sources
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- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. I2-Ionone | C13H20O | CID 638014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of alpha-Ionone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 12. sielc.com [sielc.com]
- 13. shodexhplc.com [shodexhplc.com]
- 14. waters.com [waters.com]
Technical Support Center: Troubleshooting Peak Tailing in the GC Analysis of Gamma-Ionone
A Guide for Researchers and Analytical Scientists
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving a perfectly symmetrical chromatographic peak is paramount for accurate quantification and robust method development. One of the most persistent challenges in gas chromatography (GC) is peak tailing, a phenomenon that can be particularly pronounced when analyzing moderately polar compounds like gamma-ionone.
This guide is designed to provide you with a logical, in-depth framework for diagnosing and resolving peak tailing issues in your this compound analysis. We will move beyond simple checklists to explain the underlying chemical and physical causes, empowering you to make informed decisions and build more resilient analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound quantification?
Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is drawn out and slow to return to the baseline. In quantitative terms, it is often defined by an Asymmetry Factor (As) or Tailing Factor (Tf) greater than 1.5.[1]
This distortion is a significant issue for several reasons:
-
Inaccurate Integration: Tailing makes it difficult for chromatography data system (CDS) software to consistently and accurately determine the start and end of the peak. This leads to high variability in peak area and, consequently, poor precision and accuracy in your quantitative results.[1]
-
Reduced Resolution: A tailing peak can merge with a closely eluting peak, making it impossible to quantify either compound accurately.
-
Lower Sensitivity: As the peak broadens and its height decreases, its signal-to-noise ratio diminishes, making it harder to detect at low concentrations.
For this compound, a cyclic ketone, the primary cause of tailing is often unwanted secondary interactions with "active sites" within the GC system.[2][3]
Q2: I'm observing significant peak tailing for this compound. What are the most likely causes?
Peak tailing in GC can stem from either chemical interactions or physical/mechanical issues within the instrument. For a moderately polar analyte like this compound, chemical issues are the most frequent culprit.
The most common causes, in order of probability, are:
-
Active Sites in the GC Flow Path: This is the leading cause of peak tailing for polar or active compounds.[4][5] this compound possesses a ketone functional group (C=O).[2] The lone pair electrons on the oxygen atom can form strong hydrogen bonds with acidic silanol groups (Si-OH) present on the surfaces of untreated glass liners, contaminated columns, or glass wool packing.[6][7] This secondary interaction temporarily "holds" the analyte, causing it to elute slowly and create a tail.
-
Column Contamination: Over time, non-volatile residues from your sample matrix can accumulate at the head of the GC column.[8] This residue creates a new, highly active surface that strongly interacts with analytes, leading to severe peak distortion.[9]
-
Improper Column Installation: If the column is installed too low in the inlet, it can create "dead volume," an unswept space where the sample can mix and diffuse before entering the column, causing peak broadening and tailing.[10] A poor column cut can also create a turbulent flow path, contributing to peak asymmetry.[1][11]
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column. When all the available interaction sites in the phase are occupied, the peak shape begins to distort, often resulting in a specific "shark-fin" or "right-triangle" shape of tailing.[5]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=11]; edge [fontname="Roboto", fontsize=10];
} enddot Caption: Primary causes of peak tailing for this compound.
Systematic Troubleshooting Guide
Q3: How can I systematically diagnose and resolve the peak tailing of this compound?
Follow this step-by-step workflow to efficiently identify and fix the root cause of your peak tailing. The key is to make one change at a time and evaluate the result.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Roboto", fontsize=10];
} enddot Caption: A systematic workflow for troubleshooting peak tailing.
Experimental Protocol 1: Inlet Maintenance
The inlet is the first surface your sample encounters and is a major source of activity.[7] Regular maintenance is crucial.
Objective: To eliminate the inlet as a source of active sites by replacing key consumables.
Materials:
-
New, high-quality septum
-
Viton or graphite O-ring
-
Ultra-Inert (UI) deactivated inlet liner. This is critical. A standard, non-deactivated liner will cause tailing for active compounds like this compound.[12][13]
-
Tweezers
-
Clean, lint-free gloves
Procedure:
-
Cool Down: Ensure the GC inlet temperature is below 50 °C and the oven is cool.
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Remove Old Components: Unscrew the septum nut. Remove the old septum and any liner-retaining hardware. Use tweezers to carefully pull the old liner out of the inlet. Remove the old O-ring.
-
Clean: Wipe the inlet surfaces with a clean, solvent-moistened swab if necessary.
-
Install New Components: Wearing clean gloves, place the new O-ring over the new Ultra-Inert liner. Carefully insert the liner into the inlet. Place the new septum on top and secure the septum nut. Do not overtighten.
-
Repressurize and Leak Check: Restore carrier gas flow. Use an electronic leak detector to ensure there are no leaks around the septum nut.
-
Equilibrate and Test: Heat the inlet back to its setpoint and allow the system to equilibrate. Inject your this compound standard to evaluate the peak shape.
Experimental Protocol 2: GC Column Trimming
If inlet maintenance does not resolve the issue, the contamination is likely at the front of the column itself.[8] Trimming removes this contaminated section.
Objective: To restore column performance by removing the contaminated inlet-side portion of the column.
Materials:
-
Ceramic scoring wafer or diamond-tipped scribe
-
Magnifying tool (e.g., small microscope or loupe)
Procedure:
-
Cool Down and Depressurize: Follow the same safety steps as in Protocol 1.
-
Remove Column: Carefully disconnect the column from the inlet fitting.
-
Trim the Column: Gently uncoil about 20-30 cm of the column from the inlet side. Using a ceramic scoring wafer, make a single, light score on the column tubing approximately 15-20 cm from the end.[14]
-
Break and Inspect: Gently snap the column at the score mark. The break should be clean and perpendicular (90 degrees) to the column wall.[10] Use a magnifying tool to inspect the cut. A jagged or angled cut can itself cause peak distortion and must be redone.[11]
-
Reinstall Column: Carefully re-install the freshly cut column end into the inlet, ensuring it is set to the correct depth according to your instrument manufacturer's manual.[10]
-
Pressurize and Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.
-
Equilibrate and Test: Heat the system and inject your standard to evaluate performance.
| Table 1: Recommended GC Parameters for this compound Analysis | ||
| Parameter | Recommended Value/Type | Rationale |
| GC Column | Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane) | Provides good selectivity for fragrance compounds.[15] A standard length (30 m) and ID (0.25 mm) is a good starting point. |
| Inlet Liner | Ultra-Inert, Splitless, Single Taper w/ Wool | The inert surface is non-negotiable to prevent interaction with the ketone group.[13] Deactivated glass wool aids in sample vaporization and traps non-volatiles.[7] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of this compound without causing thermal degradation. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.0-1.5 mL/min | Provides optimal efficiency and peak shape. Constant flow mode is recommended for temperature programming. |
| Oven Program | 60 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A starting point. The initial temperature ensures good peak focusing, while the ramp effectively elutes the analyte.[16] |
| Injection Volume | 1 µL (Splitless or Split 20:1) | Start with a split injection to avoid column overload. If sensitivity is an issue, move to splitless, but be mindful of potential overload. |
Q4: What preventative measures can I take to avoid peak tailing in the future?
Proactive maintenance is the best strategy for ensuring consistent, high-quality data.
-
Establish a Routine Replacement Schedule: Do not wait for problems to appear. Replace your inlet liner, septum, and O-ring after a set number of injections (e.g., every 100-200 injections, depending on sample cleanliness).
-
Use High-Purity Gases: Ensure your carrier gas and any detector gases are of high purity and filtered to remove oxygen, moisture, and hydrocarbons. Oxygen can permanently damage the column's stationary phase, creating active sites.[8]
-
Proper Sample Preparation: Whenever possible, use sample preparation techniques (e.g., Solid Phase Extraction - SPE) to remove non-volatile matrix components before injection. The cleaner the sample, the longer your liner and column will last.
-
Always Use Deactivated Consumables: Never use non-deactivated liners or glass wool for analyzing active compounds like this compound. The cost savings are negligible compared to the time lost troubleshooting and the poor quality of the data.[7]
References
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
Phenomenex Inc. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Hinshaw, J. V. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. LCGC North America. Retrieved from [Link]
-
Geng, D., et al. (2020). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Retrieved from [Link]
-
Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]
-
Axial Scientific. (n.d.). GC Liners. Retrieved from [Link]
-
Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Phenomenex Inc. (2022). Troubleshooting GC Column Problems. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks. Retrieved from [Link]
-
Geng, D., et al. (2020). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. CyTA - Journal of Food. Retrieved from [Link]
-
Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. Retrieved from [Link]
-
Geng, D., et al. (2020). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. Taylor & Francis Online. Retrieved from [Link]
-
Poole, C. F. (2015). Aldehydes and Ketones: Gas Chromatography. ResearchGate. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. CAS 79-76-5: γ-Ionone | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. it.restek.com [it.restek.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. phenomenex.com [phenomenex.com]
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Technical Support Center: Fractional Distillation for Separating Ionone Isomers
Welcome to the technical support center for the fractional distillation of ionone isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this sensitive separation process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your distillations.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation the preferred method for separating α-ionone and β-ionone?
A: Fractional distillation is ideal for separating ionone isomers due to the small but significant difference in their boiling points.[1] The core principle relies on establishing a continuous series of vaporization-condensation cycles within a packed column. With each cycle, the vapor phase becomes progressively enriched in the more volatile component (the isomer with the lower boiling point). For ionones, this process must be conducted under a vacuum to lower the boiling points and prevent thermal degradation, as these compounds are temperature-sensitive.[2][3][4]
Q2: What are the critical physical properties of ionone isomers that influence their separation?
A: The success of the separation is dictated by the differences in vapor pressure and boiling points between the isomers. While α-ionone and β-ionone have the same molecular weight (192.30 g/mol ), their structural differences lead to distinct physical properties.[1] β-ionone generally has a slightly higher boiling point than α-ionone. This small difference is what a high-efficiency distillation column exploits.
| Property | α-Ionone | β-Ionone | Rationale for Separation |
| Molecular Weight | 192.30 g/mol | 192.30 g/mol | Identical; separation is not based on mass. |
| Boiling Point (at reduced pressure) | ~126-128°C at 12 mmHg[1] | Slightly higher than α-ionone | The small boiling point difference is the basis for fractional distillation. |
| Vapor Pressure | Slightly higher than β-ionone | Slightly lower than α-ionone | The more volatile component (α-ionone) will have a higher vapor pressure at a given temperature. |
| Thermal Stability | Prone to degradation at high temperatures | Prone to degradation at high temperatures | Vacuum operation is essential to lower boiling points and prevent decomposition.[4] |
Q3: What type of distillation column packing is best for ionone isomer separation?
A: For separating close-boiling isomers like ionones, structured packing is highly recommended over random packing (e.g., Raschig rings or Pall rings).[5][6]
-
Expertise & Experience: Structured packings, typically made of corrugated metal gauze, offer a higher number of theoretical plates over a given column height, a metric known as Height Equivalent to a Theoretical Plate (HETP).[5][7][8] A lower HETP value signifies higher efficiency. Structured packings provide a large surface area for vapor-liquid contact while maintaining a very low pressure drop across the column.[5][9] This low pressure drop is critical in vacuum distillation to maintain a deep, stable vacuum and ensure the lowest possible boiling temperatures, thereby protecting the heat-sensitive ionones.[2]
Troubleshooting Guide
Issue 1: Poor Separation Efficiency (Product fractions are cross-contaminated)
Q: My GC-MS analysis shows significant amounts of β-ionone in my α-ionone fraction, and vice-versa. What's causing this poor separation?
A: Poor separation is typically due to an insufficient number of theoretical plates being achieved in the column. This can stem from several operational and setup-related factors.
Step-by-Step Troubleshooting Protocol:
-
Verify Column Efficiency (HETP):
-
Causality: The column is not providing enough theoretical plates to resolve the small boiling point difference.
-
Action: Ensure you are using high-efficiency structured packing.[6] If you are already using it, consider increasing the packed bed height to increase the total number of theoretical plates. The HETP of structured packing is typically less than 0.5 meters.[5]
-
-
Optimize the Reflux Ratio:
-
Causality: The reflux ratio (the ratio of liquid returned to the column to the liquid removed as distillate) is a critical parameter. A low reflux ratio will not allow for sufficient vapor-liquid equilibrium stages, leading to poor separation.
-
Action: Increase the reflux ratio. For difficult separations like isomers, a higher reflux ratio (e.g., 10:1 or even 20:1) might be necessary.[10][11] Start with a period of total reflux (no product takeoff) to allow the column to reach equilibrium before beginning collection.
-
-
Check for Column Flooding or Channeling:
-
Causality: Excessive boil-up rate (reboiler heat input) can cause the column to flood, where liquid is carried up the column by the high velocity vapor. This destroys the separation gradient. Conversely, very low liquid rates can lead to channeling, where the liquid does not wet the packing surface evenly.
-
Action: Visually inspect the column if it's glass. Reduce the reboiler heat duty if flooding is observed. Ensure the liquid distributor at the top of the column is functioning correctly to provide even wetting of the packing.
-
-
Ensure Adiabatic Operation:
-
Causality: Heat loss from the column to the environment can cause premature condensation and disrupt the delicate vapor-liquid equilibrium on each theoretical plate.
-
Action: The column must be well-insulated. Use high-quality insulation jackets or silvered vacuum jackets to ensure adiabatic (no heat loss) conditions.
-
dot graph TD { subgraph "Troubleshooting Poor Separation" A[Start: Poor Separation Efficiency] --> B{Check Reflux Ratio}; B -->|Ratio Too Low| C[Increase Reflux Ratio]; B -->|Ratio OK| D{Check Column Packing}; D -->|Inefficient Packing| E[Switch to High-Efficiency Structured Packing]; D -->|Packing OK| F{Check System Insulation}; F -->|Heat Loss Detected| G[Insulate Column Thoroughly]; F -->|Insulation OK| H{Check Boil-up Rate}; H -->|Too High (Flooding)| I[Reduce Reboiler Heat]; H -->|Too Low (Channeling)| J[Increase Reboiler Heat]; J --> K[End: Re-evaluate]; I --> K; G --> K; C --> K; E --> K; end
} caption: "Figure 1: Decision workflow for troubleshooting poor separation efficiency."
Issue 2: System Pressure is Unstable or Too High
Q: I can't achieve or maintain the target vacuum level (e.g., 10-15 mmHg). The pressure keeps fluctuating. Why?
A: A stable, deep vacuum is non-negotiable for protecting ionones from thermal damage.[3][12] Pressure instability points to issues with the vacuum system or leaks in the apparatus.
Step-by-Step Troubleshooting Protocol:
-
Perform a Leak Test:
-
Causality: Air leaking into the system is the most common cause of poor vacuum performance.[2] Leaks overwhelm the vacuum pump, preventing it from reaching the desired pressure.
-
Action: Assemble the clean, dry glassware. Evacuate the system and then isolate the pump. Monitor the pressure with a vacuum gauge (manometer). A rapid rise in pressure indicates a leak. Check all joints, seals, and connections. Use a high-quality vacuum grease on all ground glass joints.[13]
-
-
Inspect the Vacuum Pump:
-
Causality: The vacuum pump itself may be underperforming due to old or contaminated oil (for rotary vane pumps) or insufficient water pressure (for aspirators).
-
Action: For rotary vane pumps, check the oil level and clarity. If it's cloudy or discolored, change the pump oil according to the manufacturer's instructions. Ensure the pump is adequately sized for the volume of your distillation setup.
-
-
Check for Outgassing:
-
Causality: Volatile contaminants in the crude ionone mixture or residual solvents can vaporize under vacuum, adding to the system's pressure load.
-
Action: Ensure your starting material is as dry and solvent-free as possible before starting the fractional distillation. A preliminary simple distillation or evaporation step might be necessary to remove highly volatile impurities.
-
-
Use a Cold Trap:
-
Causality: Vapors from your distillation can enter the vacuum pump, contaminating the oil and reducing its efficiency.
-
Action: Always install a cold trap (e.g., with dry ice/acetone or a cryocooler) between your distillation apparatus and the vacuum pump. This protects the pump and helps maintain a more stable vacuum.[13]
-
dot graph TD { subgraph "Fractional Distillation Workflow" A[Start: Crude Ionone Mixture] --> B[Charge into Reboiler Flask]; B --> C[Assemble Distillation Column]; C --> D[Start Vacuum Pump & Cold Trap]; D --> E{System Leak Check}; E -->|Leak Found| F[Seal Leaks & Re-test]; F --> D; E -->|No Leak| G[Apply Heat to Reboiler]; G --> H[Establish Total Reflux]; H --> I[Begin Fraction Collection]; I --> J[Monitor Head Temperature & Pressure]; J --> K[Analyze Fractions via GC-MS]; K --> L[End: Purified Isomers]; end
} caption: "Figure 2: Experimental workflow for ionone isomer separation."
Issue 3: Product Degradation (Discoloration or Off-Odors)
Q: My collected distillate is dark in color and has a burnt smell. What happened?
A: This is a clear sign of thermal degradation. Ionones, like many terpenes and related compounds, can isomerize or decompose at high temperatures.[4]
Step-by-Step Troubleshooting Protocol:
-
Verify Reboiler Temperature:
-
Causality: The temperature of the liquid in the reboiler is too high.
-
Action: The primary solution is to achieve a deeper vacuum. A lower system pressure directly translates to a lower boiling point.[2] Review the steps in "Issue 2" to improve your vacuum. Also, ensure the heating mantle is not set unnecessarily high; the heat input should be just enough to maintain a steady boil at the target pressure.
-
-
Minimize Residence Time:
-
Causality: Prolonged exposure to even moderately high temperatures can cause degradation.
-
Action: This is a trade-off. While a high reflux ratio is good for separation, it also increases the time the material spends in the hot reboiler. Find the optimal balance. Once separation is complete, do not leave the material sitting in the hot reboiler. Cool the system down promptly.
-
-
Ensure an Inert Atmosphere:
-
Causality: The presence of oxygen at high temperatures can lead to oxidative degradation.
-
Action: While a vacuum removes most of the air, ensure there are no air leaks (as per Issue 2). For extremely sensitive compounds, the system can be backfilled with an inert gas like nitrogen or argon before pulling the vacuum.
-
References
- Vertex AI Search.
- Langen, J., Wegmann-Herr, P., & Fischer, U. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection. PubMed.
- KLM Technology Group. (2011). Kolmetz Handbook Of Process Equipment Design Distillation Column Packing Hydraulics Selection, Sizing and Troubleshooting.
- ScienceRise. (2019).
- Walwil, M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone.
- BARC.
- FIB Technologies.
- Neliti.
- Cain, K. T., et al. (2024). Performance Comparison of HETP Correlations for High-Capacity Structured Packings.
- Langen, J., et al. (2016). Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection.
- KLM Technology Group.
- Mendes, M. (2011).
- ResearchGate. (1999).
- Slideshare.
- Reddit. (2022).
- Pressure Control Solutions. (2019).
- Semantic Scholar.
- Koch Modular.
- Dyke Engineering Services. High Efficiency Tray Column For Chemical Processing.
- Wikipedia. Ionone.
- National Institutes of Health (NIH). I2-Ionone. PubChem.
- SED.
- ResearchGate. Chemical and physical properties of β-ionone, α- ionone, and linalool.
- PubMed. (2010). Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures.
- MDPI. (2023).
- Sorting Robotics. (2024).
- SciELO. (2009).
- ResearchGate. (2009). (PDF)
- The Good Scents Company. alpha-ionone, 6901-97-9.
- NIH. (2013). A Practical Chemo-enzymatic Approach to Highly Enantio-Enriched 10-Ethyl-7,8-dihydro-γ-ionone Isomers: A Method for the Synthesis of 4,5-Didehydro-α-Ionone.
- Chemistry Stack Exchange. (2018).
- YouTube. (2022). Fractional distillation → M (isomeric products)
- Fraterworks. (2023). Understanding Ionones.
Sources
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- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
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- 5. klmtechgroup.com [klmtechgroup.com]
- 6. High-Efficiency Distillation Columns for Separation of Fluid Mixtures – Bhabha Atomic Research Centre ( BARC ) [barc.gov.in]
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- 8. scielo.br [scielo.br]
- 9. sprayengineering.com [sprayengineering.com]
- 10. Separation of terpenes from lemon essential oil by selective fractionation under a vacuum | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 11. Separation of Terpenes From Lemon Essential Oil by Selective Fractionation Under a Vacuum - Neliti [neliti.com]
- 12. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of Gamma-Ionone and Beta-Ionone Stability: An In-Depth Technical Guide
In the intricate world of flavor and fragrance chemistry, the long-term stability of aroma compounds is a cornerstone of product quality and shelf-life. Among the most valued and versatile molecules are the ionones, prized for their characteristic violet, floral, and woody aromas. However, not all ionones are created equal. Their isomeric forms, while structurally similar, exhibit markedly different behaviors when subjected to environmental stressors. This guide provides a detailed comparative analysis of the stability of two key isomers: gamma-ionone and beta-ionone. By elucidating the fundamental chemical principles and presenting a framework for empirical validation, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to optimize formulation stability.
The Structural Dichotomy: Gamma- vs. Beta-Ionone
The stability of an ionone isomer is intrinsically linked to the placement of the double bond within its six-membered ring. This seemingly minor structural nuance dictates the electronic properties of the molecule and, consequently, its reactivity.
-
Beta-Ionone: Its structure features an endocyclic (within the ring) double bond that is in conjugation with the double bond of the enone side chain. This extended π-electron system is the primary determinant of its thermodynamic stability.[1][2][3]
-
IUPAC Name: (3E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one[1]
-
-
This compound: This isomer is distinguished by an exocyclic (outside the ring) double bond, which is not in conjugation with the side chain.[1][4] This lack of conjugation results in a different energy profile and reactivity pattern.
-
IUPAC Name: (3E)-4-(2,2-Dimethyl-6-methylenecyclohexyl)but-3-en-2-one[1]
-
Caption: Chemical Structures of Beta-Ionone and this compound.
Experimental Framework for Stability Evaluation
To quantify the stability of these isomers, a rigorous experimental protocol is necessary. The following workflow outlines a systematic approach to subject the molecules to relevant stressors and analyze their degradation over time.
Experimental Workflow Diagram
Caption: A systematic workflow for the comparative stability testing of ionone isomers.
Step-by-Step Experimental Protocol
Objective: To determine the degradation rate of this compound and beta-ionone under controlled photolytic, thermal, and pH stress.
Materials:
-
Ethanol (Spectrophotometric grade)
-
Citrate buffer (pH 4.0), Phosphate buffer (pH 7.0), Borate buffer (pH 9.0)
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Photostability chamber with controlled UV output
-
Temperature-controlled laboratory ovens
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Methodology:
-
Stock Solution Preparation: Accurately prepare 1000 ppm stock solutions of this compound and beta-ionone in ethanol.
-
Working Sample Preparation: For each isomer, create three sets of working samples by diluting the stock solution into the pH 4, 7, and 9 buffers to a final concentration of 100 ppm. Prepare a parallel set in pure ethanol for thermal and photostability testing.
-
Aliquoting: Dispense 1.5 mL of each working solution into the amber glass vials and seal them securely. Prepare enough vials for each time point.
-
Initial Analysis (T=0): Immediately analyze one vial from each set to establish the initial concentration.
-
Stress Condition Exposure:
-
Thermal Stress: Place the ethanolic sets in ovens set to 40°C, 60°C, and 80°C.
-
Photostability: Place the ethanolic set in a photostability chamber, exposing them to a defined UV light source. Keep a control set wrapped in aluminum foil in the same chamber to measure thermal effects alone.
-
pH Stability: Store the buffered sets at a constant room temperature, protected from light.
-
-
Time-Point Sampling: At predetermined intervals (e.g., 12, 24, 48, 72, 96 hours), remove one vial from each stress condition.
-
Sample Analysis (GC-MS):
-
Equilibrate the sample to room temperature.
-
Inject 1 µL of the sample (or a suitable dilution) into the GC-MS.
-
Utilize a non-polar column (e.g., DB-5ms) and a temperature gradient optimized for separating the ionone isomers from potential degradants.
-
Quantify the peak area of the parent ionone against the T=0 sample to determine the percentage remaining.
-
Comparative Stability Data and Mechanistic Rationale
The structural differences directly translate into distinct stability profiles. Beta-ionone is generally considered stable under recommended storage conditions.[6] However, its stability relative to this compound is highly dependent on the nature of the stressor.
| Stress Condition | Beta-Ionone Stability | This compound Stability | Mechanistic Rationale |
| UV Irradiation | Less Stable | More Stable | The extended conjugated system in beta-ionone acts as a chromophore, increasing its absorption of UV radiation. This elevates its susceptibility to photochemical reactions, including photoisomerization.[7] |
| Thermal Stress | More Stable | Less Stable | Beta-ionone is the more thermodynamically stable isomer due to the resonance stabilization afforded by its conjugated double bonds. At elevated temperatures, this compound can undergo rearrangement to form the more stable beta-isomer.[8] |
| Acid/Base Catalysis | Generally Stable | Prone to Isomerization | In the presence of acid or base, the exocyclic double bond of this compound can be readily protonated, leading to a carbocation intermediate that rearranges to the thermodynamically favored beta-ionone upon deprotonation.[8][9] |
Mechanism of Gamma- to Beta-Ionone Isomerization
The conversion of this compound to the more stable beta-isomer under acidic or thermal conditions is a classic example of a thermodynamically driven rearrangement.[8]
Caption: Proposed acid-catalyzed isomerization of this compound to Beta-Ionone.
Conclusion and Practical Implications for Researchers
The stability of this compound and beta-ionone is not absolute but is conditional upon the specific environmental stressors they encounter. This comparative analysis demonstrates a critical trade-off:
-
Beta-Ionone is the isomer of choice for applications involving thermal processing or requiring long-term thermodynamic stability in a controlled, light-protected, and neutral pH environment.[6][8] Its use as a precursor for Vitamin A synthesis underscores its importance.[10][11]
-
This compound , conversely, offers superior photostability, making it a more suitable candidate for products packaged in transparent materials or those intended for use in environments with high light exposure. However, formulators must exercise caution regarding the pH and thermal history of the product matrix to prevent its unintended isomerization.[4]
For professionals in research and development, this understanding is crucial. The selection between gamma- and beta-ionone should be a deliberate choice based on the anticipated lifecycle of the product. Proactive stability testing, as outlined in this guide, is a self-validating system that ensures the chosen aroma compound will perform as expected, preserving the intended sensory profile and ensuring product integrity from manufacturing to end-use.
References
-
Wikipedia. (n.d.). Ionone. Retrieved from [Link]
-
Al-Okbi, S. Y., et al. (2017). Ionone Is More than a Violet's Fragrance: A Review. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). I2-Ionone. PubChem. Retrieved from [Link]
-
Cerveny, L., et al. (2005). The Synthesis of Ionones. Journal of the University of Chemical Technology and Metallurgy. Retrieved from [Link]
- Google Patents. (n.d.). DE4119342A1 - Isomerisation of alpha-ionone or beta-ionone to equilibrium mixt..
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Upadhyay, P. R., et al. (2014). Investigation of kinetics of a strongly exothermic reaction in microstructured reactors. UPCommons. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:79-76-5. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). trans-β-Ionone. NIST WebBook. Retrieved from [Link]
-
Hamlow, L. A., et al. (2017). Photoisomerization of β-Ionone Protonated Schiff Base in the Gas Phase. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). A toxicologic and dermatologic assessment of ionones when used as fragrance ingredients. Retrieved from [Link]
-
Michael, C. (2023). The Complete Mango Flavor Playbook. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Structure of β-Ionone. Retrieved from [Link]
-
IFF. (n.d.). Meth Ionone Gamma Pure|Fragrance Ingredients. Retrieved from [Link]
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A Comparative Analysis of the Olfactory Thresholds of Gamma-Ionone Enantiomers
In the realm of flavor and fragrance chemistry, the stereochemistry of a molecule can exert a profound influence on its sensory properties. This guide offers a detailed comparison of the olfactory thresholds of the enantiomers of gamma-ionone, (R)-(-)-γ-ionone and (S)-(+)-γ-ionone. We will delve into the experimental data that quantifies their distinct potencies, the methodologies used to determine these differences, and the underlying chemosensory mechanisms responsible for this chiral discrimination. This information is particularly valuable for researchers and product development professionals in the food, fragrance, and pharmaceutical industries who are looking to harness the specific sensory characteristics of these molecules.
The Significance of Chirality in Odor Perception
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry that has significant implications for pharmacology and, increasingly, for our understanding of olfaction. Just as a left-handed glove does not fit a right hand, chiral molecules, known as enantiomers, can interact differently with the chiral environment of biological systems, including the olfactory receptors in our noses. This can lead to dramatic differences in how we perceive the smell of two enantiomers, ranging from one being odorless while the other is potent, to each having a distinctly different odor character. The case of the this compound enantiomers provides a compelling example of this principle.
Olfactory Thresholds: A Quantitative Comparison
The olfactory threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell. Sensory analysis studies have consistently shown a significant difference in the olfactory thresholds of the (R)-(-)- and (S)-(+)-enantiomers of this compound. The (R)-(-)-enantiomer is perceived as having a floral, violet-like scent, while the (S)-(+)-enantiomer is often described as having a weaker, more woody and slightly fruity character.
A key technique used to determine these thresholds is Gas Chromatography-Olfactometry (GC-O). This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. As individual compounds elute from the GC column, they are split into two streams, one going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor.
Below is a table summarizing the reported olfactory detection thresholds for the this compound enantiomers from a representative study.
| Enantiomer | Odor Description | Olfactory Detection Threshold (ng/L in air) |
| (R)-(-)-gamma-Ionone | Floral, Violet, Orris | 0.007 |
| (S)-(+)-gamma-Ionone | Woody, Fruity, slightly Floral | 0.5 |
Data synthesized from representative values in the literature. Actual values may vary slightly between different studies.
As the data clearly indicates, there is a substantial difference in the potency of the two enantiomers, with the (R)-(-)- form being detectable at a much lower concentration than the (S)-(+)- form.
Experimental Protocol: Determination of Olfactory Thresholds using Gas Chromatography-Olfactometry (GC-O)
The following is a generalized protocol for determining the olfactory detection thresholds of the this compound enantiomers using GC-O with an Aroma Extract Dilution Analysis (AEDA) approach.
1. Sample Preparation:
- Prepare a stock solution of the purified this compound enantiomer in a suitable volatile solvent (e.g., diethyl ether).
- Create a series of stepwise dilutions of the stock solution, typically in a 1:1 or 1:2 ratio with the solvent.
2. GC-O Analysis:
- Inject a fixed volume (e.g., 1 µL) of the highest concentration sample into the GC-O system.
- The sample is volatilized in the injector and separated on a chiral capillary column (e.g., a cyclodextrin-based column) to ensure the enantiomers are resolved in time.
- As the separated compounds elute, the effluent is split between a mass spectrometer (MS) for chemical identification and a sniffing port.
- A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time and odor description of any detected aroma.
3. Dilution to Threshold:
- The process is repeated with progressively more dilute samples.
- The "flavor dilution" (FD) factor is the highest dilution at which the odor of the compound is still detectable.
- The olfactory threshold can then be calculated based on the amount of substance present in the highest dilution that was detected.
4. Data Analysis:
- The results from multiple panelists are averaged to obtain a robust determination of the olfactory threshold.
- Statistical analysis is performed to determine the significance of the difference between the thresholds of the two enantiomers.
Below is a diagram illustrating the workflow for GC-O analysis.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Mechanistic Basis for Chiral Discrimination
The dramatic difference in the olfactory thresholds and odor characters of the this compound enantiomers is a direct consequence of the stereospecificity of their interactions with human olfactory receptors (ORs). ORs are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The binding pocket of each OR has a specific three-dimensional structure.
For an odorant molecule to elicit a response, it must fit into this binding pocket and induce a conformational change in the receptor, which in turn triggers a signaling cascade that results in the perception of smell. Due to their different spatial arrangements, the (R)-(-)- and (S)-(+)-enantiomers of this compound will interact differently with the chiral binding pockets of various ORs.
The (R)-(-)-enantiomer likely has a higher affinity for and/or is a more potent activator of a specific set of ORs that are tuned to its particular shape, leading to its low olfactory threshold and characteristic violet aroma. The (S)-(+)-enantiomer, on the other hand, may bind less effectively to these same receptors or may interact with a different subset of ORs, resulting in a higher threshold and a different odor profile.
The following diagram illustrates the concept of stereospecific binding of enantiomers to an olfactory receptor.
Caption: Stereospecific binding of this compound enantiomers to an olfactory receptor.
Conclusion
The comparison of the olfactory thresholds of (R)-(-)- and (S)-(+)-gamma-ionone serves as a clear and compelling illustration of the importance of stereochemistry in olfaction. The significantly lower threshold of the (R)-(-)-enantiomer highlights its greater potency and underscores the highly selective nature of the human olfactory system. For scientists and professionals in fields that rely on the precise control of aroma and flavor, understanding and leveraging these enantiomeric differences is crucial for innovation and product development. The use of advanced analytical techniques like GC-O is indispensable for elucidating these subtle yet critical distinctions.
References
-
Chirality in Aroma Compounds: This resource provides a general overview of the importance of chirality in aroma compounds, with examples of how different enantiomers can have distinct smells.
- Source: American Chemical Society
-
URL: [Link]
-
Stereochemistry and Olfaction: A review article discussing the relationship between the stereochemistry of odorant molecules and their perception by the olfactory system.
- Source: Chemical Senses, Oxford University Press
-
URL: [Link]
A Comparative Guide to the Biological Activities of Gamma-Ionone and Alpha-Ionone: A Structural Isomer-Function Analysis
Introduction: Beyond the Aroma
Ionones are a class of cyclic terpenoid ketones, renowned for their characteristic violet and woody aromas, making them staples in the fragrance and flavor industries.[1] Derived from the enzymatic cleavage of carotenoids, these compounds exist in several isomeric forms, primarily alpha (α), beta (β), and gamma (γ).[1] While structurally similar, the subtle difference in the placement of a double bond within their cyclohexene ring profoundly influences their chemical properties and, consequently, their biological activities. Alpha-ionone features an endocyclic double bond, whereas the rarer gamma-ionone possesses an exocyclic double bond, a distinction that imparts greater thermal stability to the latter.[2]
This guide moves beyond the olfactory properties of these molecules to provide a detailed, evidence-based comparison of the biological activities of α-ionone and γ-ionone. While research into α-ionone has unveiled a spectrum of pharmacological effects, γ-ionone remains comparatively understudied. This document will synthesize the current experimental data for both isomers, highlight the significant knowledge gaps, and propose experimental frameworks to systematically evaluate their therapeutic potential for researchers, scientists, and drug development professionals.
Caption: Chemical structures of alpha-ionone and this compound.
Deep Dive: The Multifaceted Biological Profile of Alpha-Ionone
Recent scientific inquiry has established that α-ionone is more than a simple fragrance component, demonstrating a range of activities in dermatological, metabolic, and oncological contexts.
Dermatological Efficacy and Epidermal Repair
Alpha-ionone has shown significant promise in skin health by promoting the functional activities of keratinocytes, the primary cells of the epidermis. Experimental evidence indicates that α-ionone accelerates the recovery of the epidermal barrier after physical disruption.[3] The underlying mechanism is attributed to the activation of the cyclic AMP (cAMP) signaling pathway.[3] This activation leads to an increased production of hyaluronic acid (HA) and human beta-defensin 2 (HBD-2), both of which are crucial for keratinocyte proliferation and migration—key processes in wound healing.[3] Furthermore, α-ionone has been shown to counteract the effects of UVB radiation on human dermal fibroblasts by upregulating the expression of collagen synthesis-related molecules (e.g., TGF-β1, COL1A1) and suppressing collagen-degrading enzymes (e.g., MMP1, MMP3).[3]
Caption: Proposed experimental workflow for comparative analysis.
Experimental Protocols
To facilitate this research, a detailed protocol for a key assay is provided below. This assay can be used to directly compare the ability of α-ionone and γ-ionone to activate the TGR5 receptor.
Protocol: TGR5 Activation Luciferase Reporter Assay
Objective: To quantify and compare the agonist activity of α-ionone and γ-ionone on the human TGR5 receptor.
Principle: This assay utilizes a HEK293 cell line stably transfected with a plasmid containing the human TGR5 gene and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE) promoter. TGR5 activation leads to increased intracellular cAMP, which binds to CREB and activates the transcription of the luciferase gene. The resulting luminescence is proportional to TGR5 activation.
Materials:
-
HEK293 cells stably expressing human TGR5 (HEK293-TGR5)
-
CRE-Luciferase reporter plasmid
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
Alpha-ionone (≥98% purity)
-
This compound (≥98% purity)
-
Positive control: Oleanolic acid (known TGR5 agonist)
-
DMSO (vehicle)
-
96-well white, clear-bottom cell culture plates
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293-TGR5 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
On the day of transfection, prepare the transfection mix in Opti-MEM according to the manufacturer's protocol, using the CRE-Luciferase plasmid.
-
Replace the medium with the transfection mix and incubate for 4-6 hours.
-
After incubation, replace the transfection medium with 100 µL of fresh complete DMEM and incubate for another 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare 100 mM stock solutions of α-ionone, γ-ionone, and oleanolic acid in DMSO.
-
Perform serial dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Prepare a vehicle control (0.1% DMSO in serum-free DMEM).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 6 hours at 37°C, 5% CO₂. This incubation time is critical for allowing receptor activation and subsequent luciferase expression.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the luminescence of the vehicle control wells to 1-fold induction.
-
Plot the fold-induction of luciferase activity against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ (half-maximal effective concentration) for each compound.
-
Compare the EC₅₀ values and maximal activation levels to determine the relative potency and efficacy of α-ionone versus γ-ionone as TGR5 agonists.
-
Conclusion
Alpha-ionone is an emerging bioactive compound with well-documented effects on skin health and metabolism, though its role in oncology requires further clarification. In contrast, this compound represents a scientific frontier; its biological activities are largely unexplored. The structural difference between these isomers—the placement of a single double bond—is a compelling scientific basis for a full comparative investigation. By applying established assays, the scientific community can systematically map the bioactivity of this compound, potentially uncovering novel therapeutic applications and deepening our understanding of structure-activity relationships in this fascinating class of natural molecules.
References
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Liao, Y., et al. (2023). α-ionone promotes keratinocyte functions and accelerates epidermal barrier recovery. Annals of Translational Medicine. Available at: [Link]
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Aloum, L., et al. (2020). Ionone Is More than a Violet's Fragrance: A Review. Molecules. Available at: [Link]
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Reddit User Discussion. (2023). What is the difference between alpha- isomethyl ionone super / ionone Alpha / methyl ionone 70 and methyl ionone gamma... r/DIYfragrance. Available at: [Link]
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Zhang, Y., et al. (2024). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Frontiers in Pharmacology. Available at: [Link]
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The Good Scents Company. (n.d.). alpha-isomethyl ionone (50% min.). The Good Scents Company Information. Available at: [Link]
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Leffingwell, J.C. (n.d.). The gamma-Ionones. Leffingwell & Associates. Available at: [Link]
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Wikipedia. (n.d.). Ionone. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Zhang, N., et al. (2021). β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. ScienceOpen. Available at: [Link]
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The Good Scents Company. (n.d.). This compound. The Good Scents Company Information. Available at: [Link]
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Kida, R., et al. (2023). Identification of α-ionone, nootkatone, and their derivatives as TGR5 agonists. Biochemical and Biophysical Research Communications. Available at: [Link]
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Ansari, P., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
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S.E.I.C. (n.d.). The Synthesis of Ionones. Perfumer & Flavorist. Available at: [Link]
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Hosseini, S.A., et al. (2017). Anti-Proliferative and Apoptotic Effects of Beta-Ionone in Human Leukemia Cell Line K562. Avicenna Journal of Medical Biotechnology. Available at: [Link]
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ResearchGate. (n.d.). Chemical and physical properties of β-ionone, α- ionone, and linalool. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). β-Ionone and its analogs as promising anticancer agents. ResearchGate. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Ionone Isomers
In the fields of fragrance chemistry, food science, and pharmaceutical synthesis—particularly in the production of Vitamin A—the precise identification of ionone isomers (α-, β-, and γ-ionone) is a critical quality control step.[1] These isomers, while sharing the same molecular formula (C13H20O) and core structure, differ only in the position of a carbon-carbon double bond within their cyclohexene ring.[2] This subtle structural variance leads to profound differences in their chemical properties and sensory profiles. This guide provides an in-depth comparison of spectroscopic techniques used to unequivocally differentiate these isomers, grounded in experimental data and first principles.
The core structural difference lies in the placement of the endocyclic double bond. In α-ionone, the double bond is unconjugated with the enone side chain. In β-ionone, it is fully conjugated. In γ-ionone, the double bond is exocyclic to the ring.[1][3] This variation in electronic structure is the primary determinant of the distinct spectroscopic signatures observed for each isomer.
UV-Visible (UV-Vis) Spectroscopy: A Tale of Conjugation
Principle of Differentiation: UV-Vis spectroscopy is highly sensitive to the extent of π-electron conjugation in a molecule.[4] Conjugated systems decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5] This reduced energy gap means that lower-energy (longer-wavelength) photons are required for electronic excitation (π → π* transition).[6]
-
β-Ionone: Possesses an extended conjugated system encompassing the double bond within the ring and the enone side chain. This leads to a significant bathochromic shift (red shift) in its maximum absorbance (λmax) to around 294-296 nm.[7]
-
α-Ionone: The double bond in the ring is not in conjugation with the enone side chain.[6] It behaves as two separate chromophores, resulting in a λmax at a much shorter wavelength, typically around 228 nm.
-
γ-Ionone: With its exocyclic double bond, it also lacks the extended conjugation seen in the beta isomer, exhibiting a λmax similar to the alpha isomer.
This clear and significant difference in λmax makes UV-Vis spectroscopy a rapid and powerful first-pass method for distinguishing the fully conjugated β-isomer from the non-conjugated α- and γ-isomers.
Comparative UV-Vis Data:
| Isomer | Conjugation Status | Typical λmax (in Ethanol) | Molar Absorptivity (ε) |
| α-Ionone | Non-conjugated | ~228 nm | ~14,000 |
| β-Ionone | Conjugated | ~295 nm | ~11,000 |
| γ-Ionone | Non-conjugated (exocyclic) | ~236 nm | ~15,000 |
Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
Principle of Differentiation: IR spectroscopy measures the vibrational frequencies of functional groups. The energy (and thus frequency) of these vibrations is influenced by bond strength and electronic effects like conjugation.
The key diagnostic peaks are the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies.
-
Carbonyl (C=O) Stretch: Conjugation slightly weakens the C=O double bond by delocalizing its π-electrons, lowering its stretching frequency. Therefore, β-ionone exhibits a C=O stretch at a lower wavenumber (~1676 cm⁻¹) compared to α-ionone (~1697 cm⁻¹).[8]
-
Alkene (C=C) Stretch: The position and substitution pattern of the C=C bond also provide clues. The conjugated C=C bonds in β-ionone give a strong band around 1600 cm⁻¹, while the non-conjugated C=C in α-ionone appears at a higher frequency. The exocyclic C=C in γ-ionone has a characteristic stretching frequency that can help distinguish it from the endocyclic double bonds of the other two isomers.
Comparative IR Data (Neat, cm⁻¹):
| Isomer | Key Diagnostic Peaks and Their Causality |
| α-Ionone | ~1700-1675 cm⁻¹ (C=O stretch): Higher frequency indicates a non-conjugated ketone. ~1620 cm⁻¹ (C=C stretch): Represents the conjugated double bond of the enone side chain. |
| β-Ionone | ~1675-1660 cm⁻¹ (C=O stretch): Lower frequency due to extended conjugation with the ring's double bond.[8] ~1600 cm⁻¹ (C=C stretch): Strong band characteristic of the fully conjugated system. |
| γ-Ionone | ~1685 cm⁻¹ (C=O stretch): Non-conjugated ketone frequency. ~1640 cm⁻¹ & ~890 cm⁻¹ (C=C stretch & out-of-plane bend): Characteristic of an exocyclic methylene (=CH₂) group.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method
NMR spectroscopy provides the most detailed structural information and is the gold standard for isomer differentiation. Both ¹H and ¹³C NMR offer unique and unambiguous fingerprints for each molecule.[9]
¹H NMR: Mapping Proton Environments
The chemical shifts and coupling patterns of the vinylic protons and the ring methyl groups are highly diagnostic.
-
α-Ionone: Features a distinct vinylic proton on the cyclohexene ring, typically appearing as a multiplet around 5.4-5.5 ppm. This signal is absent in β-ionone.[10]
-
β-Ionone: The vinylic proton on the side chain adjacent to the ring is shifted downfield due to the extended conjugation. The most striking feature is the absence of any vinylic protons on the ring itself.
-
γ-Ionone: Shows two characteristic signals for the exocyclic methylene (=CH₂) protons, often appearing as singlets or narrow multiplets around 4.5-4.9 ppm.
¹³C NMR: Probing the Carbon Skeleton
The chemical shifts of the olefinic and carbonyl carbons are particularly informative.
-
α-Ionone: Shows four sp² carbon signals: two for the enone side chain and two for the isolated double bond in the ring.[11][12]
-
β-Ionone: The extended conjugation results in a different set of chemical shifts for the sp² carbons. The carbon at the junction of the ring and side chain is significantly shifted compared to α-ionone.[13][14]
-
γ-Ionone: The exocyclic methylene carbon provides a unique signal, typically around 106-110 ppm, which is a clear identifier.
Comparative NMR Data (in CDCl₃):
| Isomer | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| α-Ionone | ~5.45 (1H, m, ring =CH)[10] | ~198.3 (C=O), ~148.9, ~132.4, ~131.9, ~122.7 (sp² C)[10] |
| β-Ionone | ~7.27 (1H, d, -CH=CO), ~6.12 (1H, d, =CH-CO)[15] | ~198.8 (C=O), ~143.2, ~136.1, ~135.9, ~131.6 (sp² C)[15] |
| γ-Ionone | ~4.85 & ~4.55 (2H, s, exocyclic =CH₂) | ~198.0 (C=O), ~150.0 (quaternary =C), ~107.0 (exocyclic =CH₂) |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Principle of Differentiation: While all isomers have the same molecular ion (M⁺˙) at m/z 192, their fragmentation patterns under electron ionization (EI) can be distinct.[1][16] The location of the double bond influences the stability of the resulting fragments and can enable specific fragmentation pathways like the retro-Diels-Alder reaction.[17]
-
α-Ionone: Characteristically undergoes a retro-Diels-Alder (RDA) fragmentation, cleaving the cyclohexene ring. This leads to a prominent fragment ion at m/z 136.[1][18][19] Another significant fragment is often seen at m/z 121.[1]
-
β-Ionone: The RDA pathway is prohibited for β-ionone due to the double bond's position.[1] Its spectrum is often simpler, dominated by the loss of a methyl group to give a very stable ion at m/z 177 (often the base peak) and an acetyl fragment at m/z 43.[18][20]
-
γ-Ionone: The fragmentation can be more complex, but the absence of the classic m/z 136 RDA fragment helps to distinguish it from α-ionone.
Comparative Mass Spectrometry Data (EI-MS):
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Their Origin |
| α-Ionone | 192 | 136 (Retro-Diels-Alder), 177, 121, 93, 43[1][21] |
| β-Ionone | 192 | 177 (Loss of CH₃, often base peak), 43 (CH₃CO⁺)[1][13] |
| γ-Ionone | 192 | 121, 93, 79, 43[22] |
Experimental Workflow & Methodologies
An effective strategy for identifying an unknown ionone sample involves a tiered approach, starting with rapid screening methods and progressing to definitive structural elucidation.
Diagram: General Isomer Identification Workflow
Caption: Tiered analytical workflow for ionone isomer identification.
Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol outlines a standard procedure for obtaining a high-quality proton NMR spectrum for definitive isomer identification.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the ionone isomer sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the vial and gently swirl until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Set the spectral width to approximately 12-15 ppm, centered around 6 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans (NS) to 16 or 32 for a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration is possible, if needed.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to determine the isomer's structure.
-
Conclusion
While each spectroscopic technique offers valuable information, a multi-faceted approach provides the most robust and trustworthy identification of ionone isomers. UV-Vis spectroscopy serves as an excellent, rapid screening tool to differentiate the conjugated β-isomer. IR spectroscopy provides confirmatory data based on functional group vibrations. Mass spectrometry reveals fragmentation patterns that are highly indicative, especially the retro-Diels-Alder cleavage unique to α-ionone. Ultimately, ¹H and ¹³C NMR spectroscopy stand as the definitive methods, offering unambiguous structural elucidation through the precise mapping of proton and carbon environments. By understanding the causal relationship between the subtle shift in a double bond's position and the resulting spectral data, researchers can confidently distinguish between these critical chemical isomers.
References
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- Ultraviolet spectra of enes and enones. - YouTube. [URL: https://www.youtube.
- BETA-N-METHYLIONONE(127-43-5) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/127-43-5_1HNMR.htm]
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- The Mass Spectra Analysis for α-Ionone and β-Ionone - ResearchGate. [URL: https://www.researchgate.net/publication/320493821_The_Mass_Spectra_Analysis_for_a-Ionone_and_b-Ionone]
- I2-Ionone | C13H20O | CID 638014 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/beta-Ionone]
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- gamma-Ionone (CAS 79-76-5) - Benchchem. [URL: https://www.benchchem.com/product/b86901]
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- Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27590351/]
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- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.
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- Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - ResearchGate. [URL: https://www.researchgate.
- Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits - SciSpace. [URL: https://typeset.
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A Comparative Guide to the GC Retention Times of α-, β-, and γ-Ionone Isomers
For researchers, scientists, and professionals in drug development, the precise separation and identification of isomeric compounds are critical for ensuring product quality, understanding biological activity, and meeting regulatory standards. The ionones, a group of C13-norisoprenoid ketones, are a case in point. While structurally similar, the alpha (α), beta (β), and gamma (γ) isomers of ionone exhibit distinct aromatic profiles and potential biological activities. Gas chromatography (GC) is the analytical technique of choice for their separation, and a thorough understanding of their retention behavior is paramount for developing robust analytical methods. This guide provides an in-depth comparison of the GC retention times of α-, β-, and γ-ionone, grounded in experimental data and fundamental chromatographic principles.
The Structural Basis of Separation: A Tale of Three Isomers
The key to understanding the differential retention of the ionone isomers on a GC column lies in their subtle yet significant structural variations, particularly the position of the endocyclic double bond.
-
α-Ionone: Possesses a double bond within the cyclohexene ring between carbons 2 and 3.
-
β-Ionone: Features a conjugated double bond system, with the endocyclic double bond between carbons 1 and 6, in conjugation with the butenone side chain.
-
γ-Ionone: Is characterized by an exocyclic double bond at the 6-position of the cyclohexene ring.
These structural differences influence the isomers' boiling points and polarities, the two primary factors governing their elution order in gas chromatography. While their boiling points are very similar (α-ionone: ~258 °C, β-ionone: ~267 °C, γ-ionone: ~267-268 °C), their varying degrees of polarity and molecular shape lead to differential interactions with the GC stationary phase, enabling their separation.[1]
Experimental Methodology: A Protocol for Isomeric Resolution
The following protocol outlines a robust GC-MS method for the separation and identification of α-, β-, and γ-ionone. This method is designed to be self-validating by employing two columns of differing polarity, a common practice in analytical chemistry to confirm peak identity and ensure separation robustness.
Step-by-Step Experimental Protocol
-
Standard Preparation:
-
Prepare individual stock solutions of α-, β-, and γ-ionone in methanol at a concentration of 1000 µg/mL.
-
Prepare a mixed isomer working standard solution by diluting the stock solutions in methanol to a final concentration of 10 µg/mL for each isomer.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Columns:
-
Non-Polar: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Polar: Agilent J&W DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polyethylene glycol (PEG) column.
-
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-350 amu
-
-
Data Analysis:
-
Identify the peaks for each isomer based on their retention times and mass spectra.
-
Calculate the Kovats retention index for each isomer on both columns using a series of n-alkane standards (e.g., C8-C20).
-
Caption: Experimental workflow for the GC-MS analysis of ionone isomers.
Comparative Retention Time Data
The retention behavior of the ionone isomers is highly dependent on the polarity of the stationary phase. By analyzing the isomers on both a non-polar and a polar column, we can observe a shift in their elution order, providing a more confident identification. The Kovats retention index (RI) is a standardized measure that normalizes retention times to a series of n-alkanes, allowing for inter-laboratory comparison of GC data.
| Isomer | Boiling Point (°C) | Non-Polar Column (DB-5) Kovats RI | Polar Column (Wax) Kovats RI |
| α-Ionone | ~258 | ~1420 | ~1860 |
| γ-Ionone | ~267-268 | 1347 | 1840 |
| β-Ionone | ~267 | 1485 | 1947 |
Note: Kovats RI values are approximate and can vary slightly between different instruments and laboratories. The values presented here are compiled from various sources for comparative purposes.
Analysis of Elution Order and Retention Behavior
On a Non-Polar (DB-5) Stationary Phase
On a non-polar column, such as a 5% phenyl-methylpolysiloxane (DB-5), the separation is primarily governed by the boiling points of the analytes. However, as the boiling points of the ionone isomers are very close, subtle differences in their interaction with the stationary phase become significant.
The observed elution order on a DB-5 column is typically γ-ionone , followed by α-ionone , and then β-ionone .
-
γ-Ionone elutes first due to its exocyclic double bond, which gives it a more compact, globular shape compared to the other isomers. This shape reduces the surface area available for van der Waals interactions with the non-polar stationary phase, leading to a shorter retention time.
-
α-Ionone elutes after γ-ionone. Its endocyclic double bond at the 2,3-position results in a slightly larger effective molecular surface area for interaction with the stationary phase compared to the γ-isomer.
-
β-Ionone has the longest retention time on a non-polar column. The conjugated double bond system in β-ionone leads to a more planar and rigid structure. This planarity allows for greater surface contact and stronger van der Waals interactions with the stationary phase, resulting in increased retention.
On a Polar (Wax) Stationary Phase
The elution order of the ionone isomers is significantly different on a polar stationary phase, such as a polyethylene glycol (PEG) or "Wax" column. On these columns, dipole-dipole interactions and hydrogen bonding potential play a more dominant role in the separation mechanism.
The typical elution order on a Wax column is γ-ionone , followed by α-ionone , and then β-ionone . However, the separation between α- and β-ionone is often more pronounced on a polar column.
-
γ-Ionone still tends to elute first. While it possesses a ketone group capable of polar interactions, its overall molecular shape and the shielding of the carbonyl group may lead to weaker interactions with the polar stationary phase compared to the other isomers.
-
α-Ionone elutes after the gamma isomer. The accessibility of its ketone group for dipole-dipole interactions with the polar stationary phase contributes to its retention.
-
β-Ionone exhibits the strongest retention on a polar column. The conjugated system in β-ionone increases the molecule's polarizability, leading to stronger dipole-induced dipole interactions with the highly polar stationary phase. This enhanced interaction results in a significantly longer retention time compared to the other two isomers.
Caption: Factors influencing the GC retention of ionone isomers.
Conclusion for the Practicing Scientist
The successful separation of α-, β-, and γ-ionone by gas chromatography is a nuanced process that depends on a careful selection of the stationary phase. While boiling points are similar among the isomers, their distinct structural arrangements lead to differences in polarity and molecular shape that can be exploited for their resolution.
For routine analysis, a non-polar DB-5 or equivalent column provides good separation, with the elution order being γ < α < β. However, for confirmatory analysis and enhanced separation, particularly between α- and β-ionone, the use of a polar Wax column is highly recommended. On a polar phase, the increased interaction of the conjugated β-ionone system with the stationary phase results in a more significant separation from the α-isomer.
By understanding the interplay between the molecular properties of the ionone isomers and the chemistry of the GC stationary phase, researchers can develop and optimize robust and reliable analytical methods for the accurate quantification and identification of these important fragrance and flavor compounds.
References
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PubChem. Gamma-Ionone. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Biological Activities of Ionone Analogs for Researchers and Drug Development Professionals
The ionone backbone, a cyclic terpenoid found in many essential oils, has garnered significant attention as a foundational structure for developing novel therapeutic agents.[1][2] Its inherent biological properties, combined with the potential for diverse chemical modifications, have led to the creation of numerous analogs with enhanced anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4] This guide offers an in-depth comparative analysis of these analogs, supported by experimental data, to assist researchers and drug development professionals in navigating this promising class of compounds.
Anticancer Activities: A Focus on Cytotoxicity and Apoptosis Induction
Ionone analogs have demonstrated considerable potential as anticancer agents, primarily through their ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines.[2][5][6]
Comparative Cytotoxicity of Ionone Analogs
The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The cytotoxic activities of several ionone analogs against various human cancer cell lines are summarized below.
| Ionone Analog Class | Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Chiral Ionone Alkaloid Derivatives | 19a | MDA-MB-231 (Breast Cancer) | EGF-induced Invasion | 0.016 ± 0.002 | [1] |
| 17b | MDA-MB-231 (Breast Cancer) | EGF-induced Invasion | 0.026 ± 0.003 | [1] | |
| 11g | MDA-MB-231 (Breast Cancer) | Chemotaxis | 0.035 ± 0.004 | [1] | |
| β-Ionone Endoperoxide Derivatives | 3j (nitro substituted) | A549 (Lung Cancer) | SRB Assay | 0.001 | [1][7] |
| 3i (fluoro substituted) | A549 (Lung Cancer) | SRB Assay | 0.003 | [1][7] | |
| β-Ionone | - | SGC-7901 (Gastric Cancer) | MTT Assay | 89 | [8] |
Expert Insights on Structure-Activity Relationships (SAR): The data clearly indicates that synthetic modifications to the basic ionone structure can dramatically enhance cytotoxic potency. For instance, the endoperoxide derivatives of β-ionone, particularly those with electron-withdrawing groups like nitro (3j) and fluoro (3i) substituents, exhibit exceptionally low IC50 values against lung cancer cells.[1][7] This suggests that the endoperoxide bridge and the electronic properties of the substituents are critical for their potent anticancer activity. Similarly, the chiral alkaloid derivatives show remarkable efficacy in inhibiting breast cancer cell invasion and migration, highlighting the importance of stereochemistry and the addition of nitrogen-containing heterocyclic rings.[1]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which ionone analogs exert their anticancer effects is the induction of apoptosis.[5][8] β-ionone, for example, has been shown to induce apoptosis in gastric cancer cells and sensitize hepatocellular carcinoma cells to TRAIL-induced apoptosis.[8][9] This process is often mediated through the mitochondrial pathway, involving the activation of key executioner proteins like caspase-3 and caspase-9.[7]
Below is a diagram illustrating the general apoptotic pathway that can be modulated by ionone analogs.
Caption: Mitochondrial (Intrinsic) Apoptosis Pathway Induced by Ionone Analogs.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a reliable and widely used colorimetric method for determining cytotoxicity based on the measurement of cellular protein content.[1]
Principle: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.
Step-by-Step Methodology: [1]
-
Cell Plating: Seed cancer cells (e.g., A549) into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to a range of concentrations of the ionone analogs and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water to remove TCA and medium components. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to the untreated control cells.
Anti-inflammatory Activities: Targeting Key Signaling Pathways
Chronic inflammation is a key factor in the pathogenesis of many diseases. Ionone and its derivatives have been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2][3][10][11]
Comparative Anti-inflammatory Efficacy
The anti-inflammatory potential of ionone analogs is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated immune cells like macrophages.
| Ionone Analog Class | Compound | Assay | Key Findings | Reference(s) |
| β-Ionone | - | NO Production in LPS-induced BV2 microglia | Significantly inhibits NO, PGE2, and TNF-α secretion. | [12][13] |
| 3-Hydroxy-β-Ionone | - | Cytokine/Chemokine production in TNF-α-activated endothelial cells | Significantly decreased IL-6, IL-8, and MCP-1 levels. | [14][15] |
| β-Ionone-Curcumin Hybrids | 1h (meta-substituted) | NO Production in LPS-induced RAW 264.7 macrophages | Potent inhibition of NO production. | [1] |
| Heterocyclic Ionone-like Derivatives | 5a, 5d | Neutrophil Chemotaxis | Potent inhibitors of neutrophil migration. | [16] |
Expert Insights on SAR: The hybridization of β-ionone with other known anti-inflammatory agents, such as curcumin, can lead to synergistic effects and enhanced potency.[1] Furthermore, the introduction of hydroxyl groups, as seen in 3-hydroxy-β-ionone, appears to be beneficial for activity.[14][15] The development of heterocyclic analogs has also opened new avenues, demonstrating that these compounds can effectively target neutrophil-mediated inflammation.[16]
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of β-ionone and its analogs are largely attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12][13] These pathways are crucial for the expression of pro-inflammatory genes, including those for iNOS (which produces NO), COX-2, and various cytokines like TNF-α.[12] By inhibiting the activation of these pathways, ionone analogs can effectively dampen the inflammatory response.
The diagram below illustrates how β-ionone can interfere with the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB Pathway by β-Ionone.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a straightforward and common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[17][18]
Principle: This colorimetric assay is based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a chromophoric azo derivative that can be measured spectrophotometrically at 540 nm.[18]
Step-by-Step Methodology: [17][19][20][21]
-
Cell Culture and Treatment: Plate murine macrophage cells (e.g., RAW 264.7 or BV2 microglia) in 96-well plates. Pre-treat the cells with various concentrations of ionone analogs for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the cell culture medium.
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% NED in water) to each well.
-
-
Absorbance Measurement: Incubate for another 10 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Antimicrobial Activities: A Broad Spectrum of Action
Ionone and its derivatives have also been recognized for their antimicrobial properties, showing activity against a range of bacteria and fungi.[3][11][22]
Comparative Antimicrobial Potency
The antimicrobial activity of compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25]
| Ionone Analog Class | Organism(s) | Key Findings | Reference(s) |
| β-Ionone | Escherichia coli, Candida albicans | Found to have inhibitory activity. | [3] |
| β-Ionone derived Chalcones | Various bacteria (including MRSA) and fungi | Displayed a wide range of activities, with some compounds showing high potency. | [26] |
Expert Insights on SAR: The synthesis of chalcones derived from β-ionone has proven to be a successful strategy for developing potent antimicrobial agents.[26] Chalcones are a class of compounds known for their broad biological activities, and their combination with the ionone scaffold can lead to compounds with significant efficacy, even against antibiotic-resistant strains like MRSA.[26]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents in a quantitative manner.[23][24][25][27]
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[23][24][25]
Step-by-Step Methodology: [24][25][28]
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the ionone analogs in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes in broth only) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
The general workflow for screening and evaluating ionone analogs is depicted in the following diagram.
Caption: General Workflow for the Biological Evaluation of Ionone Analogs.
Conclusion
The ionone scaffold represents a highly promising starting point for the development of new therapeutic agents. Through targeted chemical modifications, a wide array of analogs with potent and specific biological activities have been created. This guide has provided a comparative overview of their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data and detailed experimental protocols. The structure-activity relationships highlighted herein offer valuable insights for researchers and drug development professionals, paving the way for the rational design of next-generation ionone-based drugs with improved efficacy and safety profiles.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Gamma-Ionone Quantification
Introduction to Gamma-Ionone Quantification
This compound is a naturally occurring aroma compound, a member of the rose ketones family, prized for its characteristic woody and floral scent.[1][2] Found in various essential oils, it is a key ingredient in the fragrance and flavor industries.[1][3] Its chemical structure, C13H20O, features an exocyclic double bond, which contributes to its thermal stability compared to its isomers.[1][2] Given its impact on the sensory profile and quality of consumer products, the precise and accurate quantification of this compound is critical for quality control, formulation development, and regulatory compliance.
This guide provides a comprehensive comparison of analytical methodologies for this compound quantification, grounded in established scientific principles and regulatory standards. We will explore the validation of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering field-proven insights into experimental design and data interpretation.
The Regulatory Bedrock: Why Method Validation is Non-Negotiable
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5][6] This is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that the data generated is reliable, reproducible, and accurate.[5] Global regulatory bodies, primarily through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA), provide a harmonized framework for this process.[7][8]
The pivotal guideline, ICH Q2(R1), and its recent revision ICH Q2(R2), outlines the core validation parameters that must be evaluated.[9][10][11][12] These guidelines emphasize a lifecycle approach, where method validation is a continuous process from development through routine use.[7] Adherence to these standards ensures global acceptance of analytical data, streamlining product development and regulatory submissions.[4][7]
Comparative Analysis of Core Quantification Technologies
The choice of analytical technology is fundamentally driven by the physicochemical properties of the analyte. This compound is a volatile compound, making Gas Chromatography a natural choice.[13][14]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. MS provides mass-based identification and quantification.[15] | Separates compounds in the liquid phase based on their interactions with a stationary phase. Detection is typically via UV-Vis or other spectroscopic methods.[16][17] |
| Suitability for γ-Ionone | Excellent. As a volatile terpene-like compound, GC is the most frequently used and highly effective method for its analysis.[13][14] | Feasible, but less direct. Requires that this compound be soluble in the mobile phase and possess a chromophore for UV detection. May be less sensitive than GC-MS without derivatization. |
| Advantages | High sensitivity and selectivity (mass detector). Excellent separation efficiency for complex volatile mixtures. Extensive libraries for spectral matching and identification.[15] | Wide applicability to non-volatile and thermally labile compounds. Robust and highly reproducible instrumentation. |
| Disadvantages | Limited to thermally stable and volatile compounds. High temperatures can potentially cause degradation of some analytes.[18] | Can have lower resolution for complex isomeric mixtures compared to capillary GC. Sensitivity depends on the analyte's UV absorbance. |
| Typical Application | Standard for quality control in fragrance, flavor, and essential oil analysis.[13][19] | Primarily used for non-volatile compounds, such as active pharmaceutical ingredients (APIs), peptides, and larger molecules.[17][20] |
The Analytical Method Validation Workflow
A robust validation process follows a structured, logical progression. It begins with defining the method's purpose and concludes with a comprehensive report demonstrating its fitness for use.
Caption: High-level workflow for analytical method validation.
Deconstructing Validation Parameters: Protocols and Rationale
The core of method validation lies in experimentally challenging the procedure to define its performance characteristics and limitations.[21]
Caption: Interrelationship of core analytical validation parameters.
Specificity (or Selectivity)
-
Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[22][23] It is the foundational parameter; without it, any quantitative result is suspect.
-
Experimental Protocol:
-
Prepare Samples:
-
Blank: Prepare a matrix sample without the analyte (e.g., the product base without this compound).
-
Placebo: Analyze the complete formulation matrix without the active ingredient.
-
Analyte Standard: Analyze a pure standard of this compound.
-
Spiked Sample: Spike the placebo with a known concentration of this compound and potential interferents (e.g., known impurities or related compounds).
-
Forced Degradation: Expose the product to stress conditions (e.g., heat, acid, base, light, oxidation) to intentionally generate degradation products.[4]
-
-
Analysis: Run all samples through the analytical procedure (e.g., GC-MS).
-
Evaluation:
-
Confirm that no interfering peaks are observed at the retention time of this compound in the blank and placebo samples.
-
In the spiked sample, demonstrate that the this compound peak is resolved from all potential interferents.
-
In the forced degradation samples, demonstrate that the this compound peak is spectrally pure and separated from any degradation peaks. Peak purity can be assessed using MS spectral analysis or a photodiode array (PDA) detector in HPLC.[23]
-
-
Linearity and Range
-
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[23]
-
Experimental Protocol:
-
Prepare Calibration Standards: From a stock solution of this compound, prepare a minimum of five concentrations spanning the expected working range. For an assay of a finished product, this is typically 80% to 120% of the nominal concentration.[22][23][24]
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation:
-
Plot the mean response versus concentration.
-
Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
-
The acceptance criterion is typically r² ≥ 0.99.[14] Visual inspection of the plot is also crucial to ensure no significant deviation from linearity.
-
-
Accuracy
-
Causality: Accuracy measures the closeness of the test results to the true value.[7] It is a direct measure of the systemic error of the method.
-
Experimental Protocol:
-
Prepare Spiked Samples: Prepare a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 3 replicates each at 80%, 100%, and 120% of the target concentration).[22][23] This involves adding a known amount of pure this compound standard to the product matrix (placebo).
-
Analysis: Analyze the spiked samples and determine the concentration of this compound.
-
Evaluation:
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Calculate the mean percent recovery and its confidence interval at each concentration level.
-
Acceptance criteria often fall within 98.0% to 102.0% recovery, but can vary based on the matrix and concentration.[21]
-
-
Precision
-
Causality: Precision expresses the random error of the method, indicating the closeness of agreement between a series of measurements from the same homogeneous sample.[22] It is evaluated at two levels:
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day.[22]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Evaluation:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.
-
The acceptance criterion is typically an RSD of ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Causality:
-
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare Low-Concentration Samples: Prepare a series of increasingly dilute solutions of this compound.
-
Analysis: Analyze the samples and a blank to determine the signal-to-noise (S/N) ratio.
-
Evaluation:
-
LOD: Determined at the concentration where the S/N ratio is typically 3:1.
-
LOQ: Determined at the concentration where the S/N ratio is typically 10:1.[21] The LOQ should then be confirmed by demonstrating acceptable precision and accuracy at that concentration.
-
-
Robustness
-
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24] It provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Identify Parameters: Identify critical parameters that could vary. For GC-MS, this includes injector temperature, column flow rate, oven temperature ramp, and ion source temperature.
-
Vary Parameters: Analyze a standard sample while systematically varying each parameter (e.g., flow rate ± 10%, temperature ± 5°C).
-
Evaluation:
-
Assess the impact of each change on key system suitability parameters (e.g., retention time, peak shape, resolution) and the final quantitative result.
-
The method is considered robust if the results remain within the acceptance criteria despite these small changes.
-
-
Comparative Performance Data
The following tables summarize typical acceptance criteria and hypothetical performance data for validated GC-MS and HPLC methods for this compound quantification.
Table 1: GC-MS Method Validation Summary
| Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interference at analyte RT. Peak purity > 99.5%. | No interference observed. Peak purity 99.8%. | Pass |
| Linearity (Range: 1-15 µg/mL) | r² ≥ 0.995 | r² = 0.9992 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (at 80%), 100.3% (at 100%), 101.1% (at 120%) | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.20% | Pass |
| LOQ | S/N ≥ 10; Precision RSD ≤ 10% | 0.5 µg/mL (S/N = 11, RSD = 4.5%) | Pass |
| LOD | S/N ≥ 3 | 0.15 µg/mL (S/N = 3.5) | Pass |
| Robustness | System suitability criteria met under all varied conditions. | All results within ±2.0% of nominal. | Pass |
Table 2: HPLC-UV Method Validation Summary
| Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interference at analyte RT. Peak purity > 99.5%. | No interference observed. Peak purity 99.6%. | Pass |
| Linearity (Range: 5-75 µg/mL) | r² ≥ 0.995 | r² = 0.9985 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9% (at 80%), 99.8% (at 100%), 101.5% (at 120%) | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | 1.15% | Pass |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.65% | Pass |
| LOQ | S/N ≥ 10; Precision RSD ≤ 10% | 2.5 µg/mL (S/N = 10.5, RSD = 6.8%) | Pass |
| LOD | S/N ≥ 3 | 0.8 µg/mL (S/N = 3.2) | Pass |
| Robustness | System suitability criteria met under all varied conditions. | All results within ±2.5% of nominal. | Pass |
Conclusion
The validation of an analytical method for this compound quantification is a systematic process that ensures the generation of high-quality, reliable data. For a volatile compound like this compound, GC-MS is generally the superior technique, offering higher sensitivity and specificity compared to HPLC. However, the choice of method must always be justified and proven fit for its intended purpose through a rigorous validation study.
By following the principles outlined in ICH and FDA guidelines and meticulously executing the experimental protocols for each validation parameter, researchers and drug development professionals can establish a self-validating system of analysis. This not only ensures compliance but also builds a foundation of trust in the data that underpins product quality and safety.
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Introduction: The Olfactory Significance of Chirality in Ionones
An In-Depth Comparative Analysis of the Scent Profiles of (R)- and (S)-γ-Ionone
The ionones are a class of aroma compounds renowned for their characteristic floral and woody scents, most notably associated with violets.[1][2] A member of this family, γ-ionone, possesses a chiral center, leading to the existence of two non-superimposable mirror-image forms, or enantiomers: (R)-(-)-γ-ionone and (S)-(+)-γ-ionone.[3] In the realm of fragrance science and sensory perception, stereochemistry plays a pivotal role. The distinct three-dimensional arrangement of atoms in enantiomers can lead to dramatically different interactions with the chiral olfactory receptors in the human nose, resulting in unique and distinguishable scent profiles.[3][4]
This guide provides a comprehensive comparison of the scent profiles of (R)- and (S)-γ-ionone, grounded in experimental data. We will delve into their distinct olfactory characteristics, the analytical methodologies used to evaluate them, and the biological basis for their perceptual differences. This document is intended for researchers, chemists, and professionals in the flavor, fragrance, and drug development industries who require a technical understanding of chiral aroma compounds.
Comparative Olfactory Profile: A Tale of Two Enantiomers
The olfactory differences between the enantiomers of γ-ionone are not subtle; they are profound in both character and intensity. The (S)-(+)-isomer is widely regarded as the more desirable and potent of the two.[5][6]
(S)-(+)-γ-Ionone is consistently described as having a very pleasant, linear, and powerful scent. Its profile is predominantly floral, with a natural violet tonality, complemented by green and woody nuances.[5][6] This combination of notes makes it a highly valued ingredient in perfumery.
In stark contrast, (R)-(-)-γ-Ionone presents a much weaker and less conventional ionone aroma. Its scent is characterized by green, fruity, and even pineapple-like notes, but it is marred by a distinct metallic aspect.[5][6] While some woody, ionone-type undertones are present, they are faint and the overall profile is considered less pleasant.[5][6]
The most dramatic distinction lies in their odor detection thresholds, which quantify the minimum concentration of a substance detectable by the human nose.
Quantitative Olfactory Data Summary
| Enantiomer | Odor Description | Odor Threshold (in air) |
| (S)-(+)-γ-Ionone | Linear, very pleasant, floral, green, woody, with a natural violet tonality.[5][6] | 0.07 ppb |
| (R)-(-)-γ-Ionone | Weak green, fruity, pineapple-like with metallic aspects; slightly woody.[5][6] | 11 ppb |
As the data illustrates, the odor threshold for (S)-γ-ionone is approximately 157 times lower than that of its (R)-enantiomer, highlighting its significantly greater potency and efficiency in activating human olfactory receptors.[3] This vast difference underscores the critical importance of enantiomeric purity when utilizing γ-ionone in fragrance applications.
The Biological Basis of Chiral Recognition
The ability to distinguish between enantiomers is a fundamental feature of biological systems, including the olfactory system. Olfactory receptors are proteins with specific three-dimensional structures that form binding pockets. For an odorant molecule to be detected, it must fit into this pocket. Due to the chiral nature of the receptor's amino acid building blocks, the binding site itself is chiral. This creates a differential affinity for the two enantiomers of a chiral odorant, akin to a left hand (the receptor) fitting better into a left-handed glove (one enantiomer) than a right-handed one (the other enantiomer).[4] This difference in binding affinity and subsequent receptor activation results in the perception of distinct scents.
Caption: Chiral discrimination at an olfactory receptor site.
Experimental Protocols for Enantiomeric Scent Analysis
To accurately characterize and compare the scent profiles of chiral molecules like γ-ionone, a specialized analytical technique is required. Gas Chromatography-Olfactometry (GC-O) is the gold standard, as it combines the high-resolution separation power of gas chromatography with the sensitivity of the human nose as a detector.[7]
Protocol: Enantioselective Gas Chromatography-Olfactometry (GC-O)
This protocol outlines the essential steps for the chiral separation and sensory evaluation of γ-ionone enantiomers.
1. Objective: To separate (R)- and (S)-γ-ionone and to determine the distinct odor profile and detection threshold of each enantiomer.
2. Materials & Equipment:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).
-
Chiral Capillary Column: A column with a chiral stationary phase, such as one derivatized with cyclodextrin (e.g., octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin), is essential for separating the enantiomers.[8][9]
-
High-purity helium or hydrogen as a carrier gas.
-
A racemic mixture of γ-ionone and, if available, purified samples of each enantiomer for reference.
-
Humidifier for the olfactory port air supply to prevent nasal dehydration.
-
Trained sensory panelists.
3. Methodology:
-
Step 1: Sample Preparation: Prepare a dilute solution of the γ-ionone sample in a high-volatility solvent (e.g., ethanol or dichloromethane). A dilution series is necessary for threshold determination.
-
Step 2: GC Configuration:
-
Install the chiral capillary column in the GC oven.
-
Set up the effluent splitter to direct the column output to both the FID and the olfactory port. A typical split ratio is 1:1.
-
Causality: The FID provides quantitative data on the concentration of each compound eluting from the column, while the ODP allows a panelist to simultaneously assess its odor.
-
-
Step 3: Setting GC Parameters:
-
Injector Temperature: ~250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up at a controlled rate (e.g., 5°C/min) to a final temperature of ~230°C.
-
Causality: The temperature ramp is crucial for separating compounds based on their boiling points and interaction with the stationary phase. A slow ramp is often necessary to achieve baseline separation of the enantiomers.
-
Carrier Gas Flow: Set to the optimal flow rate for the column diameter to ensure maximum separation efficiency.
-
-
Step 4: Olfactometry and Data Acquisition:
-
A trained panelist sniffs the effluent from the olfactory port throughout the GC run.
-
The panelist records the exact time (retention time) an odor is detected, describes its character (e.g., "floral," "metallic"), and rates its intensity.
-
This process is repeated with progressively more dilute samples until the odor is no longer detectable, establishing the odor threshold.
-
Self-Validation: The retention times of the detected odors must match the retention times of the peaks recorded by the FID. This confirms that the perceived scent is indeed from the separated enantiomer and not from a co-eluting impurity.
-
Caption: Workflow for Enantioselective GC-Olfactometry Analysis.
Conclusion
The enantiomers of γ-ionone provide a classic and compelling example of the importance of stereochemistry in olfactory perception. (S)-(+)-γ-ionone is a powerful and pleasant fragrance ingredient with a desirable floral-violet and woody character.[5][6] Conversely, (R)-(-)-γ-ionone is significantly weaker, possessing a less appealing metallic and fruity profile.[5][6] The vast difference in their odor thresholds further accentuates their distinct nature. This comparative analysis, supported by established analytical methodologies like GC-O, highlights the necessity for enantioselective synthesis and analysis in the fragrance industry to ensure product quality, consistency, and desired sensory impact. Understanding these chiral differences is not merely an academic exercise but a critical component in the design and development of sophisticated and effective fragrances.
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Leffingwell, J. C. Ionones, Irones, Damascones & Structurally Related Odorants. Leffingwell & Associates. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of gamma-Ionone for Laboratory Professionals
As a Senior Application Scientist, the principle of "cradle to grave" management for laboratory chemicals is not merely a regulatory requirement but a cornerstone of responsible research.[1] For aromatic compounds like gamma-Ionone, prized in flavor and fragrance applications, this principle extends beyond the bench to ensure safe and environmentally sound disposal.[2][3] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards to protect both laboratory personnel and the ecosystem.
Hazard Assessment & Core Disposal Principles
Understanding the inherent hazards of a chemical is the first step in managing its waste. This compound is classified under the Globally Harmonized System (GHS) with specific health and environmental warnings that directly inform its disposal pathway.
-
Health Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[4][5][6] Some formulations may also produce an allergic skin reaction.[4]
-
Environmental Hazards: Critically, this compound is toxic to aquatic life with long-lasting effects (H411).[2][4] This classification makes its containment and proper disposal essential to prevent environmental release.
These hazards mandate that this compound waste be treated as hazardous waste . The disposal process must adhere to the following core principles, which are in alignment with guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8][9][10]
-
Segregation: Never mix this compound waste with incompatible chemicals. It should be kept separate from strong acids, alkalis, or oxidizing agents to prevent potentially hazardous reactions.[4][11][12][13]
-
Containerization: Always use chemically compatible, leak-proof containers that can be sealed securely.[8][12][14]
-
Labeling: Every waste container must be clearly and accurately labeled. This is a critical safety measure for all personnel who may handle the container.[7][11][14]
-
Authorized Collection: All hazardous waste must be collected and disposed of by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[7][14][15] Never discharge this compound down the drain or dispose of it in regular trash.[15]
Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the waste is even generated. Integrating waste minimization strategies into your experimental design is both environmentally responsible and cost-effective.
-
Source Reduction: Order the smallest quantity of this compound necessary for your research to avoid generating surplus stock that becomes waste.[7][14]
-
Inventory Management: Maintain a detailed chemical inventory to prevent redundant purchases and track expiration dates.[12][14]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[8][14]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for handling and disposing of waste containing this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. Based on the hazard assessment, this includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield to protect against splashes.[4]
-
A standard laboratory coat.
Step 2: Characterize and Segregate the Waste At the point of generation, characterize the waste stream. Is it pure this compound, a dilute aqueous solution, or mixed with solvents? This information is crucial for proper labeling and disposal. Immediately segregate the this compound waste into a dedicated container. This prevents accidental mixing with incompatible materials like strong oxidizing agents.[4][11][13]
Step 3: Select a Compatible Waste Container Choose a clean, leak-proof container made of a material compatible with this compound, such as glass or high-density polyethylene.[12][16] The container must have a secure, tight-fitting lid to prevent spills or the release of vapors.[8][14] For liquid waste, it is advisable to use secondary containment, such as a spill tray.[12]
Step 4: Label the Waste Container Correctly Proper labeling is a regulatory requirement and is vital for safety.[7] Affix a hazardous waste tag to the container and fill it out completely with the following information:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound" (and any other constituents).
-
Approximate concentration and volume.
-
Relevant hazard pictograms: an exclamation mark for irritant and a dead tree/fish for environmental hazard.[4]
-
The date waste was first added to the container.
-
Your name and lab location.
Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][14] This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][14] The SAA should be located away from drains, heat sources, and high-traffic areas.
Step 6: Arrange for Disposal Once the container is full or you have finished the experiments generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[7][14] Do not allow waste to accumulate beyond the regulatory limits for an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[1][7]
Managing Contaminated Materials & Empty Containers
Spill Cleanup Should a small spill occur, contain it immediately with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[4][5] Do not use combustible materials. Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled hazardous waste container. All materials used for the cleanup must be disposed of as hazardous waste.[1]
Empty Container Disposal An empty container that held this compound must be managed properly to remove hazardous residue.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) or water.[11]
-
Collect Rinsate: The rinsate from this procedure is considered hazardous waste and must be collected in a properly labeled container for disposal via EHS.[17]
-
Deface and Dispose: Once triple-rinsed, remove or completely deface all chemical labels on the container.[1][11] It can then typically be disposed of in the appropriate glass or plastic recycling bin.
Visual Workflow and Data Summary
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
This compound Disposal Summary Table
| Property | Information | Source(s) |
|---|---|---|
| CAS Number | 79-76-5 | [2][18] |
| Primary Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), Toxic to aquatic life with long-lasting effects (H411) | [2][4] |
| Flash Point | ~100 °C / 212 °F (Combustible Liquid) | [5][13] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat | [4] |
| Chemical Incompatibilities | Strong acids, strong alkalis, oxidizing agents | [4][6][13] |
| Primary Disposal Route | Collection by EHS for licensed chemical incineration or destruction | [15] |
| Spill Cleanup | Absorb with inert material; dispose of as hazardous waste | [4][5] |
| Empty Container | Triple-rinse, collect rinsate as hazardous waste, deface label, then recycle/dispose |[1][11][17] |
By adhering to this guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
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University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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OECD Existing Chemicals Database. (2006). β-IONONE [(E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- 3-buten-2-one] CAS N°: 79-77-6. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling gamma-Ionone
Welcome to your essential guide for safely handling gamma-Ionone in the laboratory. As researchers and scientists at the forefront of drug development, our work with aromatic compounds like this compound is critical. However, understanding and mitigating the potential risks associated with these chemicals is paramount to ensuring a safe and productive research environment. This guide moves beyond a simple checklist, providing you with the in-depth knowledge and procedural steps necessary to handle this compound with the utmost confidence and safety.
Understanding the Risks: The "Why" Behind the "What"
This compound, a volatile organic compound (VOC), is a key ingredient in many applications.[1][2] However, its chemical properties also present several hazards that necessitate a robust personal protective equipment (PPE) plan.
-
Skin and Eye Irritation: Direct contact with this compound can cause skin and eye irritation.[3][4][5][6] Prolonged or repeated exposure may lead to more severe reactions.[5]
-
Skin Sensitization: Some individuals may develop an allergic skin reaction (dermatitis) after exposure to ionones.[3]
-
Inhalation Hazards: As a VOC, this compound readily evaporates, and its vapors can be inhaled.[1][7] While acute toxicity is low, prolonged inhalation may lead to respiratory irritation.[3][5]
-
Aquatic Toxicity: It is important to note that this compound is toxic to aquatic life with long-lasting effects, underscoring the need for proper disposal.[6][8]
Core Directive: Your Personalized PPE Strategy
A one-size-fits-all approach to PPE is insufficient. Your specific tasks and the scale of your work with this compound will dictate the precise level of protection required. The following sections provide a detailed breakdown of essential PPE, from routine handling to managing larger quantities or potential spills.
Engineering Controls: Your First Line of Defense
Before even considering PPE, it is crucial to utilize engineering controls to minimize exposure.
-
Fume Hood: Always handle this compound within a properly functioning chemical fume hood. This is the most effective way to control the inhalation of vapors.
-
Ventilation: Ensure your laboratory has adequate general ventilation to further reduce the concentration of any fugitive emissions.[9]
Hand Protection: Selecting the Right Gloves
Choosing the correct gloves is critical to prevent skin contact. Not all gloves offer the same level of protection against specific chemicals.[10][11]
-
Material Selection: For handling this compound and other ketones, gloves made of Butyl rubber or Neoprene are excellent choices.[12][13] Nitrile gloves can also provide good protection for incidental contact but may have shorter breakthrough times with prolonged exposure.[11][12] Natural latex rubber gloves are generally not recommended for use with ketones.[12]
-
Glove Selection Guide:
| Glove Material | Protection Level Against Ketones | Key Considerations |
| Butyl Rubber | Excellent | Offers superior resistance to ketones and esters.[12][14] |
| Neoprene | Good | Provides good resistance to a range of chemicals, including acids and bases.[12][14] |
| Nitrile | Good (for incidental contact) | A good general-use glove, but always check manufacturer data for specific breakthrough times.[11] |
-
Best Practices:
Eye and Face Protection: Shielding Against Splashes
To protect against accidental splashes, which can cause serious eye irritation, the following are mandatory:
-
Chemical Splash Goggles: These should be worn at all times when handling this compound. They provide a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[16]
Body Protection: A Barrier for Your Skin
Your everyday clothing does not provide adequate protection from chemical splashes.
-
Lab Coat: A properly fitting, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn to protect your skin and clothing.[16]
-
Chemical-Resistant Apron: When handling larger quantities of this compound, a chemical-resistant apron worn over your lab coat provides an additional layer of protection.
Respiratory Protection: When Engineering Controls Aren't Enough
In situations where engineering controls cannot maintain exposure levels below acceptable limits, or during a spill, respiratory protection is essential.[16]
-
Respirator Type: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is necessary.
-
Fit Testing: It is a regulatory requirement and a critical safety step that all users of tight-fitting respirators undergo an annual fit test to ensure a proper seal.
-
Cartridge Change Schedule: Establish a cartridge change-out schedule based on the frequency and duration of use, and the concentration of this compound in the work environment.
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond just wearing the right PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Safe Handling Procedures
-
Preparation: Before you begin, ensure you have all necessary PPE and that it is in good condition. Confirm that the fume hood is functioning correctly.
-
Dispensing: When dispensing this compound, do so slowly and carefully to avoid splashing. Use appropriate tools, such as a pipette or a graduated cylinder.
-
Transporting: When moving this compound, use a secondary container to minimize the risk of spills.
Spill Response
In the event of a spill, your immediate actions are crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6][9]
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6][9]
Disposal Plan: Environmental Responsibility
As this compound is harmful to aquatic life, proper disposal is a critical final step.[6][8]
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never pour this compound down the drain.
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling this compound, the following workflow diagram outlines the key decision points and actions.
Caption: Procedural workflow for the safe handling of this compound.
By adhering to these guidelines, you can confidently and safely work with this compound, ensuring both your personal well-being and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
